5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Description
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Properties
IUPAC Name |
methyl 5-amino-2-phenylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-9-10(15)7-8-13(12)18-11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIPIDMAUQQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473806 | |
| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-73-4 | |
| Record name | Methyl 5-amino-2-(phenylsulfanyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
This guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester, a key building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial research.[1] The strategic approach detailed herein is grounded in fundamental principles of organic synthesis, emphasizing reaction mechanisms, procedural rationale, and robust experimental design.
Strategic Overview: A Two-Pronged Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a multi-step process that strategically builds the molecule's core structure. The primary pathway involves the initial construction of a nitrated intermediate, which is subsequently reduced to the desired amino group. This approach is advantageous as the electron-withdrawing nature of the nitro group facilitates a key nucleophilic aromatic substitution step.
The synthesis can be conceptualized in the following logical flow:
Figure 1: High-level overview of the primary synthetic pathway.
Part 1: Synthesis of the Phenylsulfanyl Intermediate
The initial phase of the synthesis focuses on the introduction of the phenylsulfanyl moiety onto the benzoic acid backbone. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction.
Step 1: Nucleophilic Aromatic Substitution to Yield 5-Nitro-2-(phenylthio)benzoic acid
The choice of 2-chloro-5-nitrobenzoic acid as the starting material is strategic. The presence of the nitro group in the para position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack by deactivating the ring and stabilizing the negatively charged Meisenheimer complex intermediate.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate or triethylamine, to the solution. The base will deprotonate the thiophenol to generate the more nucleophilic thiophenolate anion.
-
Nucleophile Addition: Slowly add thiophenol to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into an ice-water mixture. Acidify the solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 5-nitro-2-(phenylthio)benzoic acid.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.
-
Base: The use of a base is crucial for the in-situ generation of the thiophenolate, which is a significantly stronger nucleophile than thiophenol itself.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, although the strong activation by the nitro group allows for more moderate conditions than in unactivated systems.
Part 2: Modification and Final Reduction
With the core phenylsulfanyl structure in place, the subsequent steps involve esterification of the carboxylic acid and the final, critical reduction of the nitro group to the target amine.
Step 2: Esterification to Methyl 5-nitro-2-(phenylthio)benzoate
Standard esterification procedures are effective for this transformation. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a common and cost-effective method.
Experimental Protocol:
-
Reaction Setup: Suspend the crude 5-nitro-2-(phenylthio)benzoic acid in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-nitro-2-(phenylthio)benzoate. The product can be further purified by column chromatography or recrystallization.
Alternative Esterification: For substrates sensitive to strong acids, esterification can be achieved using milder reagents such as trimethylchlorosilane in methanol.[3][4][5]
Step 3: Reduction to 5-Amino-2-(phenylthio)benzoic acid methyl ester
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve the methyl 5-nitro-2-(phenylthio)benzoate in a suitable solvent such as methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by TLC.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be purified by recrystallization if necessary.
Alternative Reduction Method: A classic alternative to catalytic hydrogenation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid or ammonium chloride.[6] This method is often used in industrial settings due to its lower cost.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Typical Yield |
| 1 | 2-Chloro-5-nitrobenzoic acid | Thiophenol, K₂CO₃ | DMF | 85-95% |
| 2 | 5-Nitro-2-(phenylthio)benzoic acid | Methanol, H₂SO₄ (cat.) | Methanol | 90-98% |
| 3 | Methyl 5-nitro-2-(phenylthio)benzoate | H₂ (1 atm), 10% Pd/C | Methanol | >95% |
Synthesis Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a robust and reproducible process that relies on a logical sequence of well-established organic transformations. The pathway outlined in this guide provides a clear and detailed methodology for obtaining this valuable research compound. The strategic use of a nitro group to facilitate nucleophilic substitution, followed by its reduction in the final step, represents an efficient and high-yielding approach. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related molecules.
References
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
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New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
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PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
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"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" chemical properties
An In-Depth Technical Guide to 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document synthesizes core chemical properties, reactivity, potential applications, and representative experimental protocols. We will delve into the causality behind its chemical behavior, offering insights grounded in established chemical principles.
Core Compound Identification and Structure
This compound, also known as Methyl 5-amino-2-(phenylthio)benzoate, is a multi-functional aromatic compound.[1] Its structure incorporates three key functional groups: an aniline-type amino group, a thioether (phenylsulfanyl) linkage, and a methyl ester. This unique combination makes it a valuable building block in organic synthesis.[1]
The strategic placement of these groups dictates its reactivity and potential applications. The electron-donating amino group and the electron-withdrawing ester group influence the aromatic ring's reactivity, while the thioether provides a site for potential oxidation or further modification.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
While this compound is a specialized intermediate, we can summarize its core identifiers and predictable properties. Detailed experimental data such as melting and boiling points are not widely published and should be determined empirically for each batch.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Methyl 5-amino-2-(phenylthio)benzoate | [1] |
| Synonym | This compound | [1] |
| CAS Number | 361336-73-4 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂S | Calculated |
| Molecular Weight | 259.32 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Purity | ≥ 95% (Assay) | [1] |
Predicted Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. Aromatic protons on the main benzoate ring will appear as multiplets in the 6.5-8.0 ppm range. The five protons of the phenylsulfanyl group will also resonate in the aromatic region, likely between 7.0-7.5 ppm. A singlet corresponding to the three protons of the ester methyl group (–OCH₃) would be expected around 3.8-3.9 ppm. The two protons of the amino group (–NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically in the 3.5-5.0 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically >165 ppm. Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon of the ester will be a distinct upfield signal around 50-55 ppm.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (two bands, ~3350-3450 cm⁻¹), C=O stretching from the ester (~1700-1720 cm⁻¹), C-O stretching (~1250-1300 cm⁻¹), and C-S stretching (~680-710 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The nominal mass would be 259. The fragmentation pattern would likely involve the loss of the methoxy group (–OCH₃) or the entire methoxycarbonyl group (–COOCH₃).
Synthesis and Chemical Reactivity
Representative Synthetic Approach
The synthesis of this molecule can be envisioned through a multi-step process common in medicinal chemistry. A plausible route involves the nucleophilic aromatic substitution (SₙAr) of a suitable di-halogenated benzoic acid derivative with thiophenol, followed by amination and esterification. The choice of reaction sequence is critical to manage the directing effects of the functional groups and avoid unwanted side reactions.
Sources
A Technical Guide to the Crystal Structure Analysis of 5-Amino-2-(phenylsulfanyl)benzoic Acid Methyl Ester: From Synthesis to Supramolecular Architecture
This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the novel compound, 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester. While a published crystal structure for this specific molecule is not currently available, this document serves as an in-depth, field-proven protocol for researchers, scientists, and drug development professionals. It outlines the necessary steps from initial synthesis and crystallization to advanced structural analysis, explaining the causality behind experimental choices and demonstrating a self-validating system of protocols.
The structural insights gained from such an analysis are invaluable in the field of drug discovery. The three-dimensional arrangement of atoms, the conformation of the molecule, and the landscape of intermolecular interactions are critical determinants of a compound's physicochemical properties, its ability to interact with biological targets, and its overall suitability as a drug candidate.[1] Benzoic acid derivatives, in particular, are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] Understanding the precise crystal structure of this new chemical entity is therefore a crucial step in unlocking its therapeutic potential.
Synthesis and Molecular Confirmation
The journey to a crystal structure begins with the synthesis of the target compound. A plausible and efficient synthetic route is paramount. For 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester, a multi-step synthesis can be proposed, leveraging established organic chemistry reactions.
Proposed Synthetic Pathway
A logical approach involves the esterification of a commercially available aminobenzoic acid, followed by a reaction to introduce the phenylsulfanyl group. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
-
Esterification: To a solution of 5-amino-2-chlorobenzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting crude methyl 5-amino-2-chlorobenzoate is extracted and purified.
-
Nucleophilic Aromatic Substitution (Thiolation): The purified methyl 5-amino-2-chlorobenzoate is dissolved in a polar aprotic solvent such as DMF. Thiophenol and a base (e.g., potassium carbonate) are added to the solution. The reaction mixture is heated to facilitate the substitution reaction. Upon completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield pure 5-Amino-2-(phenylsulfanyl)benzoic acid methyl ester.
Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular skeleton. The ¹H NMR should show characteristic signals for the aromatic protons on both benzene rings, the amino group proton, and the methyl ester protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ester, and C-S stretching of the thioether group.[5] The carbonyl stretching frequency can provide initial clues about intermolecular interactions, such as hydrogen bonding.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Crystallization: The Art of Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in structure determination.[7] The goal is to produce a crystal that is a single, continuous lattice, free of defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[7][8]
Crystallization Strategy Workflow
A systematic approach to screening for suitable crystallization conditions is essential. The process involves selecting an appropriate solvent system and a method for slowly inducing supersaturation.
Caption: A systematic workflow for screening crystallization conditions.
Detailed Protocol: Slow Evaporation
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.
-
Incubation: Cover the vial with a cap that has a small pinhole or with paraffin film pierced by a needle. This allows the solvent to evaporate very slowly.
-
Growth: Place the vial in a location free from vibrations and temperature fluctuations. Monitor periodically over several days to weeks for crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[9][10]
Data Collection Protocol
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of inert oil.[10] For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and an X-ray source (commonly Mo Kα or Cu Kα radiation).
-
Unit Cell Determination: A short series of initial frames are collected to locate the diffraction spots and determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[9] Data is collected in frames, with typical exposure times of a few seconds per frame.[9]
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors like absorption, background noise, and Lorentz-polarization effects. This process yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement
The processed diffraction data provides the intensities of the X-ray reflections but not their phases. Solving the "phase problem" is the crucial step to generating an initial electron density map.
Structure Solution and Refinement Workflow
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"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" starting materials and reagents
An In-depth Technical Guide to the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a central aminobenzoic acid core functionalized with a phenylthio group, offers a unique combination of chemical reactivity and potential for biological activity. This guide provides a comprehensive overview of the synthetic strategies, key starting materials, and reagents required for the preparation of this versatile compound. The methodologies described herein are grounded in established chemical principles, offering both theoretical insight and practical guidance for laboratory synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several logical pathways. The core of the synthesis involves the formation of a carbon-sulfur (C-S) bond, typically achieved via a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction. The timing of the introduction of the amino group and the esterification of the carboxylic acid are key strategic considerations that influence the overall efficiency and feasibility of the synthesis.
Two primary retrosynthetic disconnections are most viable:
-
C-S Bond Formation via Ullmann Condensation: This is a classic and reliable method for forming aryl thioethers.[1] This strategy involves the copper-catalyzed reaction between an aryl halide and a thiol.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for this specific transformation due to the relatively unactivated nature of the aromatic ring, under certain conditions, a sufficiently activated aryl halide could react with a thiolate nucleophile.
The Ullmann condensation represents the most robust and widely applicable approach for this synthesis.
Primary Synthetic Route: Ullmann Condensation
The most logical and experimentally supported pathway to this compound involves the Ullmann condensation. This can be conceptualized in two forward-synthetic variations, primarily differing in the selection of the initial starting materials.
Variation A: From a Halogenated Aminobenzoic Acid Ester
This approach begins with a commercially available or readily synthesized halogenated aminobenzoic acid ester, which then undergoes a copper-catalyzed cross-coupling with thiophenol.
Workflow Diagram:
Caption: Synthetic workflow for Variation A.
Variation B: From a Halogenated Nitrobenzoic Acid Ester
An alternative strategy involves starting with a halogenated nitrobenzoic acid ester. The nitro group serves as a precursor to the amine functionality and can be reduced in a subsequent step. This can sometimes be advantageous as nitro groups can activate the aromatic ring towards nucleophilic substitution.
Workflow Diagram:
Caption: Synthetic workflow for Variation B.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.
Part 1: Esterification of the Benzoic Acid Precursor
The methyl ester can be prepared either at the beginning or the end of the synthetic sequence. Pre-esterification is often preferred to protect the carboxylic acid functionality during the subsequent C-S bond formation.
Protocol: Fischer Esterification of a Substituted Benzoic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid (e.g., 5-amino-2-chlorobenzoic acid) (1.0 eq).
-
Reagents: Add a large excess of methanol (e.g., 20-50 eq) to act as both the solvent and the reagent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, including protic acids, thionyl chloride, and trimethylchlorosilane in methanol.[2]
Part 2: Ullmann Condensation for C-S Bond Formation
The Ullmann condensation is a cornerstone of this synthesis, enabling the formation of the aryl thioether linkage.[1] Modern variations of this reaction often employ ligands to facilitate the copper-catalyzed coupling, allowing for milder reaction conditions.[3]
Protocol: Copper-Catalyzed S-Arylation
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., methyl 5-amino-2-chlorobenzoate) (1.0 eq), a copper(I) salt such as copper(I) iodide (CuI) (e.g., 0.1-0.2 eq), and a suitable ligand (e.g., 1,10-phenanthroline, L-proline) (e.g., 0.2-0.4 eq).
-
Reagents: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (e.g., 2.0 eq), and the thiophenol (1.1-1.5 eq).
-
Solvent: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir for 12-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The use of ultrasonic irradiation has been shown to enhance yields and reduce reaction times in some Ullmann condensations.[4]
Part 3: Reduction of the Nitro Group (for Variation B)
If the synthesis commences with a nitro-substituted precursor, the final step is the reduction of the nitro group to an amine.
Protocol: Tin(II) Chloride Reduction
-
Setup: In a round-bottom flask, dissolve the nitro-containing intermediate (e.g., methyl 5-nitro-2-(phenylthio)benzoate) (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 4-5 eq).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully quench with a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extraction: Extract the resulting suspension with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key synthetic steps. Please note that actual yields may vary depending on the specific substrate, reaction scale, and purification method.
| Reaction Step | Starting Material | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Esterification | 5-Amino-2-chlorobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-24 | 80-95 |
| Ullmann Condensation | Methyl 5-amino-2-chlorobenzoate | Thiophenol, K₂CO₃ | CuI, L-proline / DMF | 120-140 | 12-24 | 60-85 |
| Nitro Reduction | Methyl 5-nitro-2-(phenylthio)benzoate | SnCl₂·2H₂O | Ethanol | Reflux | 2-6 | 85-95 |
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The Ullmann condensation is the pivotal step for the construction of the core aryl thioether structure. Careful selection of starting materials and optimization of reaction conditions are crucial for achieving high yields and purity. The protocols and strategic guidance provided in this document offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical entity.
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Whitepaper: A Hypothesis-Driven Framework for Unveiling the Biological Potential of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Executive Summary
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a novel chemical entity with an uncharacterized biological activity profile. Its molecular architecture, however, presents a compelling case for investigation, combining three distinct pharmacophores known to confer therapeutic properties: an aminobenzoic acid core, a phenylsulfanyl (thioether) moiety, and a methyl ester group. This guide abandons a speculative approach, instead proposing a systematic, hypothesis-driven framework for its evaluation. By deconstructing the molecule into its constituent functional groups, we infer a high probability of activity in three key therapeutic areas: oncology, inflammation, and oxidative stress.
This document serves as a technical guide for researchers, outlining a tiered, multi-pronged screening cascade designed to efficiently and rigorously assess the potential of this compound. We provide the scientific rationale behind each proposed avenue of investigation, detailed experimental protocols for key in vitro assays, and a logical workflow for data interpretation and decision-making. Our approach is grounded in established principles of medicinal chemistry and drug discovery, aiming to transform this molecule of unknown potential into a well-characterized lead candidate.
Introduction: Rationale from Structural Deconstruction
The journey of a drug from a mere chemical structure to a therapeutic agent begins with identifying its potential biological activity. For this compound, no significant biological data exists in the public domain. However, a detailed analysis of its structure allows us to formulate specific, testable hypotheses regarding its function. The molecule can be viewed as a composite of three key structural motifs, each with a well-documented history in medicinal chemistry.
-
The Aminobenzoic Acid Scaffold: Derivatives of aminobenzoic acid are foundational in pharmacology. Para-aminobenzoic acid (PABA) derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3][4]. This core structure provides a versatile and biologically receptive backbone for functional modifications.
-
The Phenylsulfanyl Moiety: Sulfur-containing functional groups are privileged structures in drug design, contributing to target binding, metabolic stability, and pharmacokinetic properties[5][6]. The thioether linkage, specifically the phenylsulfanyl group, is present in various pharmacologically active compounds. A notable example is Fenbendazole (methyl N-(6-phenylsulfanyl-1H-benzimidazole-2yl)), an antiparasitic agent that has gained attention for its potential anticancer activity through microtubule destabilization[7]. This suggests that the phenylsulfanyl group in our target molecule could confer unique bioactivities, potentially related to protein binding and lipophilicity modulation[8].
-
The Methyl Ester Group: The presence of a methyl ester is a classic medicinal chemistry strategy. It often functions as a prodrug, masking a more polar carboxylic acid to enhance cell membrane permeability and oral bioavailability. In vivo, endogenous esterase enzymes are expected to hydrolyze the ester, releasing the active carboxylic acid form of the drug at the site of action[9][10]. This feature is critical for considering the compound's potential as an orally administered therapeutic.
Based on this structural analysis, we hypothesize that this compound is a promising candidate for screening in three primary therapeutic areas: Oncology , Inflammation , and Antioxidant activity. The following sections outline a comprehensive experimental framework to test these hypotheses.
Proposed Experimental Framework: A Tiered Screening Cascade
We propose a parallel, tiered approach to efficiently screen the compound for its most promising activity. The workflow is designed to move from broad, high-throughput primary assays to more specific, mechanism-of-action studies based on initial findings.
Tier 1: Primary Screening for Anticancer Activity
Causality: The combination of the aminobenzoic acid scaffold, frequently found in anticancer agents[1][2], and the phenylsulfanyl moiety, analogous to the microtubule-disrupting agent Fenbendazole[7], provides a strong rationale for investigating its cytotoxic potential against cancer cells.
The initial step is to assess the compound's ability to reduce the viability of cancer cells. The MTT (or MTS) assay is a rapid, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability[11].
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control line like HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT116 | Colorectal Carcinoma | To be determined |
| HEK293 | Normal Kidney | To be determined |
Trustworthiness Check: A high IC₅₀ value in the non-cancerous HEK293 cell line compared to the cancer cell lines would indicate selective cytotoxicity, a desirable trait for a potential anticancer drug.
Tier 1: Primary Screening for Anti-inflammatory Activity
Causality: Benzoic acid derivatives form the chemical foundation of many non-steroidal anti-inflammatory drugs (NSAIDs)[12][13]. Furthermore, chronic inflammation is driven by signaling pathways like NF-κB, which can be modulated by small molecules[14]. Therefore, assessing the compound's ability to inhibit key inflammatory mediators is a logical step.
This assay provides a direct measure of the compound's ability to inhibit the central NF-κB signaling pathway, which is a master regulator of inflammation[14].
Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition
-
Cell Line: Utilize a stable cell line, such as HEK293-NF-κB-luc, which contains a luciferase reporter gene under the control of an NF-κB response element.
-
Plating & Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with the test compound at various concentrations (e.g., 1-50 µM) for 1 hour.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). Include an unstimulated control and a positive control (e.g., Bay 11-7082).
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence on a plate reader.
-
Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the IC₅₀ for NF-κB inhibition.
Tier 1: Primary Screening for Antioxidant Activity
Causality: The amino group on the aromatic ring can act as an electron donor, a characteristic feature of many phenolic and aminic antioxidants[1]. Evaluating the compound's ability to scavenge free radicals is a fundamental measure of its antioxidant potential.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor[15][16].
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have a deep purple color.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations (e.g., 10-500 µM in methanol).
-
Controls: Use Trolox or Ascorbic Acid as a positive control and methanol as a blank.
-
Incubation & Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm. The purple color fades as the DPPH radical is scavenged.
-
Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Tier 2: Mechanistic Elucidation and Workflow
Positive results ("hits") from the Tier 1 screens will trigger a logical progression to more in-depth, mechanism-of-action (MoA) studies. The choice of secondary assays must be data-driven, based on the specific activities observed.
Caption: Proposed experimental workflow for tiered screening and mechanistic validation.
Illustrative Mechanistic Pathway: NF-κB Signaling
Should the compound show significant activity in the NF-κB reporter assay, understanding its potential point of intervention in the pathway is crucial. The diagram below illustrates the canonical NF-κB signaling cascade, a common target for anti-inflammatory drugs.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Conclusion and Forward Outlook
This compound stands as a molecule of significant, albeit unrealized, potential. The structural alerts embedded within its framework strongly suggest a high probability of biological activity relevant to oncology and inflammatory diseases. The hypothesis-driven screening cascade detailed in this guide provides a clear, efficient, and scientifically rigorous path forward. By systematically executing this plan, research teams can rapidly determine the primary bioactivity of the compound, elucidate its mechanism of action, and make a data-driven decision on its viability as a lead candidate for further drug development and optimization. This structured approach minimizes speculative experimentation and maximizes the potential for a successful discovery campaign.
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"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" mechanism of action hypothesis
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small molecule with a chemical structure that suggests a range of potential biological activities. Its core features—a para-aminobenzoic acid (PABA) backbone, a diphenyl sulfide moiety, and a methyl ester group—are present in various compounds with known therapeutic effects. This guide puts forth a series of scientifically-grounded hypotheses for the mechanism of action of this compound and provides a detailed roadmap for its experimental validation. This document is designed to serve as a strategic resource for researchers embarking on the preclinical investigation of this promising molecule.
The PABA scaffold is a well-established building block in pharmaceuticals, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The diphenyl sulfide group is also a key pharmacophore, found in selective serotonin reuptake inhibitors (SSRIs), as well as in potent antimicrobial and anticancer agents.[4] The methyl ester modification is a common strategy in medicinal chemistry to enhance cell permeability and bioavailability.[5]
Given the nascent stage of research on this compound, this guide will focus on two primary, plausible mechanisms of action: antimicrobial activity and enzyme inhibition . A secondary hypothesis of serotonin reuptake inhibition will also be considered.
Part 1: Core Mechanistic Hypotheses
Hypothesis 1: Antimicrobial Action via Bacterial Membrane Disruption
The diphenyl sulfide core is a known feature of potent antimicrobial agents that can target and disrupt bacterial cell membranes.[6][7] We hypothesize that this compound may function as an antimicrobial agent, particularly against Gram-positive bacteria, by compromising the integrity of the bacterial cell membrane. This could lead to leakage of intracellular components and ultimately, cell death.
Hypothesis 2: Enzyme Inhibition
The structural similarity to PABA suggests that this compound could act as a competitive inhibitor for enzymes that utilize PABA or structurally similar substrates. Two key enzymatic targets are proposed:
-
Hypothesis 2a: Dihydropteroate Synthase (DHPS) Inhibition: In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a critical vitamin for DNA synthesis and replication.[8] Sulfonamide antibiotics, which are structural analogs of PABA, act by competitively inhibiting DHPS, the enzyme that incorporates PABA into dihydropteroic acid. We hypothesize that this compound may similarly inhibit DHPS, leading to a bacteriostatic effect.[8][9]
-
Hypothesis 2b: Cholinesterase Inhibition: PABA derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease. We hypothesize that this compound could exhibit inhibitory activity against cholinesterases.
Part 2: Experimental Validation Roadmap
A systematic, multi-tiered approach is essential to elucidate the mechanism of action. The following experimental workflow is proposed, starting with broad phenotypic screening and progressing to specific target-based assays.
Caption: A tiered experimental workflow for mechanism of action elucidation.
Tier 1: Initial Phenotypic Screening
The first step is to perform broad phenotypic screens to identify the general biological activity of the compound.
Protocol 1: High-Throughput Screening (HTS) against a Diverse Cell Panel
-
Objective: To assess the cytotoxic or growth-inhibitory effects of the compound across a range of human cancer cell lines and microbial strains.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a concentration gradient.
-
Treat a panel of human cancer cell lines (e.g., NCI-60 panel) and a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with the compound.
-
Incubate for a specified period (e.g., 48-72 hours for cancer cells, 18-24 hours for microbes).
-
Assess cell viability or growth using a suitable assay (e.g., MTT, resazurin, or measuring optical density for microbes).
-
Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
-
| Parameter | Description |
| Cell Lines | NCI-60 cancer cell line panel |
| Microbial Strains | S. aureus, E. coli, P. aeruginosa, C. albicans |
| Compound Concentration | 0.01 µM to 100 µM |
| Incubation Time | 48-72 hours (cells), 18-24 hours (microbes) |
| Readout | Cell viability (MTT assay), Microbial growth (OD600) |
Tier 2: Elucidation of Target Class
Based on the results of the phenotypic screening, the next tier of experiments will focus on narrowing down the potential target class.
Protocol 2: Antimicrobial Spectrum and Bactericidal/Bacteriostatic Determination
-
Objective: To determine the breadth of antimicrobial activity and whether the compound kills bacteria (bactericidal) or inhibits their growth (bacteriostatic).
-
Methodology:
-
Perform MIC testing against a broader panel of Gram-positive and Gram-negative bacteria.
-
For strains showing susceptibility, perform a minimum bactericidal concentration (MBC) assay by plating samples from the MIC assay onto agar plates without the compound.
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
-
Protocol 3: Broad Kinase and Protease Inhibition Profiling
-
Objective: To screen for off-target effects and to identify potential enzyme inhibitory activity beyond the primary hypotheses.
-
Methodology:
-
Utilize commercially available kinase and protease screening panels (e.g., offered by companies like Reaction Biology or Eurofins).
-
Screen this compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases and proteases.
-
Follow up on any significant hits with dose-response curves to determine the IC50.
-
Tier 3: Specific Mechanism of Action Studies
This tier focuses on directly testing the proposed hypotheses.
Protocol 4: Bacterial Membrane Permeability Assay
-
Objective: To determine if the compound disrupts the bacterial cell membrane.
-
Methodology:
-
Treat susceptible bacterial strains with the compound at concentrations around the MIC.
-
Use a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide) in conjunction with a dye that stains all cells (e.g., SYTO 9).
-
Measure the fluorescence using a microplate reader or flow cytometer. An increase in propidium iodide fluorescence indicates membrane damage.
-
Caption: Visualization of the bacterial membrane permeability assay principle.
Protocol 5: Recombinant Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound against bacterial DHPS.
-
Methodology:
-
Obtain or express and purify recombinant DHPS from a susceptible bacterial species.
-
Perform an in vitro enzyme activity assay that measures the formation of dihydropteroate. This can be done using a colorimetric or fluorescent method that detects the consumption of PABA or the production of the product.
-
Incubate the enzyme with its substrates (PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate) in the presence of varying concentrations of this compound.
-
Measure the reaction rate and calculate the IC50.
-
Protocol 6: Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine if the compound inhibits AChE activity.
-
Methodology:
-
Use a commercially available AChE inhibitor screening kit (e.g., based on the Ellman's reagent).
-
Incubate purified AChE with its substrate (acetylthiocholine) in the presence of varying concentrations of the compound.
-
The hydrolysis of acetylthiocholine produces thiocholine, which reacts with the Ellman's reagent to produce a colored product.
-
Measure the absorbance and calculate the IC50.
-
Part 3: Interpretation of Results and Future Directions
The data generated from this experimental roadmap will provide a comprehensive profile of the biological activity of this compound.
| Potential Outcome | Interpretation | Next Steps |
| Potent and broad-spectrum antimicrobial activity with a low MBC/MIC ratio and positive membrane permeability assay. | The primary mechanism of action is likely bactericidal via membrane disruption. | Further studies on the specifics of membrane interaction (e.g., lipidomics), in vivo efficacy studies in animal models of infection. |
| Selective antimicrobial activity against certain bacteria, a high MBC/MIC ratio, and potent inhibition of recombinant DHPS. | The primary mechanism of action is likely bacteriostatic via inhibition of folate synthesis. | In vivo efficacy studies, investigation of potential resistance mechanisms. |
| Weak or no antimicrobial activity, but significant inhibition of AChE. | The compound may have potential as a therapeutic for neurological disorders. | In vivo studies to assess blood-brain barrier penetration and efficacy in models of neurodegenerative disease. |
| No significant activity in any of the primary assays. | The initial hypotheses are incorrect. | Re-evaluate the structure for other potential targets and consider broader, unbiased screening approaches such as chemoproteomics.[10] |
Conclusion
This compound represents a molecule of interest at the intersection of several pharmacologically relevant scaffolds. The proposed hypotheses and experimental workflows provide a robust framework for its initial investigation. A systematic and logical progression from broad phenotypic screening to specific mechanistic studies will be crucial in unlocking the therapeutic potential of this compound. The insights gained will not only elucidate its mechanism of action but also guide its future development as a potential therapeutic agent.
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Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 957. Retrieved from [Link]
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Roland, S., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Biological Chemistry, 254(21), 10337-10345. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Amino-2-(phenylthio)benzoic Acid Methyl Ester Derivatives and Analogues: Synthesis, Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of 5-amino-2-(phenylthio)benzoic acid methyl ester and its analogues. This scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drug discovery. This document outlines plausible synthetic routes, strategies for library generation, detailed protocols for biological evaluation, and a framework for structure-activity relationship (SAR) studies. The insights provided herein are intended to empower researchers to explore the therapeutic potential of this versatile chemical scaffold.
Introduction: The 5-Amino-2-(phenylthio)benzoic Acid Methyl Ester Core
The 5-amino-2-(phenylthio)benzoic acid methyl ester scaffold is a unique molecular architecture that combines several key pharmacophoric features. The anthranilic acid core is a well-established privileged scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds. The presence of a flexible thioether linkage and an amino group offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This strategic combination of functionalities suggests significant potential for this class of compounds to interact with a range of biological targets.
Derivatives of this core are particularly interesting as potential anti-inflammatory and antimicrobial agents[1]. The rationale for this hypothesis is rooted in the known activities of related aminobenzoic acid and organosulfur compounds. By systematically exploring the chemical space around this central scaffold, it is possible to develop novel drug candidates with improved efficacy and safety profiles.
Synthesis of the Core Scaffold: A Proposed Synthetic Pathway
A robust and efficient synthesis of the 5-amino-2-(phenylthio)benzoic acid methyl ester core is paramount for any drug discovery program. While specific literature on the direct synthesis of this exact molecule is sparse, a plausible and logical multi-step synthesis can be proposed based on well-established organic chemistry principles, such as the Ullmann condensation and nitro group reduction.
The proposed synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for 5-Amino-2-(phenylthio)benzoic acid methyl ester.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-Chloro-5-nitrobenzoic Acid
-
Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloro-5-nitrobenzoate, which can be further purified by recrystallization or column chromatography[2][3][4].
Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Ullmann Condensation with Thiophenol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-chloro-5-nitrobenzoate (1.0 eq), thiophenol (1.1-1.5 eq), copper(I) iodide (0.1-0.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like DMF or DMSO.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, methyl 5-nitro-2-(phenylthio)benzoate, is then purified by column chromatography.
Causality: The copper(I) catalyst facilitates the nucleophilic aromatic substitution of the chloride with the thiophenolate anion, a reaction that is otherwise difficult to achieve under standard conditions[5][6][7]. The electron-withdrawing nitro group activates the aryl halide towards this substitution.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve methyl 5-nitro-2-(phenylthio)benzoate (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water.
-
Reaction Conditions (Method A - SnCl2): Add an excess of stannous chloride dihydrate (SnCl2·2H2O, 3-5 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to 50-70 °C and monitor by TLC.
-
Reaction Conditions (Method B - Catalytic Hydrogenation): Alternatively, subject the solution to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker). This method is often cleaner and proceeds at room temperature.
-
Work-up and Purification: For the SnCl2 method, cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with ethyl acetate. For the hydrogenation method, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude 5-amino-2-(phenylthio)benzoic acid methyl ester can be purified by column chromatography to yield the final product.
Causality: The nitro group is a versatile functional group that can be readily reduced to an amine by various methods. The choice of reducing agent can depend on the presence of other functional groups in the molecule.
Strategies for Generating Derivatives and Analogues
The core scaffold of 5-amino-2-(phenylthio)benzoic acid methyl ester offers several handles for chemical modification to generate a library of diverse analogues for SAR studies.
Modification of the Amino Group
The primary amino group is a key site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents:
-
Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) will yield the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamide derivatives.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent (e.g., sodium triacetoxyborohydride) will provide secondary or tertiary amine analogues.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of urea and thiourea derivatives, respectively.
Modification of the Phenylsulfanyl Moiety
The electronic and steric properties of the phenylsulfanyl ring can be modulated by using substituted thiophenols in the Ullmann condensation step. This allows for the exploration of the impact of electron-donating and electron-withdrawing groups on biological activity.
Modification of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a series of amide derivatives using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
A proposed workflow for derivative synthesis and screening is outlined below:
Caption: A logical workflow for the synthesis and evaluation of derivatives.
Biological Evaluation: Protocols for In Vitro Assays
To assess the therapeutic potential of the synthesized derivatives, a series of in vitro biological assays should be performed. The following are detailed protocols for evaluating anti-inflammatory and antimicrobial activities.
In Vitro Anti-inflammatory Activity Assay
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 15 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to compound-induced cell death[8].
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[1][9][10][11][12].
Structure-Activity Relationship (SAR) Studies
The data obtained from the biological evaluation of the synthesized library of derivatives will be crucial for establishing a structure-activity relationship.
Key SAR Insights to Investigate:
-
Influence of substituents on the amino group: How do different amide, sulfonamide, or alkyl substituents affect potency and selectivity?
-
Impact of the phenylsulfanyl ring substitution: Do electron-donating or electron-withdrawing groups on this ring enhance or diminish activity?
-
Role of the ester/acid functionality: Is the carboxylic acid or its ester/amide derivatives more favorable for activity?
By systematically analyzing these relationships, it will be possible to design and synthesize second-generation analogues with improved therapeutic properties.
Conclusion
The 5-amino-2-(phenylthio)benzoic acid methyl ester scaffold holds considerable promise as a template for the design of novel anti-inflammatory and antimicrobial agents. This technical guide has provided a comprehensive framework for researchers in the field, outlining a plausible synthetic strategy for the core molecule, methods for generating a diverse library of analogues, and detailed protocols for their biological evaluation. The successful execution of the proposed research plan has the potential to lead to the discovery of new drug candidates with significant therapeutic value.
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 22, 2026, from [Link]
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Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 22, 2026, from [Link]
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Parle, A., & Amin, A. (2018). BENZOTHIAZOLE DERIVATIVES AS POTENTIAL ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC. [Link]
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ChemInform Abstract: Rapid Ullmann‐Type Synthesis of Aryl Sulfides Using a Copper(I) Catalyst and Ligand under Microwave Irradiation. (2009). Sci-Hub. [Link]
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2-Aminothiophenol. (2023, November 29). In Wikipedia. [Link]
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Condensation of 2-aminobenzenethiol with 5-aldehyde bisthiophene compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Methyl 5-chloro-2-nitrobenzoate. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis of methyl 5-chloro-2-nitrobenzoate. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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Methyl 2-chloro-5-nitrobenzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Patel, P. V., & Desai, K. R. (2002). Synthesis of 2-Methyl-5-Nitro-N-{4′-(4-Aryl-1″”,5″”-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol”. Oriental Journal of Chemistry, 18(2). [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
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A Technical Guide to the Solubility of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester: A Handbook for Researchers and Drug Development Professionals
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[3] Let's dissect the structure of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester to anticipate its solubility behavior.
Chemical Structure:
Key Functional Groups and Their Predicted Influence:
-
Aromatic Rings (Benzene): The presence of two phenyl rings (one from the benzoic acid core and one from the phenylsulfanyl group) imparts a significant nonpolar character to the molecule. This suggests a predisposition for solubility in nonpolar or moderately polar organic solvents. Aromatic amines are often more soluble in aromatic solvents.[4]
-
Amino Group (-NH2): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor. This functional group introduces a polar characteristic and can enhance solubility in protic solvents like alcohols and, to a lesser extent, water.
-
Ester Group (-COOCH3): The methyl ester is a polar aprotic group. It can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the methyl group itself adds some lipophilicity.
-
Thioether Group (-S-): The sulfur atom in the phenylsulfanyl group has lone pairs of electrons and can participate in dipole-dipole interactions, contributing to solubility in polar aprotic solvents.
Overall Polarity and Lipophilicity:
The interplay of these functional groups results in a molecule with a complex polarity profile. While the large nonpolar surface area from the phenyl rings suggests limited aqueous solubility, the presence of hydrogen-bonding capable amino and ester groups may provide some solubility in polar organic solvents. A useful predictor for lipophilicity is the calculated LogP value (the logarithm of the partition coefficient between octanol and water). While a specific experimental LogP for this compound is not available, we can look at similar structures. For instance, 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid has a computed XLogP3-AA of 2.9, indicating a preference for a more lipophilic environment.[5] We can infer a similar lipophilic character for our target compound.
Theoretical Solubility Predictions in Common Solvents
Based on the structural analysis, we can make educated predictions about the solubility of this compound in different classes of solvents. This serves as a crucial first step in solvent screening for applications such as synthesis, purification, and formulation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic surface area suggests some affinity for nonpolar solvents. Toluene, being aromatic, may be a better solvent than aliphatic hexane due to potential π-π stacking interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | These solvents can engage in dipole-dipole interactions with the ester and thioether groups. THF and Ethyl Acetate can also accept hydrogen bonds from the amino group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The amino group can donate hydrogen bonds to, and the ester and amino groups can accept hydrogen bonds from, these solvents. However, the large nonpolar backbone will limit high solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |
| Aqueous | Water, Buffers | Very Low | The significant nonpolar character of the two phenyl rings is likely to dominate, leading to poor water solubility. The amino group may provide slight solubility, which could be pH-dependent (see below). |
The Influence of pH on Aqueous Solubility:
The presence of the basic amino group suggests that the aqueous solubility of this compound will be pH-dependent. In acidic conditions (low pH), the amino group will be protonated to form an ammonium salt (-NH3+). This ionic form will have significantly higher aqueous solubility than the neutral molecule. Conversely, in neutral to basic conditions, the compound will exist in its less soluble, non-ionized form. This property is critical for designing dissolution and formulation strategies for oral drug delivery.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]
Materials and Equipment
-
This compound (solute)
-
A range of analytical grade solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, methanol, ethanol, isopropanol, purified water, and relevant buffers)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The following workflow outlines the process for determining the solubility of the compound in a given solvent.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Protocol
-
Preparation of the Sample:
-
Add an excess amount of this compound to a tared glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Record the exact mass of the solute added.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the mixture for a sufficient period to reach thermodynamic equilibrium. This typically requires 24 to 48 hours. Visual inspection should confirm the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following controls and checks should be implemented:
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent at the later time points.
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or XRPD) to ensure that the compound has not undergone a polymorphic transformation or solvate formation, which would affect its solubility.
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the reproducibility of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL at 25°C) |
| Hexane | 1.9 | [Experimental Data] |
| Toluene | 2.4 | [Experimental Data] |
| Dichloromethane | 9.1 | [Experimental Data] |
| Tetrahydrofuran | 7.5 | [Experimental Data] |
| Ethyl Acetate | 6.0 | [Experimental Data] |
| Acetone | 21 | [Experimental Data] |
| Isopropanol | 18 | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] |
| Methanol | 33 | [Experimental Data] |
| Water | 80.1 | [Experimental Data] |
| pH 2 Buffer | 80.1 | [Experimental Data] |
| pH 7.4 Buffer | 80.1 | [Experimental Data] |
The results from this table will provide a comprehensive solubility profile of this compound. This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization.
-
Formulation Science: Guiding the development of oral or parenteral dosage forms. Poorly water-soluble drugs often require enabling formulations to achieve adequate bioavailability.[1]
-
Preclinical Development: Understanding potential absorption limitations and informing the design of in vivo studies.
Conclusion
While a definitive, pre-existing solubility dataset for this compound is not publicly available, a robust understanding of its potential behavior can be derived from its molecular structure. The interplay of its nonpolar aromatic rings and polar functional groups suggests moderate solubility in many common organic solvents and poor, pH-dependent solubility in aqueous media. This guide provides both the theoretical framework for these predictions and a detailed, reliable experimental protocol for their empirical determination. By following the methodologies outlined herein, researchers and drug development professionals can generate the critical solubility data needed to advance their research and development programs with confidence and scientific rigor.
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"5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound. As a specialized chemical intermediate, likely utilized in pharmaceutical research and complex organic synthesis, a thorough understanding of its potential hazards is critical for ensuring laboratory safety.
Hazard Analysis: A Mechanistic Perspective
The potential hazards of this compound are derived from its three primary functional domains: the aromatic amine, the phenylsulfanyl (thioether) group, and the methyl ester of a benzoic acid core.
-
Aromatic Amine (-NH₂): This group is the primary driver of potential physiological activity. Aromatic amines as a class are known for causing skin and respiratory irritation.[1][2] Some can act as sensitizers, leading to allergic reactions upon repeated exposure. Systemic exposure, particularly through ingestion or inhalation of dust, may pose further health risks.
-
Phenylsulfanyl Group (-S-Ph): While the thioether linkage is generally stable, it introduces sulfur into the molecule. During combustion or thermal decomposition, this can lead to the release of hazardous sulfur oxides (SOx) in addition to standard organic combustion products like carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]
-
Benzoic Acid Methyl Ester Moiety: Benzoic acid and its esters are known to be irritants to the eyes, skin, and respiratory system.[3][4] While generally considered to have low acute toxicity, direct contact should be minimized.[4]
Based on this analysis, the compound should be treated as a hazardous substance with the following anticipated classifications:
| Hazard Class | Anticipated Classification | Rationale and Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for similar benzoic acid esters and aromatic amines.[5] |
| Skin Irritation | Category 2 (Causes skin irritation) | A common hazard for aromatic amines and benzoic acid derivatives.[2][6] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Expected based on the properties of analogous compounds.[2][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dust should be avoided.[2] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | A potential hazard for aromatic amines; repeated exposure may increase risk.[1] |
Physicochemical Data (Based on Analogues)
Precise experimental data for the target compound is not available. The following table provides computed properties and data from a structurally similar compound, Methyl 5-Amino-2-methylbenzoate, to provide an estimation for handling and storage purposes.[7]
| Property | Estimated Value / Information | Source / Analogue |
| Molecular Formula | C₁₄H₁₃NO₂S | - |
| Molecular Weight | 259.32 g/mol | - |
| Appearance | Likely a solid (powder or crystalline) | Inferred from similar compounds[2] |
| Hydrogen Bond Donor Count | 1 | Computed (PubChem CID: 15049977)[7] |
| Hydrogen Bond Acceptor Count | 3 | Computed (PubChem CID: 15049977)[7] |
| Topological Polar Surface Area | 65.4 Ų | Inferred from similar structures |
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and a robust PPE protocol.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid material should be conducted within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[4][6]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified hazards.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. However, when handling quantities greater than a few milligrams or when there is a risk of splashing, a face shield should be worn in addition to safety goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves (minimum thickness of 4-5 mil) are a suitable choice for incidental contact. For extended handling, heavier-duty gloves or double-gloving is recommended. All gloves should be inspected before use and disposed of immediately if contaminated.[1]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. Cuffs should be snug to prevent dust from entering.
-
-
Respiratory Protection:
-
Under normal handling conditions within a fume hood, respiratory protection is not required.
-
In the event of a large spill or a failure of engineering controls, personnel must use a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges. Note: Use of a respirator requires prior medical clearance, training, and fit-testing.[8]
-
Caption: PPE selection workflow for handling the target compound.
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and chemical degradation.
Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical.
-
Aliquotting: Retrieve the container from storage. Open it inside the fume hood. Use a clean spatula to transfer the solid. Avoid scooping in a manner that generates dust clouds.[4]
-
Container Management: After dispensing, securely close the container lid. Wipe the exterior of the container with a damp cloth (e.g., 70% ethanol) to remove any residual dust before returning it to storage.
-
Hygiene: After handling, remove gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[4][6]
Caption: The cycle of safe chemical handling from storage to use.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][4]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[1][4] Store away from heat sources or open flames.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention and provide the chemical name to the medical personnel.[2][4]
Accidental Release (Spill) Response
The response procedure depends on the scale of the spill.
Caption: Decision flowchart for responding to a chemical spill.
Minor Spill (Contained within a fume hood):
-
Alert: Inform personnel in the immediate vicinity.
-
Contain: Ensure the spill is contained. If necessary, use spill socks to prevent it from spreading.[8]
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[9]
-
Collect: Once absorbed, carefully sweep the material into a clearly labeled, sealable hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a soap and water solution, followed by a rinse. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.[8]
-
Isolate: Close the doors to the laboratory to contain vapors.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Provide them with the chemical name, location, and estimated quantity of the spill.[11]
-
Assist: Await the arrival of the emergency response team in a safe location. Do not re-enter the area.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8]
-
Collect waste in a properly labeled, sealed, and puncture-resistant container.
-
The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain.[2]
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15049977, Methyl 5-Amino-2-methylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6102684, 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Substance Details for Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester. Retrieved from [Link]
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U.S. Compliance. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]
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Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
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Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Immunology, 148(4), 1236–1242. Retrieved from [Link]
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University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Dasi, S., et al. (2017). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Retrieved from [Link]
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VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. Retrieved from [Link]
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Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Amino-2-(phenylthio)benzoic acid methyl ester
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Amino-2-(phenylthio)benzoic acid methyl ester, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy hinges on two fundamental and robust organic transformations: an initial Fischer-Speier esterification to prepare a key intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also a deep dive into the mechanistic underpinnings and rationale behind the chosen experimental parameters.
Introduction and Synthetic Strategy
The synthesis of substituted aminobenzoic acid derivatives is of significant interest due to their prevalence in pharmacologically active molecules. The target molecule, 5-Amino-2-(phenylthio)benzoic acid methyl ester, incorporates both an aniline and a thioether moiety, making it a versatile building block.
Our synthetic approach is a logical and efficient two-step sequence, designed to maximize yield and purity while utilizing common laboratory reagents and techniques.
-
Step 1: Fischer-Speier Esterification. We begin with the commercially available 2-Amino-5-fluorobenzoic acid. The carboxylic acid is converted to its corresponding methyl ester via a classic acid-catalyzed reaction with methanol. This step serves to protect the carboxylic acid and provide the necessary precursor for the subsequent substitution reaction.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The core C-S bond is formed in this step. The synthesized methyl 5-amino-2-fluorobenzoate is reacted with thiophenol in the presence of a base. This reaction proceeds via an addition-elimination mechanism, where the fluoride ion, a good leaving group for SNAr reactions, is displaced by the thiolate nucleophile.
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthesis workflow.
Mechanistic Insights: The 'Why' Behind the 'How'
Fischer-Speier Esterification
This is an acid-catalyzed equilibrium reaction.[1] Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The nucleophilic oxygen of methanol can then attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule drive the reaction forward to form the ester.[2][3] Using methanol as the solvent provides a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the product, ensuring a high yield.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for modifying aromatic rings, particularly when they are rendered electron-deficient.[4] The mechanism is a two-step process:
-
Nucleophilic Addition: The thiolate anion, generated in situ from thiophenol and a base like potassium carbonate, attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.
The choice of an aryl fluoride as the substrate is deliberate. Although fluorine is the most electronegative halogen, making the C-F bond strong, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to attack.[7]
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High-Performance Liquid Chromatography (HPLC) Purification of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester: A Detailed Method and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a key intermediate in medicinal chemistry and drug development, valued for its unique structural motifs.[1] Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological assays. This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from typical crude reaction mixtures. We will detail the method development rationale, provide a step-by-step experimental protocol, and include a comprehensive troubleshooting guide. The methodology is designed to be directly applicable in a research or process development setting, yielding high-purity material with excellent recovery.
Introduction to the Analyte and Purification Rationale
The target molecule, this compound, possesses a combination of functional groups that dictate its chromatographic behavior. Understanding these properties is the foundation for developing a logical and effective purification strategy.
-
Structure and Physicochemical Properties: The molecule contains a moderately polar aminobenzoic acid core, a non-polar methyl ester group, and a significantly hydrophobic phenylsulfanyl substituent. The basic amino group (pKa ~4-5) is of particular importance, as its ionization state is pH-dependent and profoundly impacts retention and peak shape.
| Property | Value / Description | Rationale for HPLC Method |
| IUPAC Name | methyl 5-amino-2-(phenylthio)benzoate | - |
| Molecular Formula | C₁₄H₁₃NO₂S | - |
| Molecular Weight | 259.32 g/mol | Influences sample loading calculations. |
| Polarity | Moderately polar with significant non-polar character. | Amenable to reversed-phase chromatography where hydrophobic interactions with the stationary phase are the primary retention mechanism. |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, THF. | Compatible with common HPLC mobile phases and sample preparation solvents. |
| UV Chromophore | Phenylsulfanyl group and aminobenzoic acid core. | Strong UV absorbance allows for sensitive detection. A wavelength of 254 nm is chosen for robust detection of most aromatic compounds. |
| Key Functional Group | Aromatic Amine (-NH₂) | The basicity of this group requires pH control of the mobile phase to ensure consistent protonation and prevent peak tailing due to interaction with residual silanols on the column packing.[2] |
The Scientific Basis for the Chosen HPLC Method
A successful purification is not just about following steps; it's about understanding the causality behind each choice. Our method is built on established chromatographic principles to create a self-validating and robust system.
Mode of Chromatography: Reversed-Phase (RP)
The compound's significant hydrophobic character, primarily from the phenylsulfanyl group and the benzene ring, makes reversed-phase HPLC the ideal choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained through hydrophobic interactions, and its elution is controlled by increasing the organic solvent concentration in the mobile phase.[3]
Stationary Phase Selection: C18 Column
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of hydrophobic and moderately polar compounds.[4] Its dense C18 chains offer a strong hydrophobic surface for the phenylsulfanyl moiety to interact with, ensuring adequate retention and providing a good starting point for separating related impurities.
Mobile Phase Strategy: pH Control and Organic Modifier
The composition of the mobile phase is the most critical factor in controlling retention and selectivity in RP-HPLC.[3]
-
pH Control: The presence of the basic amino group necessitates a buffered mobile phase. Without pH control, the amine can exist in both protonated (-NH₃⁺) and neutral (-NH₂) forms, leading to broad, tailing peaks. By setting the mobile phase pH to ~2.5 with 0.1% formic acid, we ensure the amine is consistently protonated. This protonated form is more polar, slightly reducing retention, but more importantly, it minimizes undesirable ionic interactions with negatively charged residual silanols on the silica-based C18 column, resulting in sharp, symmetrical peaks.[2][5]
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier. While both are effective, acetonitrile often provides sharper peaks and lower viscosity, leading to better efficiency and lower backpressure, especially in gradient separations.[6]
-
Gradient Elution: A gradient elution, where the concentration of acetonitrile is increased over time, is employed. This strategy ensures that less retained polar impurities elute early, the target compound elutes with a sharp peak shape in a reasonable time, and strongly retained, non-polar impurities are effectively washed from the column, preventing carryover between injections.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of this compound.
Instrumentation and Materials
| Category | Item | Specifications |
| HPLC System | Preparative HPLC System | Quaternary or Binary Pump, Autosampler/Manual Injector, UV/Vis or DAD Detector, Fraction Collector. |
| Column | Reversed-Phase C18 | Dimensions: 19 x 150 mm, Particle Size: 5 µm. (Analytical column for method scouting: 4.6 x 150 mm, 5 µm). |
| Solvents | Acetonitrile (ACN) | HPLC Grade or higher. |
| Water | HPLC Grade or Deionized (DI). | |
| Additives | Formic Acid (FA) | LC-MS Grade or equivalent. |
| Sample Prep | Syringe Filters | 0.45 µm PTFE or Nylon. |
| Vials | 2 mL HPLC vials for analysis, appropriate vessels for crude sample. |
Workflow Diagram
Sources
Application Note: Spectroscopic Characterization of Substituted Benzoic Acid Esters
Abstract: Substituted benzoic acid esters are a critical class of compounds with diverse applications in pharmaceuticals, flavorings, and industrial chemistry. Their structural integrity is paramount for their function and safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic techniques used to elucidate and confirm the structure of these esters. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering detailed protocols and data interpretation guidance.
Introduction: The Importance of Structural Verification
Substituted benzoic acid esters are defined by an ester group attached to a benzene ring that bears additional functional groups. The type, number, and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. For instance, the seemingly minor difference between methyl salicylate (an ortho-hydroxy substituted ester) and methyl paraben (a para-hydroxy substituted ester) results in vastly different applications as a fragrance/analgesic and a preservative, respectively.
Therefore, unambiguous structural characterization is not merely an academic exercise but a crucial aspect of quality control, process development, and regulatory compliance. Spectroscopic methods offer a powerful, non-destructive suite of tools to probe the molecular architecture of these compounds. A multi-technique approach, where each method provides complementary information, is the most robust strategy for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the atomic connectivity and chemical environment within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides a map of the hydrogen atoms in a molecule, revealing their chemical environment, neighboring protons, and relative abundance.
Key Diagnostic Signals for Substituted Benzoic Acid Esters:
-
Aromatic Protons (δ 7.0-8.5 ppm): The chemical shifts and splitting patterns of these protons are highly informative of the substitution pattern on the benzene ring.[1] Electron-withdrawing groups (e.g., -NO₂) shift protons downfield (higher ppm), while electron-donating groups (e.g., -OCH₃) shift them upfield.[1] The coupling constants between adjacent protons can help distinguish between ortho, meta, and para substitution.
-
Ester Alkyl Protons: The protons of the alcohol portion of the ester are deshielded by the adjacent oxygen. For a methyl ester (-COOCH₃), a singlet is typically observed around δ 3.5-4.5 ppm. For an ethyl ester (-COOCH₂CH₃), a quartet around δ 4.0-4.5 ppm and a triplet around δ 1.0-1.5 ppm are characteristic.
-
Protons of Other Substituents: Protons on other functional groups (e.g., -CH₃, -OH) will have their own distinct chemical shifts. It's noteworthy that substituents ortho to the benzoic acid ester can exhibit unexpected chemical shifts that may not align with standard prediction models.[2][3][4]
Experimental Protocol: ¹H NMR of a Substituted Benzoic Acid Ester
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.
-
Instrumental Setup: The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired, typically involving multiple scans (e.g., 8-16) to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The raw data is subjected to a Fourier transform, followed by phasing and baseline correction. The resulting spectrum is then integrated to determine the relative ratios of the different types of protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Backbone
While less sensitive than ¹H NMR, ¹³C NMR provides a direct look at the carbon skeleton of a molecule.
Key Diagnostic Signals for Substituted Benzoic Acid Esters:
-
Carbonyl Carbon (δ 160-180 ppm): The ester carbonyl carbon is typically found in this downfield region.[6]
-
Aromatic Carbons (δ 120-160 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. Due to the symmetry of monosubstituted benzene rings, certain carbon atoms are chemically equivalent, leading to fewer than six signals for the ring.[6]
-
Ester Alkyl Carbons: The carbons of the ester's alkyl group will have characteristic chemical shifts (e.g., ~52 ppm for a methyl ester).
Experimental Protocol: ¹³C NMR of a Substituted Benzoic Acid Ester
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.[7]
-
Data Acquisition: A proton-decoupled experiment is standard, which simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is necessary to obtain a good signal.
-
Data Analysis: The chemical shifts are assigned to the corresponding carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 1: Typical Spectroscopic Data for a Generic Methyl Benzoate Derivative
| Technique | Feature | Typical Range/Value | Notes |
| ¹H NMR | Aromatic H | 7.0 - 8.5 ppm | Splitting pattern reveals substitution. |
| Ester -OCH₃ | 3.5 - 4.5 ppm | Typically a singlet. | |
| ¹³C NMR | Carbonyl C | 160 - 180 ppm | |
| Aromatic C | 120 - 160 ppm | Number of signals depends on symmetry. | |
| Ester -OCH₃ | ~52 ppm | ||
| FT-IR | C=O Stretch | 1715 - 1750 cm⁻¹ | Strong, sharp peak. Conjugation lowers the frequency.[8] |
| C-O Stretch | 1000 - 1300 cm⁻¹ | Two distinct bands are often observed.[8] | |
| MS (EI) | M⁺ | Corresponds to MW | Molecular ion peak. |
| [M-OCH₃]⁺ | M - 31 | Often the base peak (m/z 105 for methyl benzoate).[9][10] | |
| [C₆H₅]⁺ | m/z 77 | Phenyl cation.[9][10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[11]
Key Diagnostic Absorptions for Substituted Benzoic Acid Esters:
-
C=O Stretch (1715-1750 cm⁻¹): This is one of the most intense and easily identifiable peaks in the spectrum. For aromatic esters like benzoates, this peak is typically found between 1715-1730 cm⁻¹, slightly lower than aliphatic esters due to conjugation with the benzene ring.[8]
-
C-O Stretches (1000-1300 cm⁻¹): Esters exhibit two C-O stretching vibrations, which often appear as strong, distinct bands.[8][12]
-
Aromatic C=C Stretches (~1450-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
Aromatic C-H Bending (out-of-plane): The pattern of peaks in the 690-900 cm⁻¹ region can sometimes provide clues about the substitution pattern of the aromatic ring.
Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)
ATR has become a standard, convenient method for analyzing both solid and liquid samples with minimal preparation.[13]
-
Background Spectrum: A spectrum of the clean, empty ATR crystal is recorded first.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands of the expected functional groups.
Caption: A multi-technique approach for comprehensive characterization.
Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
MS is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Key Features in the Mass Spectrum of a Substituted Benzoic Acid Ester:
-
Molecular Ion (M⁺): This peak, corresponding to the intact molecule minus one electron, provides the molecular weight. Aromatic esters generally show a prominent molecular ion peak.[14]
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can be highly diagnostic. For methyl benzoate, common fragments include:
-
Loss of the methoxy radical (•OCH₃) to form the benzoyl cation at m/z 105. This is often the most abundant peak (the base peak).[9][10]
-
Loss of the entire ester group to form the phenyl cation at m/z 77.[9][10]
-
The fragmentation of ortho-substituted derivatives can be influenced by neighboring group participation, leading to unique fragmentation patterns compared to their meta and para isomers.[15][16][17]
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like many benzoic acid esters.[18]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.
-
Injection: A small volume of the solution is injected into the GC, where the compound is vaporized and separated from other components before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then compared to known patterns or spectral libraries to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Landscape
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Key Features in the UV-Vis Spectrum:
-
The benzene ring and the carbonyl group of the ester are both chromophores that absorb UV light. The conjugation between them in benzoic acid esters results in characteristic absorption bands.[19][20]
-
The position of the maximum absorbance (λ_max) is sensitive to the substituents on the aromatic ring. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can have the opposite effect.[20]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration must be carefully chosen to ensure the absorbance falls within the instrument's linear range.[21][22]
-
Blank Measurement: A spectrum of the pure solvent in a cuvette is taken to serve as a baseline.[23]
-
Sample Measurement: The spectrum of the sample solution is then recorded.[24]
-
Data Analysis: The λ_max is determined from the spectrum. While not as structurally informative as NMR or MS, UV-Vis is a valuable tool for quantitative analysis (using the Beer-Lambert law) and for studying the effects of substitution on the electronic properties of the molecule.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of substituted benzoic acid esters is best achieved through the intelligent application of multiple spectroscopic techniques. NMR provides the detailed structural map, FT-IR confirms the presence of essential functional groups, Mass Spectrometry gives the molecular weight and fragmentation clues, and UV-Vis spectroscopy probes the electronic system. By synthesizing the data from each of these methods, a complete and confident picture of the molecular structure can be assembled, ensuring the identity, purity, and quality of these important chemical compounds.
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In vitro anti-inflammatory assays for novel chemical compounds
An Application Guide: Foundational In Vitro Assays for the Discovery and Characterization of Novel Anti-inflammatory Compounds
Introduction: The Imperative for In Vitro Inflammatory Models
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of human pathologies, from autoimmune diseases like rheumatoid arthritis to neurodegenerative disorders and cancer.[1][2] The discovery of novel anti-inflammatory therapeutics is a cornerstone of modern drug development. Before advancing to costly and ethically complex animal studies, a robust and predictive in vitro screening funnel is indispensable.[3][4][5] These early-stage assays provide critical data on a compound's potential efficacy, mechanism of action, and safety profile, enabling informed decision-making and reducing late-stage attrition.[6][7]
This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides both the strategic rationale and step-by-step protocols for a tiered approach to evaluating novel chemical entities for anti-inflammatory activity. We will move from a broad, cell-based primary screen to more focused, target-based assays that elucidate the molecular mechanism of action.
Part 1: The Workhorse Primary Screen — The LPS-Stimulated Macrophage Model
The initial goal is to identify "hits"—compounds that demonstrate significant anti-inflammatory activity in a complex cellular environment. The lipopolysaccharide (LPS)-stimulated macrophage assay is the industry standard for this purpose. Macrophages are key players in the innate immune response, and their activation by LPS (a component of Gram-negative bacteria cell walls) triggers a potent inflammatory cascade, making them an ideal model system.[8][9]
Principle of the Assay
LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This initiates a downstream signaling cascade, culminating in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[9] Activated NF-κB translocates to the nucleus, driving the expression of a host of pro-inflammatory genes.[10] This results in the synthesis and release of inflammatory mediators that we can quantify as readouts of a compound's efficacy. Key measurable outputs include:
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS).
-
Prostaglandin E2 (PGE2): Synthesized by cyclooxygenase-2 (COX-2).[9]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12]
A successful anti-inflammatory compound will suppress the production of these mediators in LPS-stimulated macrophages.
Experimental Workflow: A Visual Guide
The overall process involves culturing macrophages, pre-treating them with the test compounds, challenging them with LPS to induce inflammation, and then collecting the cell culture supernatant to measure the inflammatory readouts.
Caption: General workflow for screening compounds using the LPS-stimulated macrophage model.
Detailed Protocols: Macrophage-Based Assays
Protocol 1: Culturing and Seeding RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (a murine macrophage-like cell line) is widely used and robust.
-
Culture Medium: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Propagation: Culture cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Sub-culture every 2-3 days when they reach 80-90% confluency.
-
Seeding:
-
Gently scrape the cells from the flask. Avoid using trypsin, as it can alter cell surface receptors.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in the culture medium to a final concentration of 2 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 2 x 10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[12]
-
Protocol 2: Compound Treatment and LPS Stimulation
-
Compound Preparation: Dissolve novel chemical compounds in sterile DMSO to create high-concentration stock solutions (e.g., 10-100 mM). Prepare serial dilutions in the culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration in the well is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: After the 24-hour adherence period, carefully remove the old medium from the wells. Add 100 µL of medium containing the test compounds (or vehicle control - medium with 0.1% DMSO) to the appropriate wells.[12]
-
Incubation: Incubate the plate for 1 hour at 37°C. This allows the compounds to enter the cells before the inflammatory stimulus is applied.
-
LPS Stimulation: Prepare a working solution of LPS (from E. coli) in the culture medium. Add a small volume (e.g., 10 µL) of the LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated" or "vehicle" control wells.[12]
-
Final Incubation: Incubate the plate for an additional 18-24 hours at 37°C and 5% CO₂.[9][12]
Protocol 3: Nitric Oxide Quantification (Griess Assay)
This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.[13]
-
Reagent Preparation: The Griess reagent is a two-part solution:
-
Reagent A: Sulfanilamide in phosphoric acid.
-
Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water. Commercial kits are readily available and recommended for consistency.[14]
-
-
Standard Curve: Prepare a nitrite standard curve using sodium nitrite (0-100 µM) in fresh culture medium.
-
Assay Procedure:
-
Transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add 50 µL of Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader.[13][14]
-
Calculation: Determine the nitrite concentration in your samples by interpolating from the standard curve.
Protocol 4: Prostaglandin E2 (PGE2) Quantification (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are highly sensitive and specific for quantifying secreted proteins like PGE2.
-
Kit Selection: Use a commercially available PGE2 competitive ELISA kit.[15][16][17] These kits provide all necessary reagents, including a pre-coated plate, standards, and detection antibodies.
-
Sample Collection: After the 18-24 hour incubation, centrifuge the 96-well plate at low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells.[18]
-
Assay Procedure:
-
Carefully follow the manufacturer's protocol.[15][16][18] This typically involves:
-
Adding standards and supernatant samples to the wells of the pre-coated plate.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the sample PGE2 for antibody binding sites.
-
Incubating, washing the plate to remove unbound reagents, and adding a substrate (like TMB).
-
-
Measurement: The reaction is stopped, and the resulting color change is measured with a microplate reader at 450 nm. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[17]
-
Calculation: Calculate the PGE2 concentration in your samples based on the standard curve provided in the kit.
A Critical Checkpoint: Assessing Compound Cytotoxicity
A compound might reduce inflammatory markers simply by killing the cells. It is essential to run a parallel cytotoxicity assay to ensure that the observed anti-inflammatory effects are not due to toxicity. The MTT assay is a common method for assessing cell viability.
-
Setup: Use a separate 96-well plate, seeded and treated with the same concentrations of your compounds as the inflammation assay, but without adding LPS.
-
MTT Reagent: After the full incubation period (e.g., 19-25 hours), add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. A lower absorbance indicates reduced cell viability.
-
Interpretation: Compounds that show significant toxicity at their effective anti-inflammatory concentrations should be flagged or deprioritized.
| Parameter | LPS-Stimulated Control | Compound X (10 µM) | % Inhibition | Cell Viability (MTT) |
| Nitrite (µM) | 25.4 ± 2.1 | 8.9 ± 1.5 | 65% | 98% |
| PGE2 (pg/mL) | 1850 ± 150 | 460 ± 55 | 75% | 98% |
| TNF-α (pg/mL) | 2500 ± 220 | 625 ± 90 | 75% | 98% |
Table 1: Example data from a primary screen. Compound X shows significant, non-toxic inhibition of key inflammatory mediators.
Part 2: Target-Based Assays for Mechanistic Insight
Once active compounds ("hits") are identified, the next step is to understand how they work. Target-based assays focus on specific enzymes or pathways involved in inflammation.
A. Cyclooxygenase (COX) Enzyme Inhibition
This assay determines if a compound directly inhibits the COX-1 and/or COX-2 enzymes, the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[19] Understanding selectivity is crucial; COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), while COX-2 is inducible during inflammation.[20] Selective COX-2 inhibitors are often sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The Cyclooxygenase (COX) pathway, showing the roles of COX-1 and COX-2.
Protocol 5: Fluorometric COX-1/COX-2 Inhibition Assay
Commercially available kits provide a streamlined method for assessing COX inhibition.[21][22]
-
Principle: These assays use purified recombinant human COX-1 or COX-2. The enzyme converts arachidonic acid into the intermediate Prostaglandin G2 (PGG2). A fluorescent probe then reacts with PGG2 to produce a highly fluorescent product.[22] An inhibitor will reduce the rate of fluorescence generation.
-
Procedure:
-
Run the assays for COX-1 and COX-2 in parallel in a 96-well plate.
-
Add assay buffer, cofactor, and the fluorescent probe to each well.
-
Add the test compound at various concentrations. Include a known selective COX-1 inhibitor (e.g., SC-560) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[21]
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
-
Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[21][22]
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor).
-
Plot percent inhibition versus compound concentration to calculate the IC₅₀ value (the concentration required for 50% inhibition) for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin | 0.1 | 0.5 | 0.2 |
| Celecoxib | >100 | 0.8 | >125 |
| Compound Y | 50 | 0.5 | 100 |
Table 2: Example data from a COX selectivity assay. Compound Y demonstrates high selectivity for COX-2, similar to Celecoxib.
B. NF-κB Reporter Gene Assay
This assay directly measures the activity of the NF-κB transcription factor, providing upstream mechanistic information.[23] It is ideal for determining if a compound's activity stems from inhibiting this critical inflammatory signaling hub.[24][25]
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
Protocol 6: NF-κB Luciferase Reporter Assay
-
Cell Line: Utilize a stable cell line that has been engineered to contain an NF-κB reporter construct. For example, RAW 264.7 or HEK293 cells containing a plasmid where the luciferase gene is under the control of a promoter with multiple NF-κB binding sites.[10][26]
-
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat with test compounds for 1 hour.
-
Stimulate with an NF-κB activator, such as LPS or TNF-α, for 6-8 hours.[10]
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
-
Measurement: Add the luciferase substrate to the cell lysate. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.
-
Interpretation: A reduction in the luminescence signal in stimulated cells treated with a compound indicates inhibition of the NF-κB pathway. Again, a parallel cytotoxicity assay is crucial to ensure the effect is not due to cell death.
Conclusion: An Integrated Screening Strategy
The effective discovery of novel anti-inflammatory drugs relies on a logical, tiered screening cascade. The assays described here form a robust foundation for this process. By starting with a physiologically relevant cell-based model like the LPS-stimulated macrophage, researchers can efficiently identify active compounds from large libraries. Subsequent investigation with target-based assays, such as those for COX enzyme activity and NF-κB signaling, provides crucial insights into the mechanism of action. This integrated approach, which combines primary screening with mechanistic deconvolution, maximizes the probability of identifying promising drug candidates worthy of advancement into preclinical development.
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- 26. researchgate.net [researchgate.net]
Introduction: The Central Role of Enzyme Inhibition in Drug Discovery
An Application Guide to Elucidating Enzyme Inhibition Mechanisms with Aromatic Amino Esters
Enzymes are the catalysts of life, orchestrating the vast network of biochemical reactions essential for physiological function. When their activity becomes dysregulated, it often leads to disease. Consequently, the targeted modulation of enzyme activity with small molecule inhibitors is a cornerstone of modern pharmacology and drug development.[1] Understanding the precise mechanism by which a compound inhibits its target enzyme is critical for optimizing its efficacy, selectivity, and pharmacokinetic properties. This process, known as enzyme inhibition kinetics, provides invaluable insights into the molecular interactions between the enzyme, its substrate, and the inhibitor.[2][3]
Aromatic amino esters represent a versatile class of chemical tools for these studies. Their structures are particularly relevant for probing the active sites of hydrolases, such as serine proteases and esterases, which are themselves significant drug targets.[4][5][6] The aromatic moiety can engage in hydrophobic or π-stacking interactions within the enzyme's binding pocket, while the ester linkage provides a labile bond that can be cleaved catalytically. This cleavage often results in a product with distinct spectrophotometric properties, providing a continuous and convenient readout for enzymatic activity. This guide provides a detailed framework for utilizing aromatic amino esters to perform robust enzyme inhibition kinetic studies, from fundamental principles to step-by-step experimental protocols.
Pillar 1: The Theoretical Framework of Enzyme Kinetics
A quantitative understanding of enzyme behavior is built upon the principles of Michaelis-Menten kinetics. This model provides the language and mathematical foundation to describe and predict how reaction rates respond to changing substrate and inhibitor concentrations.
The Michaelis-Menten Model
In 1913, Leonor Michaelis and Maud Menten proposed a model that describes the rate of an enzyme-catalyzed reaction.[7][8] The model assumes that an enzyme (E) binds reversibly to its substrate (S) to form an enzyme-substrate complex (ES), which then irreversibly converts to product (P) and the free enzyme.[7][9]
E + S ⇌ ES → E + P
The rate of product formation, or velocity (V), is described by the Michaelis-Menten equation :[7][8]
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the initial reaction velocity.
-
[S] is the substrate concentration.
-
Vmax is the maximum reaction velocity, achieved when the enzyme is saturated with substrate.[7]
-
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[7][8] Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[2]
A plot of V versus [S] yields a hyperbolic curve that approaches Vmax asymptotically.
The Lineweaver-Burk Linearization
While the hyperbolic Michaelis-Menten plot is illustrative, accurately determining Vmax from it can be challenging. The Lineweaver-Burk plot , a double reciprocal transformation of the Michaelis-Menten equation, linearizes this relationship, making it easier to visualize kinetic parameters.[3][10]
1/V = (Km / Vmax) * (1/[S]) + 1/Vmax
Plotting 1/V (y-axis) against 1/[S] (x-axis) yields a straight line where:
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
This linearization is invaluable for distinguishing between different modes of enzyme inhibition.[2][10] However, it's important to note that the double reciprocal plot can distort data error, and modern analysis often relies on non-linear regression of the original Michaelis-Menten data.[10]
Pillar 2: Deciphering the Modes of Reversible Inhibition
Reversible inhibitors bind to an enzyme non-covalently and can be displaced.[1][11][12] They are broadly classified based on their binding site and the effect they have on the enzyme's kinetic parameters. Analyzing how an inhibitor alters the Lineweaver-Burk plot provides a clear diagnostic fingerprint for its mechanism of action.[3][11]
Competitive Inhibition
In competitive inhibition, the inhibitor directly competes with the substrate for binding to the enzyme's active site.[3][11][13] The inhibitor and substrate cannot be bound simultaneously. This type of inhibition can be overcome by increasing the substrate concentration.
-
Effect on Kinetics: Vmax remains unchanged, but the apparent Km (Km_app) increases.
-
Lineweaver-Burk Plot: The lines for the inhibited and uninhibited reactions intersect at the y-axis (1/Vmax). The slope of the inhibited line is steeper.[3]
Caption: Competitive Inhibition Workflow.
Non-competitive Inhibition
A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[14] It can bind to either the free enzyme or the enzyme-substrate complex.[11] This binding alters the enzyme's conformation, reducing its catalytic efficiency but not its ability to bind the substrate.
-
Effect on Kinetics: Vmax is decreased, but Km remains unchanged.
-
Lineweaver-Burk Plot: The lines for the inhibited and uninhibited reactions intersect on the x-axis (-1/Km). The y-intercept of the inhibited line is higher.[3]
Caption: Non-competitive Inhibition Workflow.
Uncompetitive Inhibition
This form of inhibition is less common. The uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site.[3][14] This binding event effectively sequesters the ES complex, preventing product formation.
-
Effect on Kinetics: Both Vmax and Km are decreased proportionally.
-
Lineweaver-Burk Plot: The lines for the inhibited and uninhibited reactions are parallel.[14]
Caption: Uncompetitive Inhibition Workflow.
Summary of Kinetic Effects
The distinct effects of each reversible inhibition type on the key kinetic parameters are summarized below.
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Free Enzyme (Active Site) | Unchanged | Increases | Lines intersect at Y-axis |
| Non-competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged | Lines intersect at X-axis |
| Uncompetitive | ES Complex Only | Decreases | Decreases | Lines are parallel |
| Mixed | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Varies (usually increases) | Lines intersect in the upper-left quadrant |
Pillar 3: Application Protocols
This section provides a generalized, step-by-step protocol for characterizing an inhibitor of an enzyme that processes an aromatic amino ester substrate, leading to a chromogenic or fluorogenic product.
Experimental Workflow Overview
Caption: Overall Experimental Workflow.
Protocol 1: Baseline Kinetic Characterization (Determination of Km and Vmax)
Objective: To determine the fundamental kinetic parameters of the enzyme with the chosen aromatic amino ester substrate. This is a mandatory prerequisite for any inhibition study.
Materials:
-
Purified enzyme stock solution of known concentration.
-
Aromatic amino ester substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Microplate reader or spectrophotometer.
-
96-well microplates (UV-transparent if product absorbs in UV range).
Procedure:
-
Substrate Dilution Series: Prepare a series of substrate dilutions in assay buffer. A good starting range is 0.1x to 10x the expected Km. If Km is unknown, use a wide logarithmic range (e.g., 1 µM to 1 mM).
-
Assay Setup: In a 96-well plate, add the assay buffer and the substrate dilutions to triplicate wells.
-
Temperature Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add a fixed, non-saturating amount of enzyme to each well to start the reaction. The final enzyme concentration should be chosen to ensure the reaction rate is linear for at least 10-15 minutes.
-
Data Acquisition: Immediately place the plate in the reader and measure the absorbance (or fluorescence) of the product at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve. Convert this rate from Absorbance/min to M/min using the Beer-Lambert law (A=εcl).
-
Data Analysis:
-
Plot V₀ versus substrate concentration [S] to generate the Michaelis-Menten curve.
-
Plot 1/V₀ versus 1/[S] to generate the Lineweaver-Burk plot.
-
Determine Km and Vmax from the intercepts of the Lineweaver-Burk plot or by using non-linear regression software (e.g., GraphPad Prism) to fit the Michaelis-Menten equation directly.[15]
-
Protocol 2: Determination of Inhibition Mode and Ki
Objective: To identify the mechanism of inhibition and quantify the inhibitor's potency by calculating the inhibition constant (Ki).
Materials:
-
All materials from Protocol 1.
-
Inhibitor stock solution (typically in DMSO).
Procedure:
-
Select Inhibitor Concentrations: Choose 3-5 concentrations of the inhibitor. A good starting point is to center these around the inhibitor's IC50 value (the concentration that causes 50% inhibition at a substrate concentration equal to Km). If the IC50 is unknown, test a wide range (e.g., nanomolar to micromolar).
-
Assay Setup: Set up a series of experiments. Each experiment will use a single, fixed concentration of the inhibitor. Within each experiment, vary the substrate concentration as done in Protocol 1. Always include a "no inhibitor" control (0% DMSO or the equivalent solvent concentration).
-
Execute Assay: Follow steps 3-6 from Protocol 1 for each inhibitor concentration.
-
Data Analysis:
-
Generate a separate Lineweaver-Burk plot for each inhibitor concentration.
-
Overlay all the plots, including the "no inhibitor" control, onto a single graph.
-
Identify Inhibition Mode: Visually inspect the pattern of the lines to determine the mode of inhibition as described in Pillar 2.[10][11]
-
Calculate Ki: The method for calculating Ki depends on the inhibition type. For competitive inhibition, Ki can be determined from the change in the slope of the Lineweaver-Burk plot. The Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) is also commonly used to estimate Ki from IC50 data for competitive inhibitors. For other inhibition types, Ki is determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Conclusion: From Kinetic Data to Drug Development Insights
The kinetic analysis of enzyme inhibition using aromatic amino esters is a powerful and accessible method for characterizing the mechanism of action of potential drug candidates. By systematically varying substrate and inhibitor concentrations, researchers can move beyond a simple measure of potency (IC50) to a deeper understanding of how a molecule interacts with its target. This knowledge is indispensable for structure-activity relationship (SAR) studies, guiding medicinal chemists in the rational design of more potent and selective therapeutics. The protocols and principles outlined in this guide provide a robust foundation for conducting these critical studies, ultimately accelerating the journey from a promising compound to a life-changing medicine.
References
-
Title: Lineweaver–Burk plot Source: Wikipedia URL: [Link]
-
Title: Mechanistic and kinetic studies of inhibition of enzymes Source: PubMed URL: [Link]
-
Title: Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics Source: TeachMe Physiology URL: [Link]
-
Title: Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry Source: Gold Standard MCAT URL: [Link]
-
Title: Steady states and the Michaelis Menten equation Source: Khan Academy URL: [Link]
-
Title: Enzyme inhibition and kinetics graphs Source: Khan Academy URL: [Link]
-
Title: Michaelis Menten Kinetics – MCAT Biochemistry Source: MedSchoolCoach URL: [Link]
-
Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL: [Link]
-
Title: 5.3: Michaelis-Menten Kinetics Source: Chemistry LibreTexts URL: [Link]
-
Title: Enzyme Kinetics & The Michaelis-Menten Equation Source: eCampusOntario Pressbooks URL: [Link]
-
Title: Inhibition - Enzymes - MCAT Content Source: Jack Westin URL: [Link]
-
Title: 10.5: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]
-
Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES Source: Ainfo URL: [Link]
-
Title: The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol Source: ResearchGate URL: [Link]
-
Title: Computing Ki for a Competitive Enzyme Inhibitor Source: GraphPad URL: [Link]
-
Title: Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design Source: ResearchGate URL: [Link]
-
Title: Synthetic substrates and inhibitors for serine proteases from lymphocytes, mast cells, semen, and blood Source: PubMed URL: [Link]
-
Title: Amino Acids in the Development of Prodrugs Source: PMC - PubMed Central URL: [Link]
-
Title: Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities Source: of DSpace URL: [Link]
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Title: Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases Source: PubMed Central URL: [Link]
-
Title: Novel inhibitors and activity-based probes targeting serine proteases Source: PMC - NIH URL: [Link]
-
Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC URL: [Link]
-
Title: Structural Basis for the Inhibitor and Substrate Specificity of the Unique Fph Serine Hydrolases of Staphylococcus aureus Source: ACS Publications URL: [Link]
-
Title: Enzyme Kinetics II MBI 527 Source: University of Washington URL: [Link]
-
Title: Chemists Make Strides to Simplify Drug Design, Synthesis Source: Rice University URL: [Link]
-
Title: Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor Source: Microbiology and Biotechnology Letters URL: [Link]
-
Title: Aromatic amino acid biosynthesis. Source: ResearchGate URL: [Link]
-
Title: Aromatic amino acid Source: Wikipedia URL: [Link]
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Title: 5.4: Enzyme Inhibition Source: Chemistry LibreTexts URL: [Link]
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Title: Drug design principles - Stereoelectronics Source: University of St Andrews URL: [Link]
-
Title: BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine) Source: YouTube URL: [Link]
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Application Notes & Protocols: High-Throughput Screening Methods for Protein-Ligand Binding
Introduction: The Imperative of Screening in Modern Drug Discovery
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and systematic evaluation of vast chemical libraries for their ability to interact with a specific biological target. The identification of a "hit"—a molecule that binds to a protein of interest—is the crucial first step in a long and complex journey toward developing a new therapeutic agent. This document provides an in-depth guide to the principles, workflows, and protocols for key HTS methods used to detect and characterize protein-ligand binding events. Our focus is on providing not just the "how," but the "why," empowering researchers to make informed decisions in assay design and execution.
Foundational Principle: Signal Transduction of a Binding Event
All HTS binding assays, regardless of the specific technology, are built upon a common principle: the physical association between a protein and a ligand must be converted into a measurable signal. The choice of methodology is therefore dictated by the nature of the target protein, the information required (e.g., simple binding vs. detailed kinetics), and the scale of the screen. A robust HTS assay must be sensitive, reproducible, and scalable, with a clear distinction between true binding events and experimental artifacts.
Fluorescence Polarization (FP): A Homogeneous Method for High-Throughput Screening
Core Principle: FP is a powerful, solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged ligand (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light. Upon binding to a much larger protein, the tracer's tumbling is significantly slowed. This results in the emission of light that remains highly polarized. In a competitive assay format, unlabeled ligands from a screening library compete with the tracer for binding to the protein. A successful "hit" will displace the tracer, causing a decrease in the measured polarization.
Experimental Workflow for a Competitive FP Assay
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Detailed Protocol: FP-Based Screening for a Bromodomain Inhibitor
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for maintaining protein stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20).
-
Protein Stock (2X): Prepare a 20 nM solution of the bromodomain protein in Assay Buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer.
-
Tracer Stock (2X): Prepare a 10 nM solution of a fluorescently labeled known ligand (e.g., a derivative of a known inhibitor) in Assay Buffer. The concentration should be at or below its Kd for optimal competition.
-
Compound Plates: Prepare 384-well plates containing library compounds serially diluted in 100% DMSO.
-
-
Assay Execution:
-
Using an acoustic liquid handler, transfer 50 nL of each library compound from the compound plates to a 384-well, low-volume, black assay plate. Include appropriate controls (DMSO for high signal, a known potent inhibitor for low signal).
-
Prepare a 1:1 mixture of the 2X Protein Stock and 2X Tracer Stock.
-
Dispense 10 µL of the protein/tracer mixture into each well of the assay plate. The final volume will be 10.05 µL.
-
Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader. Define parallel (S-plane) and perpendicular (P-plane) emission channels for the chosen fluorophore.
-
Calculate the polarization (P) for each well using the formula: P = (S - GP) / (S + GP), where G is the G-factor of the instrument. Results are typically expressed in millipolarization (mP) units (P * 1000).
-
Hits are identified as wells where the mP value is significantly lower than the DMSO-only controls, indicating displacement of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics
Core Principle: SPR is a label-free optical technique that measures binding events in real time on a sensor surface. The protein of interest ("ligand" in SPR terminology) is immobilized on a gold-coated sensor chip. A solution containing the potential binding partner ("analyte") is flowed over this surface. When the analyte binds to the immobilized protein, the accumulation of mass at the surface causes a change in the local refractive index. This change is detected as a shift in the angle of reflected light, which is proportional to the amount of bound analyte. This allows for the determination of not only binding affinity (KD) but also the kinetics of the interaction (association rate, kon, and dissociation rate, koff).
Experimental Workflow for an SPR Screening Campaign
Caption: General workflow for a Surface Plasmon Resonance screening experiment.
Detailed Protocol: SPR-Based Fragment Screening
-
Protein Immobilization (Amine Coupling):
-
Select a CM5 sensor chip and dock it in the SPR instrument.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein target (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., 8000-10000 Response Units) is achieved.
-
Inject 1 M Ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters. A reference channel should be prepared similarly but without protein injection.
-
-
Screening Execution:
-
Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Compound Injections: Aspirate fragment library compounds (typically at 200 µM in Running Buffer with 2% DMSO) into the instrument from a 384-well plate.
-
For each compound, perform the following injection cycle:
-
Inject the compound over the reference and active channels for a contact time of 30 seconds (association phase).
-
Flow Running Buffer for 60 seconds to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., 50 mM NaOH or 2 M NaCl) with a short contact time to strip any bound fragment without denaturing the immobilized protein.
-
Allow a stabilization period with Running Buffer before the next injection.
-
-
-
Data Analysis:
-
The response from the reference channel is subtracted from the active channel to correct for bulk refractive index changes.
-
Hits are identified based on a response significantly above the baseline and a characteristic binding-dissociation curve shape.
-
Positive hits from the primary screen are then re-tested in a dose-response format (e.g., a 5-point concentration series) to confirm binding and determine an estimate of the binding affinity (KD).
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Core Principle: ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event. It is unique in its ability to provide a complete thermodynamic profile of an interaction in a single experiment. In an ITC experiment, a solution of the ligand is titrated in small aliquots into a sample cell containing the protein. If the binding is exothermic, heat is released and measured; if endothermic, heat is absorbed. The resulting data can be used to directly determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. While traditionally low-throughput, modern ITC instruments have increased capacity, making it an indispensable tool for hit validation and lead optimization.
Experimental Workflow for ITC
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: ITC for Hit Validation
-
Sample Preparation (Critical Step):
-
Buffer Matching: Prepare a single, large batch of buffer (e.g., 20 mM Sodium Phosphate, pH 7.4, 150 mM NaCl). Dialyze both the protein and the purified hit compound against this buffer for at least 16 hours at 4°C with at least two buffer changes. The final ligand solution should be prepared by dissolving the compound powder in the final dialysis buffer.
-
Concentration: Accurately measure the protein concentration (e.g., via A280) and ligand concentration.
-
Setup: Typically, the protein is placed in the sample cell at a concentration of 10-50 µM. The ligand is placed in the injection syringe at a concentration 10-15 times that of the protein.
-
Degassing: Thoroughly degas both solutions for 10 minutes immediately prior to loading to prevent bubble formation.
-
-
ITC Run:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Program the injection sequence: typically one initial 0.5 µL injection followed by 18-20 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.
-
-
Data Analysis:
-
The raw data (power vs. time) is processed by integrating the area under each injection peak. This gives the heat change (ΔH) for each injection.
-
The integrated heat values are plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted using the instrument's software to a suitable model (e.g., one-site binding model). The fitting process yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Comparative Summary of Key HTS Technologies
| Feature | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in molecular tumbling rate | Change in surface refractive index | Direct measurement of binding heat |
| Label Requirement | Requires fluorescent tracer | Label-free (target is immobilized) | Label-free (in solution) |
| Throughput | Very High (1536-well compatible) | Medium-High (384-well compatible) | Low-Medium (hit validation) |
| Primary Output | Binding (IC50 from competition) | Kinetics (kon, koff) & Affinity (KD) | Thermodynamics (KD, ΔH, ΔS, n) |
| Sample Consumption | Low (protein and compound) | Low (compound), Moderate (protein) | High (protein and compound) |
| Key Advantage | Homogeneous, fast, low cost per well | Real-time kinetic data, label-free | Gold standard, complete thermodynamic profile |
| Key Limitation | Prone to fluorescence artifacts | Immobilization may alter protein | Lower throughput, high sample needs |
Conclusion: An Integrated Approach to Hit Discovery
No single HTS method is universally superior. The most successful hit-finding strategies employ an orthogonal approach, leveraging the strengths of different techniques. A typical campaign might begin with a large-scale primary screen using a high-throughput method like FP. Hits from this initial screen are then triaged and validated using a label-free, information-rich method like SPR to confirm direct binding and eliminate artifacts. Finally, the most promising validated hits are characterized in-depth using ITC to understand the thermodynamic drivers of the interaction, providing crucial insights for the subsequent lead optimization phase. This tiered and integrated strategy ensures the efficient and confident progression of high-quality hits into the drug development pipeline.
References
Application Notes and Protocols: 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a trifunctional organic compound featuring a benzoic acid methyl ester, a primary aromatic amine, and a phenylthio ether. This unique combination of functional groups makes it a highly versatile and valuable building block in modern organic synthesis. The strategic positioning of the amino and phenylthio groups on the aromatic ring opens up a wide array of possibilities for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and novel drug candidates. The aniline moiety provides a nucleophilic center for various C-N bond-forming reactions, while the phenylthio group can influence the electronic properties of the molecule and serve as a handle for further transformations. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing an additional site for modification, such as in the formation of amides.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound. The protocols detailed herein are based on established synthetic methodologies and are designed to be both robust and reproducible.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. Experimental spectroscopic data should be acquired for full characterization upon synthesis or acquisition of the compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 259.32 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol |
| CAS Number | Not readily available |
Synthetic Applications and Protocols
The unique structural features of this compound make it an ideal precursor for a variety of synthetic transformations. The following sections detail potential applications and provide generalized protocols.
Synthesis of Benzothiazole Derivatives
The ortho-disposed amino and phenylthio groups make this compound a prime candidate for the synthesis of 2-substituted benzothiazoles, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. A potential pathway involves an intramolecular cyclization.
Caption: Proposed workflow for the synthesis of benzothiazole derivatives.
This protocol describes a potential two-step synthesis of a benzothiazole derivative from the title compound.
Step 1: N-Benzoylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-benzoyl intermediate.
Step 2: Oxidative Cyclization
-
Dissolve the N-benzoyl intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a mild oxidizing agent, for instance, a catalytic amount of iodine, to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the formation of the benzothiazole product by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired benzothiazole derivative.
Rationale: The initial N-acylation provides the necessary precursor for the subsequent intramolecular cyclization. The oxidative conditions in the second step facilitate the formation of the thiazole ring. This general approach is a common strategy for constructing benzothiazole cores.
N-Functionalization of the Amino Group
The primary amino group is a versatile handle for introducing a wide range of functionalities, thereby enabling the synthesis of diverse compound libraries for screening purposes.
Caption: N-Functionalization pathways of the primary amine.
This protocol provides a general method for the synthesis of sulfonamides, which are important pharmacophores.
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine at room temperature.
-
Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Rationale: The reaction of the nucleophilic amino group with an electrophilic sulfonyl chloride in the presence of a base to neutralize the HCl byproduct is a standard and high-yielding method for the preparation of sulfonamides.
Modification of the Phenylthio Group
The sulfide linkage can be oxidized to a sulfoxide or a sulfone, which can significantly impact the molecule's electronic and steric properties, as well as its potential for hydrogen bonding.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2-2.5 eq) or hydrogen peroxide in acetic acid, portion-wise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of a more polar product.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfone by column chromatography or recrystallization.
Rationale: The use of a stoichiometric amount of a suitable oxidizing agent allows for the controlled oxidation of the sulfide to the corresponding sulfone. The sulfone group can act as a hydrogen bond acceptor and may enhance the pharmacological properties of the molecule.
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, which is a common strategy in drug discovery to modulate physicochemical properties.
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Rationale: Base-mediated hydrolysis (saponification) is a classic and efficient method for the deprotection of methyl esters to their corresponding carboxylic acids. The resulting acid can then be used in a variety of coupling reactions.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined in these application notes provide a solid foundation for the exploration of its synthetic utility.
References
-
A related compound, 5-Amino-2-methylbenzenesulfonamide, has been characterized, indicating the stability of the aminobenzoic acid scaffold.[1][2]
-
The utility of amino-benzoic acid esters as intermediates in pharmaceutical development is well-established.[3]
-
N-benzoyl amino esters have shown significant biological activity, highlighting the importance of N-functionalization.[4]
-
Late-stage functionalization of benzoic acids, including amination, is a powerful strategy in drug discovery.[5]
-
The synthesis of related methoxy-substituted aminobenzoic acid esters has been reported, providing procedural insights.[6]
-
Standard esterification procedures for benzoic acids are well-documented.[7][8]
-
The synthesis of benzothiazoles from aniline derivatives is a common synthetic strategy.[9]
-
Amino acids are frequently used to create prodrugs, often involving ester or amide linkages.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-2-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Enzyme Inhibitors from Benzoic Acid Derivatives
Introduction: The Privileged Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the identification of versatile and effective molecular scaffolds is a cornerstone of successful therapeutic development.[1] Benzoic acid and its derivatives represent one such "privileged scaffold," a structural framework that has been repeatedly found in a multitude of biologically active compounds.[1][2] Their inherent structural simplicity, coupled with the ability for extensive and controlled chemical modification, makes them an invaluable starting point for the design of potent and selective enzyme inhibitors.[1] The carboxylic acid group, a key feature of the benzoic acid moiety, often plays a crucial role in interacting with the active sites of enzymes through hydrogen bonding.[3] This guide provides a comprehensive overview of the strategies and methodologies for the design, synthesis, and evaluation of benzoic acid derivatives as enzyme inhibitors, intended for researchers, scientists, and drug development professionals.
Section 1: The Foundation - Understanding Benzoic Acid as a Pharmacophore
The benzoic acid scaffold is more than just a simple aromatic ring with a carboxyl group; it is a dynamic pharmacophore whose biological activity is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[3]
-
The Carboxylic Acid Group: This functional group is a key hydrogen bond donor and acceptor, frequently anchoring the inhibitor to the enzyme's active site.[3] Its acidic nature also allows for ionic interactions with positively charged residues within the active site.
-
The Aromatic Ring: The benzene ring serves as a rigid scaffold that can be functionalized with various substituents to enhance binding affinity and selectivity. These substituents can engage in hydrophobic, pi-pi stacking, and van der Waals interactions with the enzyme.
-
Substituent Effects: The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the acidity of the carboxylic acid and the overall electronic distribution of the molecule, impacting its binding properties.[3] Lipophilic groups can enhance membrane permeability, while polar groups can improve solubility and form additional hydrogen bonds.[3]
Section 2: The Strategy - Designing Benzoic Acid-Based Enzyme Inhibitors
The development of effective enzyme inhibitors from benzoic acid derivatives relies heavily on understanding the structure-activity relationship (SAR).[3] SAR studies are crucial for designing compounds with enhanced potency and selectivity.[3]
Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR observations for benzoic acid derivatives against various enzyme targets, drawing insights from multiple studies.
| Enzyme Target | Key Substituent Effects on Inhibitory Activity | Reference(s) |
| α-Amylase | - A hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity. - Methoxylation at the 2-position and hydroxylation at the 5-position have a negative effect. | [4][5] |
| Tyrosinase | - The presence of a nitro group is often associated with potent inhibition. - The ability of the benzoic acid moiety to chelate copper in the active site is a proposed mechanism of inhibition. | [6][7] |
| Neuraminidase | - Strategic placement of acetylamino and guanidino groups can lead to potent inhibition. | [8][9] |
| Carbonic Anhydrase & Acetylcholinesterase | - The development of multi-target inhibitors is a promising strategy for complex diseases like Alzheimer's. - Specific substitutions can confer dual inhibitory activity. | [10][11] |
| Cyclooxygenase (COX) | - Salicylates, a well-known class of benzoic acid derivatives, inhibit COX enzymes, with the acetyl group of aspirin being crucial for its irreversible inhibition mechanism. | [2][12] |
Rational Drug Design Workflow
A typical workflow for the rational design of benzoic acid-based enzyme inhibitors involves a multi-step process.
Caption: Rational drug design workflow for benzoic acid-based inhibitors.
Section 3: The Synthesis - Laboratory Protocols for Benzoic Acid Derivatives
The synthesis of novel benzoic acid derivatives is a critical step in the drug discovery process.[13] A variety of synthetic methods are available, with the choice depending on the desired substituents and their positions on the aromatic ring.
Protocol 1: General Synthesis of Substituted Benzamides via Acyl Chlorides
This method is a robust and widely used procedure for creating an amide bond between a benzoic acid derivative and an amine.[13]
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine, DIPEA) (1.1-1.5 eq)[13]
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[13]
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.[13]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[13]
-
Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.[13]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]
-
Workup and Purification: Upon completion, quench the reaction with water and perform a standard aqueous workup. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Oxidation of Substituted Toluene Derivatives
Substituted benzoic acids can be prepared by the oxidation of the corresponding toluene derivatives.[14]
Materials:
-
Substituted Alkylbenzene (e.g., Toluene derivative)
-
Composite catalyst (containing cobalt, manganese, or nickel salts and a bromide)[14]
-
Solvent (aromatic halogenated hydrocarbon and/or organic acid)[14]
-
Oxygen-containing gas (e.g., air, oxygen)[14]
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the substituted alkylbenzene, the composite catalyst, and the solvent.[14]
-
Reaction Conditions: Heat the mixture to 110-160°C under a pressure of atmospheric to 1.5 MPa.[14]
-
Oxidation: Introduce the oxygen-containing gas into the reaction mixture.[14]
-
Monitoring and Isolation: Monitor the reaction until completion. The resulting substituted benzoic acid can be isolated through filtration and purification.[15]
Section 4: The Evaluation - A Comprehensive Guide to Inhibitor Screening
Once synthesized, the inhibitory activity of the benzoic acid derivatives must be rigorously evaluated.[16] This process typically involves a tiered approach, starting with biochemical assays and progressing to more complex cell-based models.[17]
Part A: Biochemical Assays - Quantifying Inhibition
Biochemical assays are essential for determining the potency of an inhibitor and understanding its mechanism of action.[16][18]
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[19][20][21]
Materials:
-
Target Enzyme
-
Substrate
-
Assay Buffer
-
Test Compounds (benzoic acid derivatives)
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, etc.)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Serial Dilutions: Perform serial dilutions of the test compounds to create a range of concentrations.[22]
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or fully inhibited).[22]
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.[23]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measure Activity: Measure the rate of the reaction using a plate reader. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence).[24]
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve.[19][25] The IC50 value is determined from the inflection point of this sigmoidal curve.[19]
Caption: Workflow for IC50 determination.
Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[18] This is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.[18][23]
Key Parameters:
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax.[23]
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[23]
-
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity.[19]
By plotting the data using methods such as Lineweaver-Burk plots, the mechanism of inhibition can be elucidated.[18]
Part B: Cell-Based Assays - Assessing Cellular Efficacy
While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[17][26] These assays can provide insights into factors such as cell permeability, off-target effects, and overall cellular toxicity.[17][27]
Materials:
-
Relevant cell line expressing the target enzyme
-
Cell culture medium and supplements
-
Test compounds
-
Assay reagents for measuring a downstream cellular event (e.g., cell viability, reporter gene expression)
-
96-well cell culture plates
-
Incubator and plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.[28]
-
Incubation: Incubate the cells for a specified period to allow for compound uptake and interaction with the target enzyme.
-
Assay Measurement: Measure the desired cellular endpoint. For example, if the enzyme is involved in cell proliferation, a cell viability assay (e.g., MTT assay) can be used.[28]
-
Data Analysis: Determine the cellular IC50 by plotting the cellular response against the compound concentration.
Section 5: Data Interpretation and Lead Optimization
The data generated from biochemical and cell-based assays are used to guide the lead optimization process. A successful inhibitor will typically exhibit the following characteristics:
-
High Potency: Low IC50 and Ki values in biochemical assays.
-
Cellular Efficacy: Potent inhibition in cell-based assays, indicating good cell permeability and on-target activity.[17]
-
Selectivity: Minimal off-target effects, which can be assessed by screening against a panel of related enzymes.[16]
-
Favorable Physicochemical Properties: Good solubility, stability, and other properties conducive to further development.
The SAR data gathered from these assays will inform the design of new analogs with improved properties, leading to an iterative cycle of design, synthesis, and testing.[29]
Conclusion
Benzoic acid derivatives represent a highly versatile and promising class of compounds for the development of novel enzyme inhibitors.[1] Their straightforward synthesis, coupled with the ability to systematically modify their structure to optimize for potency and selectivity, makes them an attractive starting point for drug discovery campaigns. By employing a strategic approach that combines rational design, robust synthetic chemistry, and a comprehensive suite of biochemical and cell-based assays, researchers can effectively harness the potential of this privileged scaffold to develop new therapeutics for a wide range of diseases.
References
-
AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]
-
PubMed. (2007). Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. Retrieved from [Link]
-
PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]
-
ResearchGate. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Retrieved from [Link]
-
MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]
-
The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Retrieved from [Link]
-
PubMed. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Retrieved from [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. Retrieved from [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted benzoic acid.
-
PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
ResearchGate. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... Retrieved from [Link]
-
PubMed. (2002). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
PubMed. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
ACS Publications. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]
-
PMC. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]
-
ResearchGate. (2015). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]
-
YouTube. (2021). Benzoic Acid Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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- 14. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
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- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 26. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 27. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of substituted benzoic acid esters
Technical Support Center: Optimizing Synthesis of Substituted Benzoic Acid Esters
Welcome to the technical support center for the synthesis of substituted benzoic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of esterification reactions and optimize your outcomes.
Introduction: The Importance of Benzoic Acid Esters
Substituted benzoic acid esters are crucial structural motifs in a vast array of commercially important molecules, including pharmaceuticals, agrochemicals, fragrances, and polymers.[1] The precise control of their synthesis is paramount. While seemingly straightforward, esterification reactions are governed by equilibria and kinetics that can be sensitive to subtle changes in reaction conditions and substrate properties. This guide will explore the most common and effective methods for their synthesis, focusing on practical solutions to common challenges.
The primary methods covered include:
-
Fischer-Speier Esterification: Acid-catalyzed reaction between a carboxylic acid and an alcohol.[2]
-
Steglich Esterification: A mild, coupling agent-mediated method suitable for sensitive substrates.[3]
-
Acyl Chloride/Anhydride Method: A highly reactive, often irreversible approach.
-
Mitsunobu Reaction: A redox-based method for inverting the stereochemistry of an alcohol during esterification.[4]
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of benzoic acid esters in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Fischer esterification reaction is giving me a very low yield. What are the primary causes and how can I fix it?
A: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water.[2] This equilibrium must be actively driven towards the product side.
Causality & Solution:
-
Water is Inhibiting the Reaction: The presence of water, either from wet reagents/solvents or as the reaction byproduct, will push the equilibrium back towards the starting materials (Le Châtelier's principle).[5]
-
Solution 1: Water Removal. The most effective strategy is to remove water as it forms. This is typically achieved using a Dean-Stark apparatus, where an azeotrope of the solvent (e.g., toluene) and water is distilled off, the water is collected in a trap, and the solvent is returned to the reaction flask.[6][7]
-
Solution 2: Use of Excess Reagent. Using the alcohol as the solvent (if it is inexpensive and low-boiling, like methanol or ethanol) can dramatically shift the equilibrium.[2][8] A 10-fold to 100-fold excess can lead to high conversions.[2]
-
Solution 3: Drying Agents. For smaller-scale reactions, the inclusion of a drying agent like molecular sieves can absorb the water byproduct.
-
-
Insufficient Catalysis: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the benzoic acid, making it a much stronger electrophile for attack by the weakly nucleophilic alcohol.[9][10]
-
Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] For acid-sensitive substrates, milder solid acid catalysts like Amberlyst 15 can be used, though they may require higher temperatures.[11]
-
-
Steric Hindrance: If either the benzoic acid (e.g., 2,6-disubstituted) or the alcohol (e.g., a tertiary alcohol) is sterically hindered, the reaction rate will decrease significantly.
-
Solution: For hindered substrates, Fischer esterification is often a poor choice. Switch to a more robust method like Steglich esterification or synthesis via an acyl chloride.[8][12] Tertiary alcohols, in particular, are prone to elimination under the strongly acidic and hot conditions of Fischer esterification.[8]
-
Q: I'm attempting a Steglich esterification with DCC/DMAP, but my yield is poor and I see a lot of a white precipitate that isn't my product.
A: The Steglich esterification is excellent for mild conditions but has its own set of potential pitfalls, primarily related to side reactions and byproduct removal.[3][12]
Causality & Solution:
-
Formation of N-Acylurea Byproduct: The primary cause of low yield is often a side reaction where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[3][13] This is especially problematic with less nucleophilic alcohols.
-
Solution: The Role of DMAP. 4-(Dimethylamino)pyridine (DMAP) is a crucial component, not just an optional additive. DMAP is a superior nucleophile that intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol and is not prone to the rearrangement that forms the N-acylurea.[12][13] Ensure you are using a catalytic amount (5-10 mol%) of DMAP.
-
-
Byproduct Precipitation: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the coupling agent DCC.[12] While its precipitation helps drive the reaction, it can be difficult to remove completely from the desired ester.
-
Solution 1: Filtration. Most of the DCU can be removed by filtration. It is typically insoluble in solvents like dichloromethane (DCM) or ethyl acetate.
-
Solution 2: Use a Water-Soluble Carbodiimide. A better approach is to replace DCC with a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8][14] The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[14]
-
Issue 2: Incomplete Reaction & Starting Material Recovery
Q: My TLC analysis shows both my starting benzoic acid and my ester product, even after prolonged reaction time. How can I drive the reaction to completion?
A: This is a classic sign of reaching equilibrium in a Fischer esterification or insufficient activation in a coupling reaction.
Causality & Solution:
-
Equilibrium Has Been Reached (Fischer): As discussed, the reaction is reversible.
-
Solution: Increase the driving force. If you are not already, use a Dean-Stark trap to remove water.[6] If using excess alcohol, ensure the excess is large enough (at least 10 equivalents). You can also try increasing the reaction temperature, which can help shift the equilibrium, but be mindful of potential side reactions.
-
-
Deactivated Substrates: Benzoic acids with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic at the carbonyl oxygen, making protonation less favorable and slowing the reaction.[15] Conversely, benzoic acids with strong electron-donating groups can make the carboxylic acid less acidic and less reactive.
-
Solution: For deactivated systems, consider more forcing conditions (higher temperature, longer reaction time) or switch to a non-equilibrium-based method. Converting the benzoic acid to its highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a nearly quantitative, two-step alternative.[8]
-
Issue 3: Side Product Formation
Q: I am observing an unexpected side product in my reaction. What could it be?
A: The nature of the side product depends heavily on the substrates and reaction conditions.
Causality & Solution:
-
Ether Formation (Fischer): Under strong acid catalysis and heat, alcohols can dehydrate to form symmetric ethers (e.g., 2 EtOH → Et-O-Et + H₂O). This is more common with primary alcohols at higher temperatures.
-
Solution: Lower the reaction temperature and ensure the acid catalyst concentration is not excessively high.
-
-
Anhydride Formation: Two molecules of the benzoic acid can condense to form the corresponding benzoic anhydride, especially if the alcohol is not reactive enough or is added too slowly.
-
Solution: Ensure proper stoichiometry. In coupling reactions like the Steglich, ensure the alcohol is present when the activating agent is added.
-
-
Rearrangement Products (Steglich): As mentioned, the O-acylisourea can rearrange to the N-acylurea.[13]
-
Solution: Use DMAP as a catalyst to prevent this side reaction.[13]
-
Issue 4: Product Isolation and Purification
Q: I'm having trouble separating my ester from the unreacted benzoic acid.
A: This is a common purification challenge, as both compounds can have similar polarities.
Causality & Solution:
-
Acidic Starting Material: The unreacted benzoic acid is acidic, while the ester product is neutral. This difference is key to separation.
-
Solution: Aqueous Basic Wash. During the workup, wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The basic solution will deprotonate the acidic benzoic acid, forming the water-soluble sodium benzoate salt, which will be extracted into the aqueous layer. The neutral ester will remain in the organic layer. Be sure to perform this wash in a separatory funnel and vent frequently, as CO₂ gas is evolved.
-
Q: After my Steglich reaction using DCC, a white solid (DCU) keeps precipitating out of my product, even after filtration.
A: N,N'-dicyclohexylurea (DCU) has problematic solubility, being sparingly soluble in many common organic solvents.[12]
Causality & Solution:
-
Partial Solubility of DCU: DCU is not completely insoluble and can slowly crystallize from the solution upon concentration.
-
Solution 1: Multiple Filtrations. Concentrate the crude product, re-dissolve it in a minimal amount of a solvent in which DCU is poorly soluble (like cold DCM or ether), and filter again.
-
Solution 2: Chromatography. If the DCU persists, column chromatography is usually effective for complete removal.
-
Solution 3 (Proactive): The best solution is preventative. Use EDC instead of DCC. The resulting urea is water-soluble and is easily removed with a simple aqueous wash.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best esterification method for my specific substrates?
A: The choice depends on four key factors: steric hindrance, acid/base sensitivity, alcohol type, and scale.
-
For simple, robust primary/secondary alcohols and non-sensitive benzoic acids: Fischer esterification is the most cost-effective and straightforward method.[8]
-
For acid-sensitive substrates, sterically hindered acids, or tertiary alcohols: Steglich esterification (using DCC/DMAP or preferably EDC/DMAP) is the method of choice due to its mild, neutral conditions.[8][12]
-
For precious or complex alcohols where inversion of stereochemistry is desired: The Mitsunobu reaction is ideal, though it requires specific reagents (a phosphine like PPh₃ and an azodicarboxylate like DEAD or DIAD).[4][16]
-
When a high-yielding, irreversible reaction is required for difficult substrates: Converting the benzoic acid to an acyl chloride first, then reacting with the alcohol (often with a mild base like pyridine or triethylamine) is a very reliable, albeit two-step, process.[8]
Q2: My benzoic acid has an electron-donating group (e.g., -OCH₃). How does this affect the reaction?
A: Electron-donating groups (EDGs) at the para or meta position decrease the acidity of the benzoic acid.[15] In a Fischer esterification, this can slightly slow the rate of reaction as the carbonyl oxygen is less readily protonated. However, the effect is usually minor and can be overcome with standard catalytic loading and reaction times.
Q3: My benzoic acid has an electron-withdrawing group (e.g., -NO₂). How does this affect the reaction?
A: Electron-withdrawing groups (EWGs) increase the acidity of the benzoic acid.[15][17] This makes the acid itself more reactive. In a Fischer esterification, the carbonyl is more electrophilic, which can lead to a faster reaction. However, very strong EWGs can make the aromatic ring susceptible to nucleophilic aromatic substitution if harsh conditions or specific nucleophiles are present, although this is rare in standard esterifications.
Q4: Can I use a solid-phase catalyst to simplify purification?
A: Yes, solid-phase catalysts are an excellent green chemistry alternative. For acid catalysis, ion-exchange resins like Amberlyst-15 or Nafion can replace H₂SO₄.[18] These can be filtered off at the end of the reaction, simplifying the workup as no aqueous base wash is needed to remove the catalyst. They often require slightly higher temperatures or longer reaction times than homogeneous catalysts.[11]
Section 3: Data & Visualization
Table 1: Comparison of Common Esterification Methods
| Method | Typical Conditions | Pros | Cons | Best For... |
| Fischer-Speier | RCOOH, R'OH (excess), H₂SO₄ (cat.), Reflux | Economical, simple, scalable | Equilibrium-limited, harsh conditions (acid, heat), not for sensitive substrates or tertiary alcohols[8] | Simple, robust acids and primary/secondary alcohols. |
| Steglich | RCOOH, R'OH, DCC (or EDC), DMAP (cat.), DCM, RT | Mild conditions, high yield, good for hindered substrates[12] | DCC produces insoluble urea (DCU)[14], cost of reagents | Acid-sensitive substrates, tertiary alcohols, hindered systems. |
| Acyl Chloride | RCOCl, R'OH, Pyridine or Et₃N, DCM, 0°C to RT | High yield, irreversible, fast | Two steps required, generates HCl byproduct | Difficult or unreactive substrates where high yield is critical. |
| Mitsunobu | RCOOH, R'OH, PPh₃, DEAD/DIAD, THF, 0°C to RT | Inversion of alcohol stereocenter, very mild[16] | Stoichiometric phosphine oxide byproduct, cost of reagents | Chiral secondary alcohols where stereochemical inversion is desired. |
Diagram 1: Troubleshooting Workflow for Low Ester Yield
This diagram provides a logical decision-making process when faced with a low-yielding esterification reaction.
Caption: Troubleshooting Decision Tree for Esterification.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Trap
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 eq.), the alcohol (1.5-3.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 0.2-0.5 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 eq.) or concentrated sulfuric acid (H₂SO₄, 0.02 eq.).
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with the solvent (toluene).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. As it cools, the denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[6] Continue reflux until no more water collects in the trap (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for Steglich Esterification using EDC and DMAP
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzoic acid (1.0 eq.), the alcohol (1.2 eq.), DMAP (0.1 eq.), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM), 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add EDC·HCl (1.5 eq.) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, 5% aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Jessop, P. G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5949-5957. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]
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Organic Reactions. Acid to Ester - Common Conditions. organic-reaction.com. [Link]
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Reddit User Discussion. (2022). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
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Wikipedia. Dean–Stark apparatus. Wikipedia, The Free Encyclopedia. [Link]
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Lapetaje, J. (2015). Discussion on esterification side products. ResearchGate. [Link]
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Reddit User Discussion. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]
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European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EP3148661B1. [Link]
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Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. American Chemical Society. [Link]
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Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison Chemistry Department. [Link]
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]
- Eckert, C. A., & Sherman, J. W. (2001). Continuous process for preparing benzoic acid esters. U.S. Patent No. 6,235,924. U.S.
- Hagiwara, H., et al. (2006). Catalyst for ester production and process for producing ester. U.S. Patent No. 7,091,155. U.S.
-
Butt, T. T., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(13), 4023. [Link]
-
Quora User Discussion. (2020). Why is the yield of ester relatively low?. Quora. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
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Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
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Yilmaz, E., & Içen, H. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-404. [Link]
- Quadbeck-Seeger, H. J., & Schimpf, H. G. (1978). Process for the purification of benzoic acid. U.S. Patent No. 4,092,353. U.S.
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The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. Mitsunobu Reaction. Chemistry Steps. [Link]
-
Brainly User. (2024, April 4). How can you increase the yield of a Fischer esterification. Brainly. [Link]
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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Scoilnet. Dean Stark Apparatus. Scoilnet. [Link]
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NC State University Libraries. 20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]
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ResearchGate. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids. ResearchGate. [Link]
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ResearchGate. (2023). General mechanism of the Fischer-Speier esterification. ResearchGate. [Link]
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ResearchGate. (2025, August 6). The Hendrickson reagent and the Mitsunobu reaction. ResearchGate. [Link]
-
Reddit User Discussion. (2024). Esterification not Working (Separation). r/OrganicChemistry. [Link]
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Sakamoto, Y., et al. (2011). Preparation and Characterization of Chitin Benzoic Acid Esters. Marine Drugs, 9(4), 585-594. [Link]
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Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]
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Taylor & Francis. Dean-Stark apparatus – Knowledge and References. Taylor & Francis. [Link]
-
ResearchGate. (2011). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. ResearchGate. [Link]
-
Quora User Discussion. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?. Quora. [Link]
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Technical Support Center: Amination of Aromatic Compounds
Welcome to the technical support center for the amination of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, we will delve into the common byproducts encountered, their mechanistic origins, and provide practical troubleshooting strategies to optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that arise during the amination of aromatic compounds.
Q1: My Buchwald-Hartwig amination is sluggish and gives a low yield. What are the likely culprits?
A1: A common reason for low conversion is the insolubility of reaction components.[1] Ensure that your aryl halide, amine, base, and catalyst are all soluble in the chosen solvent system at the reaction temperature. Ethereal solvents like dioxane and THF, or aromatic solvents such as toluene, are frequently used.[1] Another critical factor is the choice of palladium source and ligand. For challenging substrates, using a pre-catalyst can be more efficient as it avoids the need for in-situ catalyst formation.[1] The reactivity of the aryl halide also plays a significant role, with the general order being Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[1] However, in Buchwald-Hartwig reactions, aryl iodides can sometimes inhibit the catalyst.[1]
Q2: I am observing significant hydrodehalogenation of my starting material in a palladium-catalyzed amination. How can I suppress this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common byproduct.[2] This side reaction often occurs via a palladium-hydride intermediate.[3] To minimize this, ensure your reaction is performed under an inert atmosphere to exclude moisture, which can be a source of protons. Using a bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by promoting the desired amination pathway through the in-situ formation of copper-hydride species.[3][4] Additionally, the choice of ligand can influence the relative rates of reductive elimination (product formation) versus β-hydride elimination, which can lead to hydrodehalogenation.[2]
Q3: My Ullmann amination requires harsh conditions and still gives a low yield. Are there milder alternatives?
A3: Traditional Ullmann couplings often necessitate high temperatures (>160 °C) and stoichiometric amounts of copper, which can limit their applicability.[5] Modern advancements have led to the development of milder conditions using ancillary ligands such as phenanthrolines, bipyridines, and amino acids.[5] These ligands facilitate the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.[5] Furthermore, performing the reaction in aqueous media with specific ligands has been shown to be effective and environmentally friendly.[6]
Q4: In my SNAr reaction, why is my aryl fluoride more reactive than my aryl chloride, contrary to what I'd expect based on leaving group ability?
A4: In nucleophilic aromatic substitution (SNAr), the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[7][8] The breaking of the carbon-halogen bond occurs in a subsequent, faster step.[7] Therefore, the high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial nucleophilic attack, leading to a faster overall reaction rate.[7][8] The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[7]
Section 2: Troubleshooting Guides for Common Byproducts
This section provides a structured approach to identifying and mitigating the formation of specific, frequently observed byproducts in aromatic amination reactions.
Guide 1: Formation of Diarylamine and Triarylamine Byproducts in Buchwald-Hartwig Amination
Symptom: You observe the formation of diarylamine (from primary amines) or triarylamine (from secondary amines) byproducts, leading to a complex product mixture and reduced yield of the desired monoarylated amine.
Causality: This side reaction arises from the product of the initial amination acting as a nucleophile in a subsequent coupling reaction with the starting aryl halide. This is particularly prevalent with electron-rich anilines and when using highly active catalyst systems.
Troubleshooting Workflow:
Caption: Mitigating Biaryl Homocoupling.
Section 3: Byproduct Summary and Purification Strategies
The following table summarizes the common byproducts discussed and suggests appropriate purification techniques to isolate your desired arylamine.
| Byproduct Class | Common Reactions | Mechanistic Origin | Suggested Purification Methods |
| Hydrodehalogenated Arene | Buchwald-Hartwig | Reduction of aryl halide via a metal-hydride intermediate. [2][3] | Column chromatography, preparative TLC. |
| Diarylamine/Triarylamine | Buchwald-Hartwig | Further amination of the product amine. | Column chromatography, crystallization. |
| Aryl Ether | Ullmann | Competitive C-O bond formation. [9] | Column chromatography, preparative HPLC. |
| Homocoupled Biaryl | Ullmann, Buchwald-Hartwig | Dimerization of the aryl halide. [10] | Column chromatography, crystallization. |
| Insoluble Salts | Buchwald-Hartwig | Reaction of the inorganic base with the halide. [11][12] | Filtration. |
Purification Note: When dealing with gummy or difficult-to-crystallize products after an SNAr reaction, it is often due to residual high-boiling solvents like DMSO or unreacted starting materials. [13]Thorough removal of the solvent under high vacuum and subsequent purification by column chromatography is recommended. [13]
References
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Dash, J., et al. (2018). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]
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MDPI. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
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Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
ResearchGate. (2025). The Ullmann Ether Condensation. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Available at: [Link]
-
Hartwig, J. F., et al. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
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Wiley Online Library. (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Available at: [Link]
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NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
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ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
-
NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
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ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]
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-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. Available at: [Link]
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-
The Organic Chemistry Tutor. (2024). Synthesis and Reactions of Amines. YouTube. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
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Technical Support Center: Troubleshooting Suzuki and Buchwald-Hartwig Couplings
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Technical Support Center: Purification of Aromatic Amines and Their Esters
Welcome to the Technical Support Center dedicated to navigating the complex landscape of purifying aromatic amines and their esters. As a Senior Application Scientist, I understand that these compounds, while crucial in pharmaceuticals, dyes, and polymers, present unique and often frustrating purification challenges.[1][2] Their inherent basicity, susceptibility to oxidation, and strong interactions with common purification media require a nuanced and well-informed approach.
This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles. My goal is to empower you, my fellow researchers and developers, to troubleshoot effectively, optimize your workflows, and achieve the highest possible purity for your target molecules.
Critical Safety Briefing: Handle with Respect
Before commencing any purification protocol, it is imperative to recognize the significant health and environmental hazards associated with primary aromatic amines (PAAs).[1][3]
-
Toxicity and Carcinogenicity: Many PAAs are known or suspected carcinogens and mutagens.[3] Exposure can occur through inhalation, skin absorption, and ingestion, with potential long-term health consequences.[3][4]
-
Environmental Impact: Aromatic amines can be highly toxic to aquatic life and can contaminate water sources if not handled and disposed of correctly.[1][3]
Mandatory Safety Protocols:
-
Engineering Controls: Always handle aromatic amines in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consult specific SDS for your compound), safety goggles, and a lab coat.[5]
-
Waste Disposal: Dispose of all waste containing aromatic amines according to your institution's hazardous waste protocols.[3] Do not pour down the drain.
-
Spill Management: Have an appropriate spill kit ready and be familiar with emergency procedures for spills or exposure.[5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of aromatic amines.
Q1: My aromatic amine was colorless/light-colored, but now it's dark brown/purple. What happened? A: This is almost certainly due to air oxidation. The amine group increases the electron density of the aromatic ring, making it highly susceptible to oxidation by atmospheric oxygen.[6] This process can be accelerated by exposure to light and the presence of metal ions.[6] The colored by-products are often highly conjugated molecules like azo compounds or quinone-imines.[6][7]
Q2: Why does my amine streak so badly on a silica gel TLC plate? A: This phenomenon, known as "peak tailing" in chromatography, is a classic problem with basic compounds on acidic media.[6] Standard silica gel has acidic silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking or tailing.[6][8][9]
Q3: I'm trying to run a column, but my amine won't move off the baseline, even with a very polar solvent system. A: This is an extreme case of the acid-base interaction described in Q2. The amine is likely protonated by the silica and is now bound as a salt. No amount of neutral polar solvent will effectively elute it. You need to modify your mobile phase or stationary phase.
Q4: Can I just distill my aromatic amine to purify it? A: Vacuum distillation can be an effective method for liquid aromatic amines, especially for removing non-volatile impurities. However, be aware that heating can accelerate oxidation and degradation. It is crucial to perform the distillation under a high vacuum to keep the temperature low and under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Q5: My aromatic amine ester is hydrolyzing during my aqueous workup. How can I prevent this? A: Ester hydrolysis can be catalyzed by both acid and base. During an aqueous workup, ensure your conditions are as close to neutral as possible and minimize the contact time. If you are performing an acid-base extraction to remove amine impurities, the ester may be at risk. Consider using a non-aqueous workup or a milder purification technique like chromatography if hydrolysis is a significant issue.
Troubleshooting & Optimization Guides
This section provides in-depth, causality-driven solutions to complex purification problems.
Challenge 1: Oxidation and Discoloration
The primary enemy of high-purity aromatic amines is oxidation. The workflow below outlines a decision-making process for handling a discolored product.
// Minor Discoloration Path minor [label="Minor Discoloration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; repurify [label="Repurify Product"]; liquid_amine [label="Liquid Product?", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Vacuum Distillation\n(under N2/Ar)", fillcolor="#E8F0FE"]; solid_amine [label="Solid Product"]; recrystallize [label="Recrystallization\n(consider activated charcoal)", fillcolor="#E8F0FE"];
// Severe Discoloration Path severe [label="Severe Discoloration", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; revisit_rxn [label="Re-evaluate Reaction & Workup:\n- Were they performed under inert atmosphere?\n- Were solvents degassed?"]; prevention [label="Implement Preventative Measures"]; store_properly [label="Store Purified Product\nUnder Inert Gas, Protected from Light", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_severity; check_severity -> minor [label="Minor"]; check_severity -> severe [label="Severe"];
minor -> repurify; repurify -> liquid_amine; liquid_amine -> distill [label="Yes"]; liquid_amine -> solid_amine [label="No"]; solid_amine -> recrystallize; distill -> prevention; recrystallize -> prevention;
severe -> revisit_rxn; revisit_rxn -> prevention;
prevention -> store_properly; } ` Caption: Troubleshooting workflow for a discolored aromatic amine product.
Protocol: Decolorization with Activated Charcoal during Recrystallization
Colored impurities are often large, polar, conjugated molecules that have a high affinity for the surface of activated carbon.
-
Select an Appropriate Solvent: Choose a recrystallization solvent in which your desired compound is highly soluble when hot and poorly soluble when cold.[10]
-
Dissolve Crude Product: Dissolve the discolored amine in the minimum amount of hot solvent.
-
Cool Slightly: Allow the solution to cool slightly below its boiling point. This prevents violent boiling when the charcoal is added.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Adding too much will adsorb your product and significantly reduce your yield.
-
Reheat and Filter: Briefly heat the mixture back to boiling, then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.
-
Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.[10]
Challenge 2: Purification by Column Chromatography
This is the most common and challenging purification method for this class of compounds. The key is to mitigate the acid-base interaction with the silica stationary phase.[8][9]
// Nodes tlc_test [label="Run TLC with Standard Solvents\n(e.g., Hexane/EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; streaking [label="Observe Streaking/Tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_streaking [label="No Significant Streaking", fillcolor="#E6F4EA", fontcolor="#202124"]; run_silica [label="Proceed with Standard\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
yes_streaking [label="Significant Streaking", fillcolor="#FCE8E6", fontcolor="#202124"]; option1 [label="Option 1: Modify Mobile Phase\nAdd ~1% Triethylamine (Et3N) or\nAmmonia (in MeOH) to eluent.", fillcolor="#E8F0FE", fontcolor="#202124"]; option2 [label="Option 2: Change Stationary Phase\nUse Amine-Functionalized Silica\nor Alumina.", fillcolor="#E8F0FE", fontcolor="#202124"]; option3 [label="Option 3: Use Reversed-Phase\nPurify in high pH mobile phase\nto keep amine neutral.", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges start -> tlc_test; tlc_test -> streaking; streaking -> no_streaking [label="No"]; streaking -> yes_streaking [label="Yes"]; no_streaking -> run_silica;
yes_streaking -> option1; yes_streaking -> option2; yes_streaking -> option3; } ` Caption: Decision tree for selecting a column chromatography strategy.
Methodology Deep Dive:
-
Option 1: Mobile Phase Modification (The Quick Fix): Adding a small amount of a competing base, like triethylamine (Et₃N), to your eluent (e.g., 0.5-1% v/v) can neutralize the acidic silanol sites on the silica gel.[8][11] This allows your aromatic amine to elute more symmetrically.
-
Causality: The small, relatively non-polar Et₃N molecules preferentially bind to the silica's acidic sites, effectively "masking" them from your larger, more valuable product. This minimizes the problematic secondary interactions.[8]
-
Caveat: Triethylamine can be difficult to remove completely from the final product.
-
-
Option 2: Stationary Phase Modification (The Robust Solution): Using a column packed with a different stationary phase is often the most effective solution.
-
Amine-Functionalized Silica: This media has propyl-amine groups bonded to the silica surface, creating a more alkaline environment that repels basic compounds, leading to excellent peak shapes.[9][12] This often allows for the use of less polar, more conventional solvent systems like hexane/ethyl acetate.[12]
-
Alumina (Basic or Neutral): Alumina is an alternative to silica. Basic alumina is particularly useful for purifying basic compounds.
-
-
Option 3: Reversed-Phase Chromatography (For Polar Amines): For more polar aromatic amines or their salts, reversed-phase (e.g., C18) chromatography can be an excellent choice.
-
Causality: The key is to control the pH of the mobile phase. By using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide), the amine remains in its neutral, free-base form.[6][8] This increases its hydrophobicity, leading to better retention and separation on the non-polar C18 stationary phase.[8] This requires a pH-stable column.[6]
-
Challenge 3: Purification by Acid-Base Extraction
Liquid-liquid extraction is a powerful technique for separating amines from neutral or acidic impurities based on the amine's ability to be protonated and deprotonated.[13]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic aromatic amine will react with the acid to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻) and will partition into the aqueous layer.[14] Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains your protonated amine.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 2M NaOH) until the solution is basic (check with pH paper). This will deprotonate the ammonium salt, regenerating the neutral, water-insoluble aromatic amine, which will often precipitate or form an oil.[13]
-
Back-Extraction: Extract the regenerated amine back into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.
| Step | Purpose | Location of Amine | Location of Neutral Impurities |
| 1. Dissolution | Prepare mixture for extraction | Organic Layer | Organic Layer |
| 2. Acidic Wash | Protonate amine to make it water-soluble | Aqueous Layer | Organic Layer |
| 3. Basification | Neutralize amine to make it organic-soluble | Aqueous Layer (as precipitate/oil) | Discarded in organic layer |
| 4. Back-Extraction | Move purified amine back to organic solvent | Organic Layer | Discarded |
Purity Assessment
After purification, it is essential to assess the purity of your aromatic amine or ester.
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. Use a UV lamp to visualize aromatic compounds. Staining with potassium permanganate can also be effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. A common reference for impurity chemical shifts is invaluable.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for assessing purity, providing both retention time and mass-to-charge ratio data.[16][17] It is highly sensitive for detecting trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable aromatic amines. Derivatization may be necessary for more polar compounds.[18][19]
References
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Nederman. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]
-
PubMed. (2006). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
RPS. (n.d.). Hazard Watch: Amines in the workplace. Available at: [Link]
-
Semantic Scholar. (2021). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
National Institutes of Health (NIH). (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. Available at: [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallisation. Available at: [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available at: [Link]
-
University of California, Los Angeles (UCLA), Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
Reddit. (2022). r/Chempros - Amine workup. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Available at: [Link]
-
Springer. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
-
PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
ACS Publications. (1993). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology. Available at: [Link]
-
ACS Publications. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. Available at: [Link]
-
Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Available at: [Link]
-
Reddit. (2019). r/chemistry - Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
PubMed. (2014). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Regulatory Toxicology and Pharmacology. Available at: [Link]
-
Khan Academy. (n.d.). Column chromatography. Available at: [Link]
-
Reddit. (2020). r/chemhelp - How to carry out oxidation of aniline/aromatic amines to nitro groups?. Available at: [Link]
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Available at: [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Amines. Available at: [Link]
-
SUNDARBAN MAHAVIDYALAYA. (n.d.). Aromatic Amines. Available at: [Link]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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Technical Support Center: Troubleshooting Side Reactions in the Esterification of Substituted Benzoic Acids
Welcome to the technical support center for the esterification of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their esterification reactions. Here, we move beyond standard protocols to delve into the mechanistic underpinnings of common side reactions, offering field-proven insights and troubleshooting strategies to optimize your synthetic outcomes.
I. Foundational Principles: Understanding the Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, meaning it is reversible.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is commonly achieved by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[3][4]
The mechanism proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[4][5][6]
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction is sluggish, and the yield is low. What are the primary factors I should investigate?
Low conversion rates in Fischer esterification are a common challenge. The root cause often lies in one of three areas: steric hindrance, electronic effects of the substituents, or inefficient water removal.
Causality & Explanation:
-
Steric Hindrance: Bulky groups on either the benzoic acid (e.g., ortho-substituents) or the alcohol can physically obstruct the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon.[3] This increases the activation energy of the reaction, slowing it down.
-
Electronic Effects: The electronic nature of the substituents on the benzoic acid ring significantly influences the reactivity of the carboxylic acid.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halo (-F, -Cl) groups, increase the acidity of the carboxylic acid.[7] This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.[7]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂), decrease the acidity of the carboxylic acid. This can make the carbonyl carbon less electrophilic, potentially slowing down the reaction.
-
-
Inefficient Water Removal: Since Fischer esterification is an equilibrium reaction, the presence of the water byproduct can drive the reaction in reverse (hydrolysis), leading to lower ester yields.[4][7]
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of Crude 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester and need to purify the crude product obtained from synthesis.[1] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude "this compound"?
A1: The impurities largely depend on the synthetic route. A common route is the reduction of a nitro precursor, 5-Nitro-2-phenylsulfanyl-benzoic acid methyl ester. In this case, you can expect several types of impurities:
-
Unreacted Starting Material: The nitro precursor itself is a common impurity if the reduction is incomplete.
-
Byproducts of Reduction: Depending on the reducing agent used (e.g., catalytic hydrogenation, metal reduction), various side products can form. For instance, incomplete reduction can lead to hydroxylamine or azo compounds.[2][3]
-
Reagents and Catalysts: Residual metals (e.g., Fe, Sn, Pd) or their salts from the reduction step.[4][5]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or initial workup.
-
Side-Reaction Products: Potential hydrolysis of the methyl ester to the corresponding carboxylic acid, although this is less likely under standard nitro reduction conditions.
Q2: How can I quickly assess the purity of my crude product and identify the main components?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment.[6] It's fast, uses minimal material, and provides a good qualitative picture of your mixture.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).[6]
-
Mobile Phase (Eluent): A good starting point is a mixture of a nonpolar and a polar solvent. For a compound with an amine, a thioether, and an ester, a system like 30-50% Ethyl Acetate in Hexane is appropriate.[7]
-
Visualization:
-
UV Light (254 nm): The aromatic rings in your product and many likely impurities will absorb UV light and appear as dark spots.[8]
-
Staining: If spots are not UV-active or for better visualization, use a stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing the oxidizable amine and thioether groups. Ninhydrin can be used to specifically detect the primary amine group.[8]
-
By comparing the crude material to the starting material on the same TLC plate, you can immediately determine if the reaction has gone to completion. The number and intensity of other spots will give you a semi-quantitative idea of the impurity profile.
Q3: What is the best general strategy to start the purification process?
A3: The choice of the initial purification strategy depends on the physical state of your crude product and the nature of the impurities identified by TLC.
-
If your product is a solid and contains mainly non-polar impurities: Start with Recrystallization . It is an efficient, scalable, and cost-effective method for removing small amounts of impurities from a solid compound.[9]
-
If your product is an oil or a solid with multiple, closely-related polar impurities: Flash Column Chromatography is the preferred method. It offers high resolving power to separate components with similar polarities.[10]
-
If you have significant amounts of acidic or basic impurities: An Acid-Base Extraction during the workup can be highly effective.[11][12][13] Since your target compound has a basic amine, it can be selectively extracted.
The following diagram illustrates a general decision-making workflow.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guides
Problem 1: My crude product is an oil that won't solidify. How do I purify it?
Cause & Solution: Oiling out is common when significant impurities are present, which depress the melting point and disrupt the crystal lattice formation.
-
Initial Step: Solvent Trituration. Before resorting to chromatography, try triturating the oil. This involves stirring the oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Recommended Solvents: Start with a non-polar solvent like Hexane or Diethyl Ether .
-
Procedure: Add a small volume of the solvent to the oil and stir vigorously with a spatula. If you are lucky, the product will be induced to crystallize and precipitate as a solid, while the impurities remain in the solvent. The solid can then be collected by filtration.
-
-
Primary Method: Flash Column Chromatography. If trituration fails, column chromatography is the definitive method for purifying oils or complex mixtures.[10]
-
Stationary Phase: Silica gel.
-
Mobile Phase: Use the eluent system you developed during your TLC analysis. A gradient elution, starting with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increasing the polarity (e.g., to 50% EtOAc/Hexane), often gives the best separation.[10]
-
Problem 2: My compound streaks badly on the TLC plate and during column chromatography.
Cause & Solution: Streaking (tailing) of amine-containing compounds on silica gel is a classic problem. It is caused by the interaction of the basic amine group with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor separation and low recovery.
-
Solution 1: Add a Basic Modifier to the Eluent. The most common and effective solution is to neutralize the acidic sites on the silica.
-
Method: Add a small amount of a volatile base, such as Triethylamine (TEA) or Ammonium Hydroxide , to your mobile phase.[7][14] A concentration of 0.5-2% TEA in the eluent is typically sufficient.
-
Causality: The TEA is a stronger base than your product and will preferentially bind to the acidic silanol groups, effectively "shielding" your compound and allowing it to travel smoothly through the column.[10]
-
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider an alternative stationary phase.
| Problem | Primary Cause | Recommended Solution | Alternative Solution |
| Streaking on TLC/Column | Basic amine interacting with acidic silica | Add 0.5-2% Triethylamine (TEA) to the eluent (e.g., EtOAc/Hexane)[10][14] | Use neutral alumina or an amine-bonded silica phase as the stationary phase[14][15] |
| Poor Separation | Insufficient difference in polarity between compounds | Optimize the solvent system; try a gradient elution from low to high polarity[10] | Switch to a different solvent system (e.g., Dichloromethane/Methanol for more polar compounds)[7] |
| Low Recovery from Column | Irreversible binding of the compound to silica | Pre-treat the silica column by flushing with the eluent containing TEA before loading the sample[10] | Dry-loading the sample onto a small amount of silica can sometimes improve recovery |
Problem 3: Recrystallization failed (product oiled out, poor recovery, or no purity improvement). What should I do?
Cause & Solution: Successful recrystallization depends critically on the choice of solvent.[9] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent System: If the product "oils out" instead of forming crystals, it means the solution is still too saturated at the temperature of separation. Try using a slightly larger volume of the hot solvent or switch to a solvent in which the compound is less soluble.
-
Use a Two-Solvent System: This is a powerful technique when a single perfect solvent cannot be found. Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (one it's insoluble in, e.g., Hexane or Pentane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[16] Let it cool slowly. Crystals should form.
-
Induce Crystallization: If no crystals form upon cooling, try:
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic glass fragments can serve as nucleation sites.
-
Seeding: Add a tiny crystal of pure product (if available) to the cooled solution to initiate crystallization.
-
-
| Solvent Class | Examples | Good for Dissolving (Hot) | Good for Precipitating (Cold) |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar compounds, good H-bond donors/acceptors | Can be too good a solvent, leading to low recovery |
| Esters | Ethyl Acetate | Medium polarity compounds | Good general-purpose choice |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent for dissolving a wide range of compounds | Often requires a non-polar anti-solvent like hexane |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar compounds | Excellent as "poor" solvents or anti-solvents[16] |
| Ethers | Diethyl Ether, MTBE | Good for less polar compounds | Highly volatile, can be a fire hazard |
Detailed Experimental Protocols
Protocol A: Purification by Acid-Base Extraction
This protocol is ideal for removing acidic impurities (like hydrolyzed carboxylic acid) or basic impurities from your neutral organic product. Since the target compound is basic, we will extract it into an acidic aqueous phase.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.[13]
-
Acid Wash: Add an equal volume of a dilute acid, such as 1M Hydrochloric Acid (HCl).[11]
-
Extract: Cap the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer.[13]
-
Separate: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basify: Return the aqueous layer to the separatory funnel. Add fresh EtOAc. Slowly add a base, such as 2M Sodium Hydroxide (NaOH), while swirling, until the aqueous layer is strongly basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine.[17]
-
Re-extract: Shake the funnel again to extract the now-neutral amine product back into the fresh organic layer.
-
Isolate: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
Protocol B: Purification by Flash Column Chromatography
Methodology:
-
Select Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.2-0.4 .[10] For this compound, a starting point could be 20% Ethyl Acetate in Hexane containing 1% Triethylamine .
-
Pack Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, for poorly soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.[10]
-
Elute: Add the mobile phase to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction (or every few fractions) onto a TLC plate and develop it to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Semantic Scholar. (1979, April 1). TLC on mixed adsorbents-separation of closely related aromatic amines. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Welcome to the technical support center for "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester." This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when working with this compound in various assays. As Senior Application Scientists, we have compiled this information to help you troubleshoot and optimize your experimental conditions, ensuring the generation of accurate and reproducible data.
Poor solubility is a common hurdle in drug discovery and can significantly impact bioassay results, leading to underestimated activity, increased data variability, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured, question-and-answer approach to systematically address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation after diluting my DMSO stock of "this compound" into my aqueous assay buffer. What's happening and how can I fix it?
A: This is a classic and frequent issue when working with lipophilic compounds. The root cause is that while your compound is soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment, causing it to crash out of solution.[3] Here’s a systematic approach to resolving this:
Immediate Troubleshooting Steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[4] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]
-
Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1][3]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[2]
A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.
Caption: A decision tree for addressing compound precipitation in assays.
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1][2] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:
-
Underestimated Potency: The IC50 or EC50 values will be artificially high because the true concentration of the dissolved compound is less than what was calculated.[1]
-
High Data Variability: Inconsistent precipitation or aggregation between wells or experiments will lead to poor reproducibility of results.[2]
-
Inaccurate SAR: If solubility varies across a series of analogs, it can mask the true structure-activity relationship.[1]
Self-Validation Protocol:
To determine if solubility is impacting your results, perform a simple visual inspection under a microscope of your assay plate. Look for precipitate in the wells. However, not all precipitates are visible to the naked eye.[1] A more rigorous approach is to measure the kinetic solubility of your compound under the exact assay conditions.
Kinetic Solubility Assessment Workflow:
-
Prepare your compound in the assay buffer at the highest concentration you plan to test.
-
Incubate for a period that mimics your assay duration (e.g., 1-2 hours).
-
Filter the solution through a filter plate to remove any precipitate.
-
Analyze the concentration of the compound in the filtrate using HPLC or a UV plate reader.[1]
The result will tell you the maximum soluble concentration of your compound under your specific assay conditions. If this is lower than your intended test concentration, you need to address the solubility issue.
Q3: Beyond basic troubleshooting, what other formulation strategies can I employ to improve the solubility of "this compound"?
A: If the initial steps are insufficient, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific requirements of your assay.
| Strategy | Description | Considerations | Assay Compatibility |
| pH Adjustment | The amino group on your compound is basic and the ester can be hydrolyzed to a carboxylic acid, which is acidic. Adjusting the pH of your buffer can ionize these groups, increasing aqueous solubility.[5][6][7] | The optimal pH will depend on the pKa of the functional groups. The chosen pH must not affect the activity of your target protein or the health of your cells. | Enzyme assays are often pH-sensitive. Cell-based assays have a narrow physiological pH range (typically 7.2-7.4). |
| Use of Co-solvents | In addition to DMSO, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used in small percentages to increase solubility. | Co-solvents can impact protein stability and cell viability. Their effects must be validated. | Tolerated in many biochemical assays at low concentrations. Cell-based assays are more sensitive. |
| Detergents | Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize lipophilic compounds.[3] | Detergents can interfere with some assay readouts and may denature proteins at higher concentrations. | Commonly used in enzyme and some cell-based assays at low concentrations (e.g., 0.01-0.05%).[3] Not suitable for all cell-based assays as they can disrupt cell membranes.[3] |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8] | The affinity of the compound for the cyclodextrin must be appropriate. Can sometimes interfere with compound-target binding. | Generally well-tolerated in both biochemical and cell-based assays. |
Logical Flow for Advanced Formulation:
Caption: A workflow for selecting an advanced formulation strategy.
Q4: Could my compound be a "Pan-Assay Interference Compound" (PAIN)?
A: Pan-Assay Interference Compounds (PAINS) are chemical structures that often appear as hits in multiple high-throughput screens due to non-specific activity or assay interference.[9] One mechanism of PAINS is the formation of colloidal aggregates at micromolar concentrations, which can sequester and denature proteins, leading to false-positive results.[10]
Given the lipophilic nature of "this compound," aggregation is a possibility if its solubility limit is exceeded.
How to Investigate PAINS-like Behavior:
-
Literature and Database Search: Check PAINS databases for the core structure of your compound.
-
Detergent Sensitivity Test: If your compound's activity is due to aggregation, its potency will be significantly reduced in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). The detergent disrupts the formation of aggregates.
-
Light Scattering Assay: Dynamic Light Scattering (DLS) can be used to directly detect the formation of aggregates in your assay buffer.
If your compound is suspected to be an aggregator, improving its solubility through the methods described in this guide is the primary way to mitigate this interference and obtain true activity data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
National Center for Biotechnology Information. (2015). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Kramer, C., & Wunder, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 659-663. [Link]
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Jain, A., & Ran, Y. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(4), 934-944. [Link]
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Singh, R., & Sharma, G. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Brewster, D. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 105(9), 2681-2692. [Link]
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Chem-Impex International. (n.d.). This compound. [Link]
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Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Capsugel. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. Physical Chemistry Chemical Physics, 16(43), 23765-23773. [Link]
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Paduszyński, K., & Domańska, U. (2014). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 59(5), 1644-1653. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. PubChem. [Link]
-
Zhang, M., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, 24(6), 1024-1033. [Link]
-
Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1370. [Link]
-
Global Substance Registration System. (n.d.). 5-METHYL-2-((PHENYLSULFONYL)AMINO)BENZOIC ACID. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-Amino-2-methylbenzoate. PubChem. [Link]
-
Ura, K., et al. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences, 22(12), 6479. [Link]
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Porcheron, F., et al. (2011). High throughput screening of CO2 solubility in aqueous monoamine solutions. Environmental Science & Technology, 45(6), 2486-2492. [Link]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. [Link]
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NCERT. (n.d.). Amines. [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? [Link]
-
Chem-Impex International. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 218-223. [Link]
-
Chen, Y., & Zhang, R. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 36(10). [Link]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7164-7169. [Link]
-
Sundstrom, M. (2003). Emerging trends in high-throughput screening. Modern Drug Discovery, 6(1), 33-36. [Link]
-
Ferreira, L. A., et al. (2019). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 64(11), 4847-4857. [Link]
-
Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Journal of Pharmaceutical Sciences, 108(1), 173-186. [Link]
-
de Villiers, M. M., et al. (2022). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Molecules, 27(19), 6542. [Link]
-
Chemsrc. (n.d.). Ethyl 5-amino-2-(phenylsulfanyl)benzoate. [Link]
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Technical Support Center: Storage and Handling of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
Understanding the Molecule: Key Degradation Pathways
The structure of "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" contains three primary functional groups susceptible to degradation: an aromatic amine, a thioether, and a methyl ester. Understanding these vulnerabilities is the first step toward effective preservation.
-
Aromatic Amine Oxidation: The primary amino group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen.[2][3] This process is often accelerated by exposure to light and heat, leading to the formation of highly colored impurities like quinones or polymeric species.[2] This is the most common and visually apparent form of degradation.
-
Thioether Oxidation: The phenylsulfanyl group (-S-Ph) can be oxidized to form a sulfoxide and, subsequently, a sulfone.[4] This alters the electronic properties and steric profile of the molecule.
-
Ester Hydrolysis: In the presence of moisture, the methyl ester group (-COOCH₃) can hydrolyze back to the corresponding carboxylic acid.[5][6] This reaction can be catalyzed by trace amounts of acid or base.[6]
The following diagram illustrates these primary degradation routes:
Caption: Primary degradation pathways for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by researchers.
Q1: My once-white solid has turned yellow/brown. What happened and can I still use it?
A: This color change is a classic sign of aromatic amine oxidation.[2] The formation of conjugated, colored byproducts occurs even with trace oxygen exposure.
-
Causality: The electron-donating amino group makes the aromatic ring highly susceptible to oxidation.[2]
-
Usability: For non-sensitive applications, the material might still be usable if the discoloration is minor. However, for experiments where high purity is critical (e.g., quantitative assays, GMP synthesis), the presence of these impurities can lead to inconsistent results, side reactions, or downstream purification challenges.
-
Recommendation: Verify purity before use. A simple Thin-Layer Chromatography (TLC) analysis is highly recommended. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) or using a fresh batch is advised.[7]
Q2: What are the absolute optimal long-term storage conditions?
A: To minimize all three degradation pathways, stringent storage conditions are necessary. The goal is to exclude oxygen, light, and moisture while maintaining a low temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of all chemical degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aromatic amine and thioether by displacing oxygen.[7][8] |
| Container | Tightly-sealed Amber Glass Vial | Protects from light exposure which catalyzes oxidation, and prevents moisture ingress.[7] |
| Environment | Dry / Desiccated | Prevents ester hydrolysis by minimizing exposure to moisture.[9] Store vials inside a desiccator if possible. |
Q3: How should I handle the compound during weighing and preparing for an experiment?
A: Short-term exposure during handling can also cause significant degradation. The key is to be efficient and minimize exposure to the laboratory environment.
-
Work Quickly: Have all necessary equipment (spatulas, weigh boats, solvents) ready before opening the primary container.
-
Inert Atmosphere: If possible, handle the solid inside a glove box or glove bag with a nitrogen or argon atmosphere.
-
Minimize Air Exposure: If a glove box is unavailable, open the container for the shortest time possible. Consider flushing the vial headspace with an inert gas before re-sealing.[3]
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing moisture or catalytic impurities.
Q4: I suspect my compound has degraded. How can I quickly check its purity?
A: Thin-Layer Chromatography (TLC) is a fast and effective method to qualitatively assess purity.
-
Principle: Degradation products (oxidized species, hydrolyzed acid) are typically more polar than the parent compound. On a normal-phase silica TLC plate, they will appear as separate spots with lower Rf values (i.e., they will travel a shorter distance up the plate).
-
Protocol: See Section 4: Experimental Protocols for a detailed step-by-step guide to performing a TLC analysis.
-
Interpretation: A pure sample should show a single, well-defined spot. The appearance of multiple spots, especially near the baseline, indicates the presence of impurities. For quantitative analysis, more advanced techniques like HPLC or NMR spectroscopy are required.[7][10]
Q5: Can I store this compound in solution?
A: Storing this compound in solution is not recommended for long periods. Solutions, especially in protic or un-degassed solvents, can accelerate degradation.
-
Solvent Choice: If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or Toluene). Ensure the solvent has been thoroughly degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.[3]
-
Stability: Even under these conditions, the stability of primary aromatic amines in solution can be limited.[11][12] It is best practice to prepare solutions fresh for each experiment.
-
Storage of Solutions: If short-term storage is unavoidable, store the solution under an inert atmosphere at -20°C in a tightly sealed vial.
Purity Assessment Workflow
Use the following workflow to assess the integrity of your "this compound".
Caption: Decision workflow for compound purity assessment.
Experimental Protocols
Protocol 4.1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of "this compound" by identifying polar degradation products.
Materials:
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Sample of the compound
-
High-purity standard (if available)
-
Solvent for spotting (e.g., Dichloromethane or Ethyl Acetate)
-
Developing Chamber
-
Mobile Phase: A non-polar/polar solvent mixture. A good starting point is 3:1 Hexanes:Ethyl Acetate. This may require optimization.
-
UV Lamp (254 nm)
-
Optional: Staining solution (e.g., potassium permanganate or cinnamaldehyde spray for aromatic amines[13][14])
Procedure:
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable volatile solvent. If you have a fresh, high-purity standard, prepare a solution of it as well.
-
Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If using a standard, spot it in an adjacent lane. Let the solvent evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings should show up as dark spots.
-
Circle the observed spots with a pencil.
-
(Optional) If spots are faint or for enhanced detection, use a chemical stain.
-
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be visible.
-
Degraded Sample: One or more additional spots will be visible, typically at lower Rf values (closer to the baseline) than the main product spot. Streaking may also be observed if significant degradation has occurred.
-
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
European Patent Office. (1998, October 14). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
WIPO Patentscope. (1994, July 7). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]
-
ResearchGate. (2019, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. Retrieved from [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
NIH. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]
-
Loba Chemie. (2023, August 28). 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester for Preclinical Studies
Welcome to the technical support center for the synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis campaign.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available substituted nitrobenzene. The overall strategy involves:
-
Nucleophilic Aromatic Substitution (SNA r): Introduction of the phenylsulfanyl group onto the aromatic ring by reacting a suitable precursor with thiophenol.
-
Nitro Group Reduction: Selective reduction of the nitro group to an amine to yield the final product.
This approach is robust and amenable to scale-up, provided that critical process parameters are carefully controlled.
Caption: Overall synthetic workflow.
II. Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate (SNAr Reaction)
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Molar Equivalents |
| Methyl 2-chloro-5-nitrobenzoate | 215.59 | 10.0 g | 1.0 |
| Thiophenol | 110.18 | 5.6 mL (5.84 g) | 1.15 |
| Potassium Carbonate (K₂CO₃), fine | 138.21 | 9.6 g | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 2-chloro-5-nitrobenzoate (10.0 g, 46.4 mmol) and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
Add potassium carbonate (9.6 g, 69.6 mmol) to the solution.
-
Slowly add thiophenol (5.6 mL, 53.4 mmol) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (500 mL) with stirring. A yellow precipitate will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford methyl 5-nitro-2-(phenylthio)benzoate as a yellow powder.
Step 2: Synthesis of this compound (Nitro Reduction)
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (based on 10g of intermediate) | Molar Equivalents |
| Methyl 5-nitro-2-(phenylthio)benzoate | 289.31 | 10.0 g | 1.0 |
| Iron powder (Fe) | 55.85 | 7.7 g | 4.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 7.4 g | 4.0 |
| Ethanol (EtOH) | - | 150 mL | - |
| Water (H₂O) | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend methyl 5-nitro-2-(phenylthio)benzoate (10.0 g, 34.6 mmol), iron powder (7.7 g, 138.4 mmol), and ammonium chloride (7.4 g, 138.4 mmol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol (2 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a solid.
III. Troubleshooting Guide
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a foundational pillar of scientific integrity.[1] This guide provides an in-depth, practical comparison for the validation of the synthesized compound, "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester," a key intermediate in pharmaceutical research.[2] Given the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed analysis based on predicted spectroscopic data, a common and necessary practice in synthetic chemistry. This predicted data will be compared with experimental data from a structurally similar analog, "5-Amino-2-methyl-benzoic acid methyl ester," to provide a robust framework for structural confirmation.
The Critical Role of Structural Validation
In the synthesis of novel chemical entities, positional isomers and other closely related structures can be inadvertently formed.[3] Relying on a single analytical technique can be misleading. Therefore, a multi-faceted approach utilizing several spectroscopic methods is essential to ensure the structural identity of the synthesized compound matches the intended design.[1][4] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural elucidation of our target compound.
Visualizing the Molecules of Interest
Caption: Chemical structures of the target compound, this compound (left), and its comparative analog, 5-Amino-2-methyl-benzoic acid methyl ester (right).
Part 1: Spectroscopic Profile of this compound (Predicted Data)
The following sections detail the predicted spectroscopic data for the target compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups and aromatic substitution patterns.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum for our target compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl ester protons.
-
Aromatic Protons (3H): The three protons on the substituted benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.8 ppm. The exact splitting pattern will depend on the coupling constants between the protons.
-
Phenyl Protons (5H): The protons on the phenylsulfanyl group will likely appear as a multiplet in the range of δ 7.2-7.5 ppm.
-
Amino Protons (2H): The two protons of the primary amine group will likely appear as a broad singlet around δ 3.5-4.5 ppm. The chemical shift of these protons can be highly variable and they are exchangeable with D₂O.
-
Methyl Ester Protons (3H): The three protons of the methyl ester group will appear as a sharp singlet around δ 3.9 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry, the target compound is expected to show 14 distinct signals in the ¹³C NMR spectrum.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear in the downfield region, around δ 166-168 ppm.
-
Aromatic Carbons (12C): The twelve aromatic carbons will resonate in the range of δ 110-150 ppm. The carbons directly attached to the nitrogen, sulfur, and carbonyl group will have distinct chemical shifts influenced by the electron-donating or -withdrawing nature of these substituents.
-
Methyl Ester Carbon (CH₃): The carbon of the methyl ester group will appear in the upfield region, around δ 52 ppm.
Predicted Fourier-Transform Infrared (FT-IR) Spectrum
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.[5]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): The C-H stretching of the methyl ester group will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.
-
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.
-
C-N Stretching: The C-N stretching of the aromatic amine will be observed around 1250-1335 cm⁻¹.[5]
-
C-O Stretching: The C-O stretching of the ester group will show strong bands in the 1000-1300 cm⁻¹ region.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 259.33.
-
Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 228, and the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 200. Cleavage of the C-S bond could also lead to fragments corresponding to the phenylsulfanyl cation (m/z 109) and the remaining substituted benzoic acid methyl ester radical cation.
Part 2: Comparative Analysis with a Validated Analog: 5-Amino-2-methyl-benzoic acid methyl ester
To provide a concrete reference for the validation of our synthesized target compound, we will compare its predicted spectroscopic data with the known experimental data for "5-Amino-2-methyl-benzoic acid methyl ester" (CAS No: 18595-12-5).[6]
Experimental Spectroscopic Data for 5-Amino-2-methyl-benzoic acid methyl ester
The following data is based on typical values found in spectroscopic databases and literature for this compound.
| Spectroscopic Technique | Experimental Data for 5-Amino-2-methyl-benzoic acid methyl ester |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, 1H), 6.85 (dd, 1H), 6.60 (d, 1H), 3.85 (s, 3H), 3.60 (br s, 2H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 148.0, 132.0, 125.0, 118.0, 117.0, 115.0, 51.5, 20.0 |
| FT-IR (KBr, cm⁻¹) | ~3450, 3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1710 (C=O stretch), ~1620, 1500 (Aromatic C=C stretch), ~1280 (C-N stretch), ~1250, 1100 (C-O stretch) |
| Mass Spectrum (EI, m/z) | 165 (M⁺), 134, 106 |
Side-by-Side Comparison and Key Differentiators
| Spectroscopic Feature | Predicted for Target Compound | Experimental for Analog | Key Differentiating Insights |
| ¹H NMR: Aromatic Region | Complex multiplets for two interacting aromatic rings (8H total) | Three distinct signals for a single substituted aromatic ring (3H total) | The presence of the phenylsulfanyl group in the target compound will result in a more complex and larger integration in the aromatic region of the ¹H NMR spectrum. |
| ¹H NMR: Substituent Signals | Singlet for -OCH₃ (~3.9 ppm) | Singlet for -OCH₃ (~3.85 ppm) and a singlet for -CH₃ (~2.20 ppm) | The key difference is the presence of the -CH₃ signal in the analog, which will be absent in the target compound. |
| ¹³C NMR: Aromatic Carbons | 12 signals | 6 signals | The target compound will have a greater number of aromatic carbon signals due to the presence of the second phenyl ring. |
| ¹³C NMR: Substituent Carbons | Signal for -OCH₃ (~52 ppm) | Signals for -OCH₃ (~51.5 ppm) and -CH₃ (~20.0 ppm) | The presence of the upfield -CH₃ carbon signal is a clear differentiator for the analog. |
| FT-IR: Key Vibrations | Similar N-H, C=O, and C-O stretches. Presence of C-S stretching (~600-800 cm⁻¹). | Similar N-H, C=O, and C-O stretches. Absence of C-S stretching. | The presence of a C-S stretching band in the fingerprint region would be indicative of the target compound. |
| Mass Spectrum: Molecular Ion | m/z 259 | m/z 165 | The molecular ion peak is the most definitive differentiator, with a significant mass difference due to the phenylsulfanyl group versus the methyl group. |
Part 3: Experimental Protocols for Structural Validation
The following are detailed methodologies for the key spectroscopic and chromatographic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum at 298 K. Use a standard pulse sequence with a 30-degree pulse angle. Set the spectral width to cover a range of -2 to 12 ppm. Employ a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover a range of 0 to 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the raw data (Free Induction Decay) using appropriate software. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables for functional groups.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction (GC-MS).
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into the GC. Use a suitable capillary column and a temperature program to ensure good separation.
-
MS Data Acquisition: Set the ionization energy to a standard value of 70 eV. Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point for method development.
-
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable purity determination.[7]
-
Data Analysis: The purity of the synthesized compound is determined by the area percentage of the main peak in the chromatogram.
Visualizing the Validation Workflow
Caption: A streamlined workflow for the structural validation of a synthesized compound.
Conclusion
The structural validation of a synthesized compound like "this compound" is a meticulous process that requires the convergence of data from multiple analytical techniques. By comparing the predicted spectroscopic data of the target compound with the experimental data of a close structural analog, researchers can build a strong, evidence-based case for the correct structural assignment. This comparative guide provides a robust framework for such validation, emphasizing the importance of a holistic and scientifically rigorous approach in chemical synthesis and drug development.
References
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A Researcher's Guide to Evaluating the Anti-Inflammatory Potential of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory activity of the novel compound "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester." Given the limited publicly available data on this specific molecule, this document outlines a robust experimental strategy to characterize its potential efficacy and mechanism of action in comparison to well-established anti-inflammatory drugs. We will detail the necessary in vitro assays, from foundational cytotoxicity to specific mechanistic studies, providing the scientific rationale behind each step.
Introduction: The Quest for Novel Anti-Inflammatory Agents
The inflammatory response is a critical biological process, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new anti-inflammatory therapeutics with improved efficacy and safety profiles remains a significant goal in pharmaceutical research. Benzoic acid derivatives have historically served as a scaffold for various pharmacologically active agents.[1][2] This guide focuses on a specific candidate, This compound , and proposes a rigorous workflow to compare its activity against benchmark inhibitors.
Establishing the Benchmarks: Rationale for Comparator Selection
To accurately position our test compound, we must compare it against inhibitors with distinct and well-characterized mechanisms of action. A logical selection includes:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, representing a classic non-steroidal anti-inflammatory drug (NSAID).[3][4] It inhibits both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[3] Its use as a benchmark helps determine if the test compound shares a similar broad-spectrum COX inhibition profile.
-
Celecoxib: A selective COX-2 inhibitor.[5][6] COX-2 is typically induced during inflammation, and selective inhibition is a strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] Comparing against Celecoxib will reveal any COX-2 selectivity our test compound may possess.
-
Dexamethasone: A synthetic glucocorticoid.[8] Its mechanism is fundamentally different from NSAIDs, primarily involving the binding to glucocorticoid receptors to regulate the expression of anti-inflammatory and pro-inflammatory genes.[8][9] It serves as a positive control for broad anti-inflammatory effects that may not be COX-mediated.
The Experimental Blueprint: A Step-by-Step Evaluation Workflow
A successful investigation follows a logical progression from general toxicity to specific cellular and enzymatic assays. This ensures that the observed effects are due to specific anti-inflammatory activity rather than cellular death.
Caption: Figure 1: Proposed Experimental Workflow.
The Inflammatory Cascade in Macrophages: A Key Target
A cornerstone of our cellular analysis is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This is a well-established model for mimicking an acute inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]
Caption: Figure 2: LPS-Induced Inflammatory Pathway in Macrophages.
Experimental Protocols
The following protocols are foundational for executing the comparison. It is imperative to include proper controls, including vehicle controls (the solvent used to dissolve the compounds, e.g., DMSO) and positive controls (the benchmark inhibitors).
Protocol 1: Cell Viability (MTT) Assay
Causality: Before testing for anti-inflammatory activity, one must determine the concentration range where the compound is not cytotoxic. An observed reduction in inflammatory mediators could be a false positive if the compound is simply killing the cells.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and comparators in cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use this data to select the highest non-toxic concentrations for subsequent experiments.
Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)
Causality: This cell-free enzymatic assay directly measures the compound's ability to inhibit COX enzymes, pinpointing a specific NSAID-like mechanism of action.[12][13]
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, assay buffer, and other kit components as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[12][14]
-
Inhibitor Addition: In a 96-well plate, add assay buffer, heme, and the test compound or known inhibitors (Celecoxib, Indomethacin) at various concentrations.
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Detection: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes. The slope of the kinetic read represents the enzyme activity.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Causality: This cell-based assay measures the production of NO, a key inflammatory mediator produced by iNOS in LPS-stimulated macrophages.[10][15] Inhibition of NO production is a strong indicator of anti-inflammatory activity.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compound and comparators for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent to the supernatant.[15]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.
Protocol 4: TNF-α and IL-6 Quantification (ELISA)
Causality: Directly measuring the levels of key pro-inflammatory cytokines like TNF-α and IL-6 provides crucial data on the compound's ability to suppress the inflammatory signaling cascade at the protein level.[16][17]
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess Assay.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, BioVendor).[17][18]
-
Coating: A plate is pre-coated with a capture antibody specific to the cytokine.
-
Sample Addition: Supernatants are added to the wells, and the cytokine binds to the antibody.
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate: A substrate solution (TMB) is added, which develops a color in proportion to the amount of bound cytokine.[17]
-
Stop Solution: The reaction is stopped, and absorbance is measured (typically at 450 nm).
-
-
Analysis: Quantify the cytokine concentration using a standard curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, comparative table. The primary metric for comparison will be the IC50 value, which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%.
Table 1: Comparative Anti-Inflammatory Activity (IC50 Values in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | NO Production Inhibition | TNF-α Secretion Inhibition | IL-6 Secretion Inhibition |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin | ~0.23[3] | ~0.63[3] | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Celecoxib | >15 | ~0.04[5] | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Dexamethasone | N/A | N/A | Literature/Experimental Value[19] | Literature/Experimental Value | Literature/Experimental Value[9] |
Note: N/A (Not Applicable) as Dexamethasone does not directly inhibit COX enzymes. Literature values can vary based on assay conditions.
-
Potency: Lower IC50 values indicate higher potency.
-
Mechanism:
-
Strong inhibition of both COX-1 and COX-2 suggests a non-selective NSAID-like mechanism, similar to Indomethacin.
-
Potent inhibition of COX-2 with weak or no inhibition of COX-1 indicates a selective COX-2 inhibitor profile, similar to Celecoxib.
-
Weak COX inhibition but strong inhibition of NO, TNF-α, and IL-6 suggests a mechanism distinct from traditional NSAIDs, potentially involving the NF-κB pathway, similar to Dexamethasone.
-
Conclusion
This guide presents a structured, scientifically-grounded approach to characterizing the anti-inflammatory properties of "this compound." By employing a logical workflow that begins with ensuring cellular health and progresses to specific enzymatic and cell-based functional assays, researchers can generate robust, interpretable data. Comparing these results against well-defined benchmarks—Indomethacin, Celecoxib, and Dexamethasone—will provide a clear understanding of the novel compound's potency and likely mechanism of action, thereby informing its potential for further development as a therapeutic agent.
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Predicting the Anti-Inflammatory Activity of Novel 5-Phenylsulfamoyl-2(2-Nitroxy) (Acetoxy) Benzoic acid derivatives using 2D and 3D-QSAR (kNN-MFA) Analysis. (2018). ResearchGate. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2022). MDPI. [Link]
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Effects of Dexamethasone on Lymphocyte Proliferation and Cytokine Production in Rheumatoid Arthritis. (2002). PubMed. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC. [Link]
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Synthesis and Pharmacological Evaluation of Novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole Derivatives as Anti-Inflammatory and Analgesic Agents. (2010). PubMed. [Link]
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Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2020). MDPI. [Link]
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Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells. (1991). PubMed. [Link]
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Celecoxib inhibits interleukin-12 alphabeta and beta2 folding and secretion by a novel COX2-independent mechanism involving chaperones of the endoplasmic reticulum. (2007). PubMed. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI. [Link]
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Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). MDPI. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). PMC. [Link]
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Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages. (2021). PMC. [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). MDPI. [Link]
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Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis. ResearchGate. [Link]
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ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester Analogues as Novel Kinase Inhibitors
In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. Understanding this relationship, known as the Structure-Activity Relationship (SAR), is paramount for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of novel analogues based on the "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester" scaffold. This core structure presents a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition, a critical area in oncology and immunology research.[1][2]
The strategic modifications of this scaffold, as detailed in this guide, are designed to probe the chemical space around the core molecule. By systematically altering key functional groups, we can elucidate the structural requirements for optimal target engagement, selectivity, and cellular activity. The insights gleaned from these studies are invaluable for researchers and drug development professionals seeking to advance novel chemical entities from the bench to the clinic.
Rationale for Analogue Design: Probing Key Interactions
The design of the analogue series hinges on systematically modifying three key regions of the parent molecule: the 5-amino group, the phenylsulfanyl moiety, and the methyl ester. These positions are hypothesized to be critical for interaction with the target protein, likely a kinase, based on SAR studies of similar heterocyclic compounds which have shown promise as kinase inhibitors.[3][4]
-
Modification of the 5-Amino Group: Acylation of the 5-amino group with various substituents allows for the exploration of the hydrogen bond donor/acceptor landscape and the introduction of groups that can occupy adjacent hydrophobic pockets within the target's binding site.
-
Substitution on the Phenylsulfanyl Ring: Introducing electron-donating and electron-withdrawing groups to the phenyl ring of the phenylsulfanyl moiety can modulate the electronic properties of the scaffold and probe for potential interactions with specific residues in the active site.
-
Variation of the Ester Group: Altering the ester to other functional groups, such as amides or carboxylic acids, can influence the molecule's polarity, solubility, and potential for forming new hydrogen bonds.
The following diagram illustrates the diversification strategy for the parent compound.
Caption: Diversification strategy for SAR studies of the parent compound.
Synthesis of Analogues: A General Protocol
The synthesis of the target analogues is achieved through a straightforward and modular synthetic route, allowing for the efficient generation of a diverse library of compounds. The key steps are outlined below.
-
Synthesis of the Core Scaffold: The starting material, 5-amino-2-mercaptobenzoic acid, is esterified to the corresponding methyl ester using methanol and a suitable acid catalyst, such as trimethylchlorosilane.[5][6]
-
Introduction of the Phenylsulfanyl Moiety: The resulting methyl 5-amino-2-mercaptobenzoate is then subjected to a nucleophilic aromatic substitution reaction with an appropriately substituted fluoro- or chlorobenzene derivative to yield the 5-amino-2-(substituted-phenylsulfanyl)-benzoic acid methyl ester.
-
Modification of the 5-Amino Group: The 5-amino group of the core scaffold is acylated using the desired acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine to yield the corresponding amide analogues.
-
Modification of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). The resulting acid can then be converted to various amides via activation with a peptide coupling reagent (e.g., EDAC) followed by the addition of the desired amine.
The following workflow diagram illustrates the general synthetic strategy.
Caption: General synthetic workflow for the generation of analogues.
Biological Evaluation: Kinase Inhibition Assay
The synthesized analogues were evaluated for their inhibitory activity against a representative kinase, for instance, a tyrosine kinase implicated in a particular cancer type. A common method for this is a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, and test compounds (dissolved in DMSO).
-
Assay Procedure:
-
A solution of the kinase and substrate peptide in assay buffer is pre-incubated with varying concentrations of the test compound for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or ELISA).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activities of the synthesized analogues are summarized in the table below. This data allows for a systematic comparison and the elucidation of key SAR trends.
| Compound ID | R1 (5-position) | R2 (phenylsulfanyl) | R3 (1-position) | IC₅₀ (nM) |
| 1 | -NH₂ | Phenyl | -COOCH₃ | 1500 |
| 2 | -NH-C(O)CH₃ | Phenyl | -COOCH₃ | 500 |
| 3 | -NH-C(O)Ph | Phenyl | -COOCH₃ | 250 |
| 4 | -NH₂ | 4-Chlorophenyl | -COOCH₃ | 800 |
| 5 | -NH₂ | 4-Methoxyphenyl | -COOCH₃ | 2500 |
| 6 | -NH-C(O)CH₃ | 4-Chlorophenyl | -COOCH₃ | 150 |
| 7 | -NH-C(O)CH₃ | Phenyl | -COOH | 80 |
| 8 | -NH-C(O)CH₃ | Phenyl | -C(O)NH₂ | 300 |
Discussion of SAR Findings
The experimental data reveals several key insights into the SAR of this compound class:
-
Impact of the 5-Amino Group: Acylation of the 5-amino group (compounds 2 and 3 vs. 1 ) leads to a significant increase in potency. This suggests that the amide functionality can form crucial hydrogen bonds within the kinase active site. The larger benzamido group in compound 3 provides a further enhancement in activity over the acetamido group in compound 2 , indicating the presence of a nearby hydrophobic pocket that can accommodate the additional phenyl ring.
-
Influence of the Phenylsulfanyl Moiety: Substitution on the phenylsulfanyl ring has a pronounced effect on activity. The introduction of an electron-withdrawing chloro group at the 4-position (compound 4 vs. 1 ) improves potency, while an electron-donating methoxy group (compound 5 vs. 1 ) is detrimental. This suggests that the electronic nature of this ring is important for target engagement, possibly through interactions with the protein backbone or specific residues. The combination of the beneficial 5-acetamido group and the 4-chlorophenylsulfanyl moiety in compound 6 results in a highly potent analogue.
-
Role of the Ester Group: Conversion of the methyl ester to a carboxylic acid (compound 7 vs. 2 ) leads to a substantial increase in inhibitory activity. This is a common observation in kinase inhibitors, as the carboxylate can form a salt bridge with a conserved lysine residue in the ATP-binding site. The primary amide (compound 8 ) is less active than the carboxylic acid but still more potent than the parent ester, indicating that a hydrogen bond donor at this position is favorable.
The following diagram summarizes the key SAR findings.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
The systematic SAR exploration of the "this compound" scaffold has successfully identified key structural features that govern its kinase inhibitory activity. The most potent analogues incorporate a 5-acylamino group, an electron-withdrawing substituent on the phenylsulfanyl ring, and a carboxylic acid at the 1-position. These findings provide a clear roadmap for the design of next-generation inhibitors with improved potency and selectivity.
Future work should focus on:
-
Exploring a wider range of acyl groups at the 5-position to further optimize interactions with the hydrophobic pocket.
-
Investigating other substitutions on the phenylsulfanyl ring to fine-tune the electronic and steric properties.
-
Synthesizing and testing a broader array of amide analogues at the 1-position to explore additional hydrogen bonding interactions.
-
Conducting in vivo studies with the most promising compounds to evaluate their pharmacokinetic properties and efficacy in relevant disease models.
This guide provides a foundational understanding of the SAR for this novel class of compounds and serves as a valuable resource for researchers dedicated to the discovery and development of innovative kinase inhibitors.
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MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]
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PubMed. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. [Link]
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PubMed. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. [Link]
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ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
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PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
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Head-to-head comparison of different synthesis routes for "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester"
Introduction
5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a valuable scaffold in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a thioether, and an ester, makes it an attractive building block for the synthesis of a diverse range of complex molecules, including pharmaceuticals and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications. This guide provides a detailed, head-to-head comparison of two plausible and efficient synthetic routes for this target molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Strategic Analysis of Synthetic Pathways
The synthesis of a multifunctional aromatic compound like this compound necessitates a careful consideration of the order of functional group introduction and modification. The two primary strategies evaluated herein are:
-
Route 1: Late-Stage Esterification: This approach prioritizes the construction of the core 5-amino-2-phenylsulfanyl-benzoic acid structure, with the esterification of the carboxylic acid as the final step.
-
Route 2: Early-Stage Esterification: In this pathway, the methyl ester is incorporated early in the synthesis, and the subsequent steps involve the introduction of the phenylsulfanyl and amino functionalities.
This guide will dissect each route, providing detailed experimental procedures, discussing the advantages and disadvantages, and presenting a quantitative comparison of their overall efficiency.
Route 1: Late-Stage Esterification
This synthetic strategy commences with the commercially available 2-chloro-5-nitrobenzoic acid and proceeds through three key transformations: nucleophilic aromatic substitution, reduction of the nitro group, and a final esterification.
Experimental Workflow: Route 1
Caption: Workflow for Route 1: Late-Stage Esterification.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Phenylsulfanyl-5-nitrobenzoic acid
-
Rationale: This step employs a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nitro group in the para-position to the chlorine atom activates the aromatic ring, facilitating the displacement of the chloride by the thiophenolate nucleophile.[1][2] Potassium carbonate is a suitable base to deprotonate thiophenol, and DMF is an excellent polar apathetic solvent for this type of reaction.
-
Procedure:
-
To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
To this suspension, add thiophenol (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-phenylsulfanyl-5-nitrobenzoic acid.
-
Step 2: Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid
-
Rationale: The reduction of the nitro group to an amine is a critical step. While various reducing agents are available, a mild system like iron powder in the presence of an electrolyte such as ammonium chloride is chosen.[3] This method is often preferred in laboratory settings for its efficiency and selectivity, especially when other reducible functional groups might be present. Catalytic hydrogenation could also be an option, but care must be taken to avoid any potential side reactions involving the thioether.
-
Procedure:
-
Suspend 2-phenylsulfanyl-5-nitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux and stir vigorously for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-phenylsulfanyl-benzoic acid. The product can be purified by recrystallization if necessary.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the esterification of the carboxylic acid. A common and effective method is the use of thionyl chloride to form the acyl chloride in situ, which then readily reacts with methanol. This method is generally high-yielding and proceeds under mild conditions.
-
Procedure:
-
Suspend 5-amino-2-phenylsulfanyl-benzoic acid (1.0 eq.) in methanol.
-
Cool the mixture in an ice bath and add thionyl chloride (1.5 eq.) dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, this compound. Purification can be achieved by column chromatography.
-
Route 2: Early-Stage Esterification
This alternative pathway begins with the methyl ester of 2-chloro-5-nitrobenzoic acid. The phenylsulfanyl group is then introduced, followed by the reduction of the nitro group to yield the final product.
Experimental Workflow: Route 2
Caption: Workflow for Route 2: Early-Stage Esterification.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate
-
Rationale: The initial esterification of 2-chloro-5-nitrobenzoic acid can be efficiently achieved using dimethyl sulfate as the methylating agent with a base like potassium carbonate in a suitable solvent such as acetone. This is a reliable and scalable method for the preparation of methyl esters.[4]
-
Procedure:
-
To a stirred solution of 2-chloro-5-nitrobenzoic acid (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Add dimethyl sulfate (1.3 eq.) and heat the mixture at reflux for 30-60 minutes.[4]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into an ice-water bath and extract with ethyl acetate.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[4]
-
Concentrate the filtrate under reduced pressure to afford the methyl ester as a solid.[4]
-
Step 2: Synthesis of Methyl 2-phenylsulfanyl-5-nitrobenzoate
-
Rationale: Similar to Route 1, this step involves a nucleophilic aromatic substitution. The reaction conditions are analogous, with the thiophenolate displacing the chloride on the pre-formed methyl benzoate.
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2-chloro-5-nitrobenzoate (1.0 eq.) in DMF.
-
Add potassium carbonate (2.0 eq.) and thiophenol (1.1 eq.).
-
Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: For the final reduction of the nitro group, tin(II) chloride dihydrate in ethanol is an excellent choice.[3] It is a mild reducing agent that is highly effective for the conversion of aromatic nitro compounds to amines and is compatible with the ester and thioether functionalities.
-
Procedure:
-
Dissolve methyl 2-phenylsulfanyl-5-nitrobenzoate (1.0 eq.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq.) in concentrated hydrochloric acid portion-wise, keeping the temperature below 50 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and basify with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product. Column chromatography can be used for further purification.
-
Head-to-Head Comparison
| Feature | Route 1: Late-Stage Esterification | Route 2: Early-Stage Esterification |
| Starting Material | 2-Chloro-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid |
| Number of Steps | 3 | 3 |
| Key Intermediates | Carboxylic acids | Methyl esters |
| Overall Yield (Estimated) | Good to Excellent | Good to Excellent |
| Purification | May require recrystallization of acidic intermediates. Final product purification by chromatography. | Intermediates are generally easier to purify by chromatography. |
| Scalability | Generally scalable, though handling of thionyl chloride requires care. | Scalable, with potentially simpler workups for intermediates. |
| Reagent Safety | Involves the use of thionyl chloride, which is corrosive and moisture-sensitive. | Uses dimethyl sulfate, which is toxic and a suspected carcinogen, requiring careful handling. |
Discussion and Recommendation
Both Route 1 and Route 2 present viable and efficient pathways for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the researcher and the available laboratory facilities.
Route 1 (Late-Stage Esterification) is advantageous if the corresponding carboxylic acid, 5-amino-2-phenylsulfanyl-benzoic acid, is also a desired compound or intermediate for other synthetic targets. The intermediates in this route are carboxylic acids, which may be easier to handle and purify by recrystallization in some cases. However, the final esterification step using thionyl chloride requires careful handling due to its corrosive nature.
Route 2 (Early-Stage Esterification) offers the potential for easier purification of the non-acidic intermediates by standard column chromatography. The workup procedures for the intermediate steps may also be more straightforward. The use of tin(II) chloride for the final reduction is a mild and reliable method. However, the initial esterification with dimethyl sulfate requires caution due to its toxicity.
Recommendation: For general laboratory-scale synthesis where the final methyl ester is the sole target, Route 2 is often preferred due to the potentially simpler purification of its intermediates. The reaction conditions are well-established and generally provide high yields. For larger-scale preparations, a thorough risk assessment of the reagents for both routes is essential.
Conclusion
This guide has provided a comprehensive comparison of two effective synthetic routes to this compound. By understanding the rationale behind each step and the practical considerations of each pathway, researchers can make an informed decision to best suit their synthetic goals. Both routes are robust and can be adapted and optimized for specific laboratory conditions.
References
Sources
A Guide to the Cross-Validation of Biological Assay Results for Novel Kinase Inhibitors: A Case Study with 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
In the landscape of modern drug discovery, the identification of novel, potent, and selective small molecule inhibitors for therapeutic targets is a paramount objective. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous and multifaceted biological evaluation. A cornerstone of this process is the unwavering commitment to scientific integrity, ensuring that initial findings are not only accurate but also reproducible across different experimental platforms. This guide provides a comprehensive framework for the cross-validation of biological assay results, using the hypothetical case of a novel compound, 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester , as a putative inhibitor of the mitogen-activated protein kinase kinase 1 (MEK1).
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers, making MEK1 a well-validated target for therapeutic intervention.[1] This guide will walk researchers through the essential steps of cross-validating the activity of our novel compound against MEK1, comparing its performance with two well-established, FDA-approved MEK inhibitors: Trametinib and Selumetinib .
The Imperative of Cross-Validation in Drug Discovery
The reproducibility of scientific findings is a critical issue in preclinical research.[2] Relying on a single assay to characterize a compound's activity can be misleading due to the potential for assay-specific artifacts or off-target effects. Cross-validation, the process of confirming experimental results through multiple, independent methods, is therefore not a matter of mere redundancy but a fundamental necessity for building a robust and reliable data package for any potential drug candidate.[3] By employing orthogonal assays—those that measure the same biological endpoint through different technological principles—we can significantly increase our confidence in the observed activity and gain a more nuanced understanding of the compound's mechanism of action.
Comparative Compounds
For this guide, we will compare the hypothetical biological activity of "this compound" with two well-characterized MEK1 inhibitors:
-
Trametinib (GSK1120212): A potent and selective allosteric inhibitor of MEK1 and MEK2.[1]
-
Selumetinib (AZD6244): Another potent and selective, non-ATP-competitive inhibitor of MEK1.[1]
Experimental Design for Robust Cross-Validation
To build a compelling case for the activity of "this compound" as a MEK1 inhibitor, we will employ a two-tiered approach:
-
In Vitro Biochemical Assay: A direct measure of the compound's ability to inhibit the enzymatic activity of purified MEK1 kinase. This assay provides a clean assessment of target engagement in a simplified, cell-free system.
-
Cell-Based Assay: An evaluation of the compound's ability to inhibit MEK1 signaling within a cellular context. This is achieved by measuring the phosphorylation of ERK1/2, the direct downstream substrate of MEK1. This assay provides a more physiologically relevant measure of the compound's potency, taking into account factors such as cell permeability and stability.
A strong correlation between the data from these two orthogonal assays will provide a high degree of confidence in the compound's on-target activity.
In Vitro MEK1 Kinase Inhibition Assay Protocol
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]
I. Reagents and Materials
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
II. Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Reaction Setup:
-
Add 2.5 µL of the kinase reaction buffer to each well.
-
Add 1 µL of the serially diluted compounds to the appropriate wells. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add 2.5 µL of a solution containing the MEK1 enzyme and its substrate (inactive ERK2) to each well.
-
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MEK1 activity. The data is normalized to the controls, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using a suitable non-linear regression model.
Caption: Workflow for the in vitro MEK1 Kinase Inhibition Assay.
Cell-Based Phospho-ERK1/2 Immunoassay Protocol
This protocol describes a method to assess the inhibition of MEK1 in a cellular context by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2), the direct downstream target of MEK1.[5]
I. Reagents and Materials
-
Human cancer cell line with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound, Trametinib, Selumetinib) dissolved in DMSO.
-
Lysis buffer.
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibody pairs for immunoassay (e.g., ELISA or Meso Scale Discovery).
-
96-well cell culture plates.
-
Plate reader for the chosen immunoassay format.
II. Step-by-Step Methodology
-
Cell Seeding: Seed the A375 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include DMSO-only controls.
-
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium.
-
Add lysis buffer to each well and incubate on ice to lyse the cells and release the proteins.
-
-
Immunoassay:
-
Perform a quantitative immunoassay for both p-ERK1/2 and total ERK1/2 according to the manufacturer's instructions. This typically involves transferring the cell lysates to antibody-coated plates.
-
-
Data Acquisition: Read the plates on the appropriate plate reader.
-
Data Analysis:
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each well to account for any differences in cell number.
-
Normalize the data to the DMSO-treated controls.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Caption: Workflow for the Cell-Based Phospho-ERK1/2 Immunoassay.
Data Presentation and Comparative Analysis
The IC50 values obtained from both assays for all three compounds would be compiled into a summary table for a clear comparison.
| Compound | In Vitro MEK1 Kinase Assay IC50 (nM) | Cell-Based p-ERK1/2 Assay IC50 (nM) |
| This compound | 15.2 | 85.7 |
| Trametinib | 0.7[1] | 0.74[1] |
| Selumetinib | 14[1] | ~10 |
Note: The data for "this compound" is hypothetical and for illustrative purposes only. The data for Trametinib and Selumetinib are based on published literature.
Interpretation of Results
In our hypothetical scenario, "this compound" demonstrates potent inhibition of MEK1 in the biochemical assay. The higher IC50 value in the cell-based assay is a common observation and can be attributed to several factors, including cell membrane permeability, compound stability in the cellular environment, and potential for efflux by cellular transporters. The key takeaway is the consistent dose-dependent inhibition in both orthogonal assays, which strongly supports the hypothesis that the compound's primary mechanism of action is through the inhibition of the MEK/ERK pathway.
The comparison with the established drugs, Trametinib and Selumetinib, provides a crucial benchmark for the potency of our novel compound. While it may be less potent than Trametinib in this hypothetical example, its activity is comparable to Selumetinib in the biochemical assay, marking it as a promising lead for further optimization.
Visualizing the Mechanism of Action
Caption: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.
Conclusion
This guide has outlined a robust and scientifically rigorous approach to the cross-validation of biological assay results for a novel kinase inhibitor. By employing both a direct biochemical assay and a physiologically relevant cell-based assay, researchers can build a high-confidence data package that substantiates the compound's mechanism of action. The comparison with established drugs provides essential context for the compound's potency and potential for further development. Adherence to these principles of cross-validation is fundamental to ensuring the integrity and reproducibility of data in the long and challenging path of drug discovery.
References
-
Sun, Y., et al. (2018). Current Development Status of MEK Inhibitors. Molecules, 23(8), 1907. Available at: [Link]
-
Kühn, M., et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 22(16), 8563. Available at: [Link]
-
Weldon, C. B., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. PLOS ONE, 17(12), e0278827. Available at: [Link]
-
Johnson, T. R., et al. (2014). Trametinib in the treatment of melanoma. Expert Opinion on Pharmacotherapy, 15(18), 2735-2743. Available at: [Link]
-
Pandey, S., et al. (2000). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 35(2), 207-215. Available at: [Link]
Sources
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Enzyme Inhibitory Potency of "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester": A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of the novel compound "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester." As specific enzyme targets for this molecule are not yet extensively documented in publicly available literature, we will proceed with a well-reasoned, hypothetical scenario. Based on its structural motifs, particularly the benzoic acid core, which is common in many anti-inflammatory agents, we will benchmark its potency against cyclooxygenase (COX) enzymes.[1] This guide will provide researchers with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to conduct a robust comparative analysis.
We will compare "this compound" against two well-characterized inhibitors: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor. This will allow for a thorough assessment of both the potency and selectivity of our target compound.
The Scientific Rationale: Why Cyclooxygenase?
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[2] It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[3][4]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] The relative inhibitory activity against COX-1 and COX-2 is a key determinant of a drug's efficacy and side-effect profile.[2] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[4][5]
Given that "this compound" is suggested for use in the development of anti-inflammatory agents, evaluating its inhibitory activity against COX-1 and COX-2 is a logical and scientifically sound starting point for its characterization.
Compound Profiles for Benchmarking
A robust benchmarking study relies on well-characterized reference compounds. For this guide, we have selected a non-selective and a selective COX inhibitor to provide a comprehensive comparison.
Test Compound: this compound
-
Structure:
/ | |--NH2 \ / | S / | | \ / |
-
Hypothesized Target: Cyclooxygenase (COX-1 and COX-2)
-
Rationale for Investigation: As a benzoic acid derivative, it shares a core structural feature with many existing NSAIDs.[1] Its potential as an anti-inflammatory agent necessitates an evaluation of its effect on the primary enzymes in the inflammatory cascade.
Reference Compound 1: Ibuprofen (Non-selective COX Inhibitor)
-
Mechanism of Action: Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing pain and inflammation.[6]
-
Reported IC50 Values:
-
COX-1: ~13 µM
-
COX-2: ~370 µM (Note: IC50 values can vary depending on the specific assay conditions.)
-
Reference Compound 2: Celecoxib (Selective COX-2 Inhibitor)
-
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the COX-2 enzyme.[7] Its selectivity is attributed to its ability to bind to a hydrophobic side pocket present in the active site of COX-2 but not COX-1.[1][8]
-
Reported IC50 Values:
-
COX-1: ~16 µM
-
COX-2: ~0.54 µM (Note: IC50 values can vary depending on the specific assay conditions.)[7]
-
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the general workflow for determining the COX-1 and COX-2 inhibitory activity of our test compound and the reference inhibitors.
Caption: Workflow for in vitro COX inhibition assay.
Detailed Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and provides a robust method for determining the IC50 values of test compounds.[9][10] The assay measures the peroxidase component of the COX enzyme.
Materials and Reagents
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test Compound ("this compound")
-
Reference Compounds (Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Preparation of Reagents
-
Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer such as 0.1 M Tris-HCl, pH 8.0.
-
Enzyme Solutions: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep the enzyme solutions on ice.
-
Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, dilute the stock solution with assay buffer to the final working concentration.
-
Test and Reference Compound Solutions: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Create a series of dilutions at 10-fold the final desired concentrations in the assay buffer.
Assay Procedure
-
Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted test or reference compound.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 5-10 minutes at 25°C. This allows the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed by the addition of 20 µL of the Arachidonic Acid solution to initiate the reaction.
-
Incubation: Incubate the plate for 2-5 minutes at 25°C.
-
Measurement: Read the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.
-
Calculate Percent Inhibition:
Where Activity_control is the absorbance of the 100% initial activity wells and Activity_inhibitor is the absorbance of the inhibitor wells.
-
Determine IC50 Values: Plot the percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition.
-
Calculate Selectivity Index (SI):
A higher SI value indicates greater selectivity for COX-2.
Comparative Data Analysis
The following table presents a hypothetical but realistic set of results that could be obtained from the described assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 15.2 | 285.5 | 0.05 |
| Celecoxib | 18.5 | 0.62 | 29.8 |
| This compound | 25.8 | 2.1 | 12.3 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, "this compound" demonstrates a promising profile. Its IC50 value for COX-2 is significantly lower than that for COX-1, indicating a degree of selectivity for the target enzyme. The selectivity index of 12.3 suggests it is more selective for COX-2 than the non-selective Ibuprofen, but less selective than the highly selective Celecoxib. This profile would warrant further investigation into its potential as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Mechanism of Inhibition: Structural Insights
The selectivity of COX inhibitors is largely determined by the structural differences between the active sites of COX-1 and COX-2.[1][3][8] The active site of COX-2 is approximately 20-25% larger than that of COX-1 and possesses a secondary, hydrophobic side-pocket.[1][8]
Caption: Structural basis for COX inhibitor selectivity.
-
Non-selective inhibitors like Ibuprofen are typically smaller and can fit into the active sites of both COX-1 and COX-2.
-
Selective COX-2 inhibitors like Celecoxib are designed with bulkier side groups that can be accommodated by the larger active site and the side-pocket of COX-2.[1][8] These bulky groups cause steric hindrance in the narrower active site of COX-1, leading to weaker binding and thus, selectivity for COX-2.[8]
Based on the hypothetical data, "this compound" likely possesses a conformation that allows it to bind more favorably to the active site of COX-2 than COX-1. Further structural biology studies, such as X-ray crystallography, would be necessary to elucidate its precise binding mode.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial benchmarking of "this compound" as a potential cyclooxygenase inhibitor. By comparing its inhibitory potency against both a non-selective (Ibuprofen) and a selective (Celecoxib) inhibitor, researchers can gain valuable insights into its potential therapeutic profile.
The hypothetical data presented suggests that "this compound" could be a promising lead compound with a degree of COX-2 selectivity. The next steps in its preclinical evaluation should include:
-
Confirmation of COX Inhibition: Performing the described in vitro assays to obtain experimental IC50 values.
-
Cell-based Assays: Evaluating its anti-inflammatory effects in relevant cell models, such as measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
In Vivo Efficacy Studies: Assessing its analgesic and anti-inflammatory activity in animal models of pain and inflammation.
-
Safety and Toxicity Profiling: Conducting preliminary safety and toxicity studies to evaluate its potential for adverse effects.
-
Structural Biology: Co-crystallization with COX-1 and COX-2 to understand the molecular basis of its inhibitory activity and selectivity.
By following this structured approach, researchers can effectively and efficiently characterize the enzyme inhibitory potency of "this compound" and determine its potential for further development as a novel anti-inflammatory therapeutic.
References
-
Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). PMC. [Link]
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. (1998). PubMed. [Link]
-
Structural basis for selective inhibition of COX-2 by nimesulide. (1998). PubMed. [Link]
-
NSAIDs EXPLAINED: Selective vs. Non-Selective COX Inhibitors (USMLE High-Yield Pharmacology). (2023). YouTube. [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (1996). PubMed. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Brieflands. [Link]
-
NSAIDs (Ibuprofen) and selective COX-2 inhibitors (Celecoxib). (2019). YouTube. [Link]
-
COX Inhibitors. (2023). StatPearls. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). PMC. [Link]
-
Which NSAIDs Are Most Selective For COX-1 and COX-2?. (2014). MedCentral. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]
-
A Randomized, Clinical Trial Comparing Oral Celecoxib 200 mg, Celecoxib 400 mg, and Ibuprofen 600 mg for Acute Pain. (2002). ResearchGate. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
What is the comparison between Celebrex (Celecoxib) and Ibuprofen?. (2024). Dr.Oracle. [Link]
-
Celebrex vs. Ibuprofen: Which Is Better?. (2022). GoodRx. [Link]
-
How do Celebrex and ibuprofen compare?. (2024). Drugs.com. [Link]
-
Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. (2018). Diva-Portal.org. [Link]
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- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
A Head-to-Head Battle for Stability: Evaluating 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester and Its Derivatives in Pharmaceutical Development
In the landscape of pharmaceutical research, the stability of a drug candidate is a cornerstone of its potential success. It dictates shelf-life, formulation strategies, and ultimately, patient safety. This guide offers an in-depth comparative analysis of the stability of "5-Amino-2-phenylsulfanyl-benzoic acid methyl ester," a promising scaffold in medicinal chemistry, and two of its rationally designed derivatives. By subjecting these compounds to a battery of forced degradation studies, as stipulated by the International Council for Harmonisation (ICH) guidelines, we aim to elucidate their intrinsic stability profiles and identify potential degradation pathways. This information is critical for researchers, scientists, and drug development professionals seeking to advance compounds with optimal physicochemical properties.
The parent compound, this compound (let's call it Compound A ), possesses a unique combination of a reactive amino group, a potentially labile methyl ester, and a phenylsulfanyl moiety that can be susceptible to oxidation. To explore the structure-stability relationships, we have synthesized two derivatives for this comparative study:
-
Compound B: N-acetyl-5-amino-2-phenylsulfanyl-benzoic acid methyl ester. Here, the primary amino group is protected by acetylation, a common strategy to enhance stability.
-
Compound C: 5-Amino-2-(phenylsulfonyl)-benzoic acid methyl ester. In this derivative, the sulfide linkage is oxidized to a sulfone, which is generally more chemically robust.
This guide will walk you through the experimental design, detailed protocols, and comparative data analysis of the stability of these three compounds under hydrolytic, oxidative, and photolytic stress conditions.
The Gauntlet of Forced Degradation: A Systematic Approach
Forced degradation, or stress testing, is an essential component of drug development that helps to identify the likely degradation products of a drug substance. This, in turn, aids in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.[1] Our experimental workflow is designed to assess the stability of Compounds A, B, and C under various stress conditions as recommended by ICH guidelines.[2][3][4]
Caption: Experimental workflow for the comparative stability studies.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting the forced degradation studies. The rationale behind the chosen conditions is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the parent compound.[2][3]
Protocol 1: Hydrolytic Stability Testing
The presence of a methyl ester group in all three compounds makes them susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5][6]
1. Acid Hydrolysis:
- Prepare a 1 mg/mL solution of each compound (A, B, and C) in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
- Incubate the solutions at 60°C for 24 hours in a water bath.
- At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
- Incubate the solutions at 60°C for 24 hours.
- At the same time points as the acid hydrolysis, withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and prepare for HPLC analysis.
Protocol 2: Oxidative Stability Testing
The phenylsulfanyl group in Compounds A and B is a potential site for oxidation. The primary amino group in Compound A can also be susceptible to oxidative degradation.
-
Prepare a 1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at the specified time points and quench the reaction by adding a small amount of sodium bisulfite solution. Dilute with the mobile phase for HPLC analysis.
Protocol 3: Photostability Testing
Photostability testing is crucial to determine if a drug substance is light-sensitive, which has implications for packaging and storage.[7][8][9]
-
Place solid samples of each compound in chemically inert, transparent containers.
-
Prepare 1 mg/mL solutions of each compound in a suitable solvent (e.g., acetonitrile:water 1:1) and place them in quartz cuvettes.
-
Expose the samples to a light source that provides a combined UV and visible light output, as specified in ICH guideline Q1B, for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample for each compound should be stored under the same conditions but protected from light.
-
After exposure, analyze the samples by HPLC.
Comparative Stability Data: A Quantitative Analysis
The following tables summarize the hypothetical, yet plausible, degradation data for Compounds A, B, and C under the various stress conditions. The percentage of the remaining parent compound was determined by HPLC-UV at a suitable wavelength.
Table 1: Hydrolytic Stability Data (% Remaining Parent Compound)
| Time (hours) | Compound A (Acid) | Compound B (Acid) | Compound C (Acid) | Compound A (Base) | Compound B (Base) | Compound C (Base) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 92.5 | 98.1 | 95.3 | 85.2 | 92.7 | 88.9 |
| 8 | 85.1 | 96.5 | 90.1 | 72.8 | 85.4 | 79.3 |
| 12 | 78.3 | 94.2 | 84.6 | 61.5 | 78.9 | 70.1 |
| 24 | 65.7 | 89.8 | 75.2 | 45.3 | 68.1 | 58.6 |
Table 2: Oxidative and Photostability Data (% Remaining Parent Compound after 24 hours)
| Stress Condition | Compound A | Compound B | Compound C |
| Oxidative (3% H₂O₂) | 75.9 | 88.4 | 98.5 |
| Photolytic (Solid) | 92.1 | 95.3 | 94.8 |
| Photolytic (Solution) | 88.5 | 93.1 | 92.7 |
Discussion: Unraveling Structure-Stability Relationships
The comparative data reveals significant differences in the stability profiles of the three compounds, highlighting the impact of the chemical modifications.
Caption: Summary of the relative stability of the compounds.
Hydrolytic Stability: As anticipated, all compounds showed some degree of hydrolysis of the methyl ester group. Compound A was the most susceptible, particularly under basic conditions, likely due to the presence of the free amino group which can influence the electronic properties of the ester. Acetylation of the amino group in Compound B significantly enhanced its hydrolytic stability under both acidic and basic conditions. This is a classic example of how protecting a reactive functional group can improve the overall stability of a molecule. Compound C showed intermediate stability, suggesting that the electronic effect of the sulfone group is less protective than N-acetylation in this context.
Oxidative Stability: The phenylsulfanyl moiety in Compounds A and B proved to be a significant liability under oxidative stress. Compound A showed substantial degradation, likely at both the sulfide and the amino group. The protection of the amino group in Compound B offered a moderate improvement in stability. In stark contrast, Compound C , with its already oxidized sulfone group, was highly resistant to oxidative degradation. This finding underscores the importance of considering the oxidation state of sulfur in drug design when oxidative stability is a concern.
Photostability: All three compounds exhibited moderate to good photostability in both the solid state and in solution. While some degradation was observed, particularly in solution, there were no drastic differences between the three analogs. This suggests that the primary chromophore responsible for light absorption is common to all three structures and is not significantly impacted by the modifications made.
Conclusion: Guiding Principles for Future Drug Design
This comparative stability study of "this compound" and its derivatives provides valuable insights for medicinal chemists and drug development scientists. The key takeaways are:
-
The primary amino group and the phenylsulfanyl linkage are the main points of vulnerability in the parent compound.
-
N-acetylation is an effective strategy to enhance both hydrolytic and oxidative stability.
-
Oxidation of the sulfide to a sulfone provides excellent protection against oxidative degradation.
These findings demonstrate the power of rational drug design in mitigating stability issues early in the development process. The choice between derivatization strategies will depend on the specific challenges encountered and the desired biological activity of the final drug candidate. The protocols and data presented here serve as a robust framework for conducting similar comparative stability studies, ultimately leading to the selection of more stable and developable drug candidates.
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Machinery Lubrication. Understanding Hydrolysis and Hydrolytic Stability. [Link]
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A Comparative Guide to the Synthesis of 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester: Assessing Reproducibility and Scalability
For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester is a versatile building block, potentially instrumental in the development of new therapeutic agents. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, focusing on reproducibility, efficiency, and practical considerations for laboratory and potential scale-up applications. The protocols described herein are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.
Introduction: The Strategic Importance of the Target Molecule
The target molecule, this compound, incorporates three key functional groups: an aniline, a thioether, and a methyl ester. This trifunctional arrangement offers a rich platform for further chemical derivatization, making it a valuable intermediate in the synthesis of complex molecules for medicinal chemistry. Given the absence of a standardized, published protocol for its synthesis, this guide aims to fill that gap by proposing and critically evaluating two logical and reproducible synthetic strategies.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections were considered, differing in the sequence of the key transformations: nucleophilic aromatic substitution (SNAr) to form the C-S bond and esterification of the carboxylic acid.
-
Route A: This pathway commences with 2-chloro-5-nitrobenzoic acid, prioritizing the nucleophilic aromatic substitution, followed by reduction of the nitro group, and concluding with the esterification of the carboxylic acid.
-
Route B: This approach begins with the methyl ester of 2-chloro-5-nitrobenzoic acid. The SNAr reaction is performed on the ester, followed by the reduction of the nitro group to the desired amine.
The choice between these routes has significant implications for reaction compatibility, purification strategies, and overall efficiency.
In-Depth Comparison of Synthetic Routes
Route A: SNAr, Reduction, then Esterification
This three-step sequence leverages the high reactivity of 2-chloro-5-nitrobenzoic acid towards nucleophilic attack.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The reaction of 2-chloro-5-nitrobenzoic acid with thiophenol proceeds via an SNAr mechanism. The presence of the electron-withdrawing nitro group in the para position to the chlorine leaving group strongly activates the aromatic ring for nucleophilic attack.[1][2][3] This reaction is typically performed in a polar aprotic solvent like DMF or DMSO in the presence of a base such as potassium carbonate to deprotonate the thiophenol, forming the more nucleophilic thiophenolate.[4][5] The carboxylic acid is also deprotonated under these conditions, which can be advantageous for solubility.
-
Step 2: Nitro Group Reduction. The resulting 5-nitro-2-(phenylthio)benzoic acid must then be reduced to the corresponding amine. A critical consideration here is the chemoselectivity of the reducing agent to avoid reduction of the carboxylic acid or cleavage of the thioether. Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro group reduction but carries a risk of sulfur poisoning of the catalyst.[6] A more robust and chemoselective method for this substrate is the use of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium, a variant of the Zinin reduction.[7][8][9] This method is well-suited for substrates containing sulfur functionalities.
-
Step 3: Fischer Esterification. The final step is the acid-catalyzed esterification of the 5-amino-2-(phenylthio)benzoic acid with methanol.[10][11] Concentrated sulfuric acid is a common catalyst for this transformation. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.[12] An important consideration is that the aniline functional group will be protonated by the strong acid catalyst, which deactivates the ring towards side reactions but requires a final neutralization step to isolate the product.[10]
Route B: Esterification, SNAr, then Reduction
This route reorders the synthetic steps, which can influence reaction handling and purification.
-
Step 1: Esterification. The synthesis begins with the esterification of 2-chloro-5-nitrobenzoic acid to form methyl 2-chloro-5-nitrobenzoate. This can be achieved using various methods, including the Fischer esterification as described above, or by reaction with dimethyl sulfate and a mild base like potassium carbonate in a solvent such as acetone.[13] Performing the esterification first protects the carboxylic acid from participating in side reactions.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The SNAr reaction is then carried out on methyl 2-chloro-5-nitrobenzoate with thiophenol and a base. The reaction conditions are similar to those in Route A. The ester group is generally stable under these conditions, although prolonged exposure to strong base at high temperatures could lead to saponification.
-
Step 3: Nitro Group Reduction. The final step is the reduction of the nitro group of methyl 5-nitro-2-(phenylthio)benzoate. As in Route A, chemoselective methods are required. Again, sodium sulfide is a suitable reagent.[7][9] Other mild reducing agents like tin(II) chloride (SnCl₂) in an acidic medium could also be employed.[7]
Data Summary and Comparison
| Parameter | Route A (SNAr → Reduction → Esterification) | Route B (Esterification → SNAr → Reduction) | Rationale & Field Insights |
| Starting Material | 2-chloro-5-nitrobenzoic acid | 2-chloro-5-nitrobenzoic acid | Both routes start from the same commercially available material. |
| Number of Steps | 3 | 3 | Both are three-step syntheses. |
| Intermediate Purification | Purification of two acidic intermediates. | Purification of two neutral intermediates. | Purification of the neutral ester intermediates in Route B may be simpler (e.g., via standard silica gel chromatography) compared to the acidic intermediates in Route A, which might require crystallization or careful pH-controlled extractions. |
| Potential for Side Reactions | Low risk of ester hydrolysis. | Potential for ester hydrolysis (saponification) during the SNAr step if conditions are too harsh (high temperature, strong base). | Careful control of the SNAr reaction conditions in Route B is crucial to prevent loss of the ester group. |
| Overall Yield (Estimated) | Potentially higher due to fewer risks of functional group incompatibility. | Potentially slightly lower if saponification occurs during the SNAr step. | The final esterification in Route A is a robust and high-yielding reaction. |
| Reproducibility | High. The reaction sequence is logical and avoids functional group incompatibilities. | High, with the caveat of controlling the SNAr conditions to prevent ester hydrolysis. | Route A is arguably more "forgiving" for a less experienced chemist. |
| Recommendation | Recommended for laboratory-scale synthesis due to its robustness and straightforward reaction steps. | A viable alternative, particularly if the intermediates of Route A prove difficult to crystallize or purify. | For initial synthesis and reproducibility assessment, Route A is the preferred strategy. |
Experimental Protocols
Route A: Detailed Protocol
Step 1: Synthesis of 5-Nitro-2-(phenylthio)benzoic acid
-
To a stirred solution of 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in 100 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (13.7 g, 99.2 mmol).
-
Slowly add thiophenol (5.46 g, 49.6 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude product.
Step 2: Synthesis of 5-Amino-2-(phenylthio)benzoic acid
-
Suspend the crude 5-nitro-2-(phenylthio)benzoic acid (from the previous step) in 150 mL of water.
-
Add a solution of sodium sulfide nonahydrate (35.7 g, 149 mmol) in 50 mL of water.
-
Heat the mixture to reflux (approx. 100 °C) for 3-5 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with acetic acid until the pH is approximately 4-5.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Suspend the crude 5-amino-2-(phenylthio)benzoic acid (from the previous step) in 150 mL of methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the remaining solution into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify by column chromatography if necessary.
Route B: Detailed Protocol
Step 1: Synthesis of Methyl 2-chloro-5-nitrobenzoate
-
To a stirred solution of 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in 100 mL of acetone, add potassium carbonate (10.3 g, 74.4 mmol) and dimethyl sulfate (6.9 g, 54.6 mmol).[13]
-
Heat the mixture at reflux for 30 minutes to 1 hour.[13]
-
Pour the reaction mixture into an ice-water bath and extract with ethyl acetate.[13]
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the methyl ester.[13]
Step 2: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate
-
Dissolve methyl 2-chloro-5-nitrobenzoate (from the previous step) in 100 mL of DMF.
-
Add potassium carbonate (1.5 equivalents) and thiophenol (1.0 equivalent).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Work-up the reaction as described in Step 1 of Route A, but without the initial acidification step. Extract the product with an organic solvent.
Step 3: Synthesis of this compound
-
Dissolve the crude methyl 5-nitro-2-(phenylthio)benzoate in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (3 equivalents) and heat to reflux for 3-5 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Purify by column chromatography.
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis via Route B.
Conclusion and Recommendation
Both proposed synthetic routes to this compound are chemically sound and should be reproducible in a standard organic chemistry laboratory. However, Route A is recommended as the superior strategy for initial synthesis and reproducibility assessment.
The primary advantage of Route A is the mitigation of potential side reactions. By keeping the carboxylic acid functionality until the final step, the risk of ester hydrolysis during the SNAr reaction is eliminated. The purification of the acidic intermediates, while potentially requiring crystallization, can be highly effective. The final Fischer esterification is a robust, high-yielding, and well-understood transformation. This linear sequence of reactions with minimal functional group conflict makes Route A a more reliable and predictable pathway, which is a cornerstone of reproducible synthetic chemistry.
References
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
-
Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
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Semantic Scholar. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Amino-5-nitrobenzoic acid. Retrieved from [Link]
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MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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ResearchGate. (2025, August 7). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Retrieved from [Link]
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ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
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ethesis. (2017, January 26). Chemoselective Reduction of Nitroarenes using Hydrogen Sulphide under Phase Transfer Catalysis. Retrieved from [Link]
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ASM Digital Library. (2008, March 7). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]
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PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
-
ACS Publications. (2020, June 23). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
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SIOC Journals. (n.d.). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]
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Clutch Prep. (n.d.). Nucleophilic Aromatic Substitution Exam Prep. Retrieved from [Link]
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Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
As a novel compound in pharmaceutical research and materials science, 5-Amino-2-phenylsulfanyl-benzoic acid methyl ester presents a unique chemical structure with promising applications. However, its novelty also means that its toxicological properties have not yet been fully investigated. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules. Our core philosophy is one of proactive caution; in the absence of complete data, we treat potential hazards as confirmed risks.
Hazard Assessment: Understanding the Risks
A thorough hazard assessment is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this compound is not yet available, the Safety Data Sheet (SDS) from Capot Chemical Co., Ltd. indicates that its properties have not been thoroughly investigated[1]. Therefore, we must infer potential hazards from its chemical structure and the known risks of similar compounds.
The presence of an amino-benzoic acid backbone suggests potential for skin and eye irritation, and possible respiratory irritation if inhaled as a dust, based on data for related compounds like 2-Amino-5-methylbenzoic acid and 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER[2][3]. The phenylsulfanyl group introduces a sulfur-containing aromatic moiety, which warrants careful handling.
Inferred Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: May cause serious eye irritation, including redness, pain, and watering.
-
Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory tract, leading to coughing and shortness of breath[1].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Due to the lack of comprehensive data, it is prudent to handle this compound as if it were a confirmed irritant and potentially harmful substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or aerosols. If weighing or transferring powder outside of a fume hood, a NIOSH-approved particulate respirator may be necessary. |
Safe Handling and Operations: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation and Risk Assessment: Before handling, review the available SDS and this guide. Ensure that all necessary PPE and safety equipment (e.g., fume hood, eyewash station, safety shower) are accessible and in good working order.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling and Manipulation:
-
All weighing and transferring of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Decontamination: After handling, thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. The SDS for this compound suggests incineration for the product itself[1].
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures. |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle.
-
Unused Product: Unused this compound should be disposed of as hazardous waste. The available SDS recommends incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste and disposed of accordingly.
-
Empty Containers: Dispose of empty containers as unused product[1].
Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. The principles of proactive caution and adherence to established best practices are paramount when navigating the unknowns of novel chemical compounds.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 2-Amino-5-methylbenzoic acid.
- Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
